Montelukast methylstyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGQICNFACCGPR-LDXVMNHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238751 | |
| Record name | Montelukast methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918972-54-0 | |
| Record name | Montelukast methylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918972540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montelukast methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1-[1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-(2-isopropenyl-phenyl)-propylsulfanylmethyl]-cyclopropyl}-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTELUKAST METHYLSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EKP57W1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Montelukast Methylstyrene: Formation, Characterization, and Control
Abstract
This technical guide provides a comprehensive overview of Montelukast Methylstyrene, a critical process-related impurity and potential degradant of Montelukast. This document delves into the nomenclature, formation pathways, and detailed analytical methodologies for the identification and quantification of this impurity. Furthermore, it outlines robust control strategies essential for drug development professionals to ensure the quality, safety, and efficacy of Montelukast drug products. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry engaged in the development, manufacturing, and quality control of Montelukast.
Introduction: Deconstructing "this compound"
The term "this compound" refers to a specific known impurity of the potent and selective leukotriene receptor antagonist, Montelukast.[1][2] While not its official chemical name, it is a commonly used synonym in the pharmaceutical industry. This impurity is recognized by major pharmacopeias and is also known under several other names[3][4][5]:
-
Montelukast EP Impurity B
-
Montelukast Styrene
-
Montelukast USP Related Compound F
-
Montelukast Dehydrated Impurity
The definitive chemical name for this compound is [1-[[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-methylethenyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid .[3][5] The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact the quality and safety of the final drug product. Therefore, a thorough understanding and stringent control of impurities like this compound are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[6]
Genesis of an Impurity: The Formation Pathway
This compound is primarily formed through the dehydration of the tertiary alcohol group present in the Montelukast molecule.[7][8] This elimination reaction is typically catalyzed by acidic conditions and can also be promoted by heat, leading to the formation of a double bond and creating the "styrene-like" moiety from which its common name is derived.[1][9]
The susceptibility of Montelukast to degradation under acidic and thermal stress underscores the critical need for careful control of process parameters during synthesis and storage.[9][10]
Below is a diagram illustrating the chemical transformation of Montelukast into this compound.
Caption: Formation of this compound via dehydration.
Synthesis and Isolation of the Reference Standard
To accurately quantify this compound in drug substance and product samples, a highly purified reference standard of the impurity is essential. While it is an undesired byproduct in the bulk production of Montelukast, its targeted synthesis or isolation is a necessary step for analytical method development and validation.
A common method for preparing the standard of dehydrated Montelukast involves the acid-catalyzed dehydration of Montelukast.[2]
Protocol for Synthesis of this compound Reference Standard
This protocol is a generalized procedure based on literature descriptions.[2]
-
Dissolution: Dissolve a known quantity of pure Montelukast in a suitable aprotic solvent such as toluene.
-
Acid Catalyst: Introduce a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the dehydrated product.
-
Reaction Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC, TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and quench the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the isolated standard using techniques such as NMR, MS, and HPLC.
Analytical Characterization and Quantification
A robust, stability-indicating analytical method is crucial for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[10][11][12]
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method can effectively separate Montelukast from its process-related impurities and degradation products.[10][13]
| Parameter | Typical Conditions |
| Column | C18 (e.g., Atlantis dC18, 250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Orthophosphoric Acid)[10] |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile and water[10] |
| Detection | UV at 222 nm, 256 nm, or 350 nm[9][11][14] |
| Flow Rate | 1.0 - 1.5 mL/min[9][10] |
| Injection Volume | 10 - 20 µL |
| Mode | Gradient elution is typically required for optimal separation[10] |
Illustrative HPLC Gradient Program:
Caption: A representative HPLC gradient for impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the unambiguous identification of impurities. It provides molecular weight information, which, in conjunction with retention time data from HPLC, confirms the presence of this compound.[15][16]
| Parameter | Observation |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode |
| Molecular Formula | C35H34ClNO2S[4] |
| Molecular Weight | 568.17 g/mol [4] |
| Observed m/z | ~568 [M+H]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive structural elucidation of the synthesized reference standard, NMR spectroscopy is indispensable. Key features in the 1H NMR spectrum that differentiate this compound from Montelukast include the disappearance of the signal for the tertiary hydroxyl group and the appearance of signals corresponding to the newly formed vinyl protons of the methylstyrene group.
Control Strategies in Pharmaceutical Manufacturing
Controlling the levels of this compound is a critical aspect of the overall quality control strategy for Montelukast. This involves a multi-faceted approach encompassing process optimization, formulation development, and appropriate storage conditions.
-
pH Control: Since the dehydration reaction is acid-catalyzed, maintaining a neutral or slightly basic pH during relevant manufacturing steps and in the final formulation can significantly inhibit the formation of this impurity.
-
Temperature Management: Elevated temperatures can provide the energy required to overcome the activation barrier for the dehydration reaction. Therefore, avoiding excessive heat during processing and storage is crucial.[9]
-
Excipient Compatibility: During formulation development, it is essential to conduct compatibility studies to ensure that the chosen excipients do not promote the degradation of Montelukast to its styrene impurity.
-
Packaging and Storage: The drug product should be stored in well-sealed containers at controlled room temperature, protected from conditions that could accelerate degradation.[17]
-
In-Process Controls and Specification Setting: Implementing in-process controls to monitor the levels of this impurity at critical stages of manufacturing is recommended. Final specifications for the drug substance and drug product should include a defined limit for this compound, in line with ICH guidelines.
Regulatory Perspective and Conclusion
Regulatory agencies worldwide require stringent control over impurities in pharmaceutical products. This compound, as a known impurity listed in major pharmacopeias, must be monitored and controlled within established limits. A comprehensive understanding of its formation, robust analytical methods for its quantification, and effective control strategies are not just a matter of regulatory compliance but are fundamental to ensuring the safety and efficacy of Montelukast for patients. The insights and methodologies presented in this guide serve as a valuable resource for professionals dedicated to upholding the highest standards of quality in pharmaceutical development and manufacturing.
References
- Rashmitha, N., et al. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Journal of Chemistry.
- Patel K. K., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Sciences and Bioscientific Research, 6(3), 291-299.
-
A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (n.d.). SciSpace. Retrieved from [Link]
- Haque, A., et al. (n.d.). Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form. IOSR Journal.
-
Stability indicating uv spectrophotometric method for simultaneous estimation of montelukast sodium and theophylline in combined. (n.d.). SciSpace. Retrieved from [Link]
-
Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. (2015, June 29). Slideshare. Retrieved from [Link]
-
HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. (2011). ResearchGate. Retrieved from [Link]
-
A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (2010). ResearchGate. Retrieved from [Link]
-
A Review on Toxicological Study of Montelukast Impurities or Related Product. (2021). ResearchGate. Retrieved from [Link]
- Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. (n.d.). ResearchGate. Retrieved from [Link]
- Al-Aani, H., & Al-Obaidi, O. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 143-149.
- Specific impurities of montelukast. (2009). Google Patents.
- Specific impurities of montelukast. (2009). Google Patents.
-
Montelukast EP Impurity B. (n.d.). SynZeal. Retrieved from [Link]
-
Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. Retrieved from [Link]
- Sunil Kumar, I. V., et al. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4541-4548.
- Efficient synthesis for the preparation of montelukast. (2009). Google Patents.
-
Al-Aani, H., & Al-Obaidi, O. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. Semantic Scholar. Retrieved from [Link]
- A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. (2022). Springer.
-
A validated stability-indicating and lc-ms compatible method for the determination of related substances. (n.d.). iajps. Retrieved from [Link]
-
Montelukast-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Montelukast EP Impurity B. (n.d.). Veeprho. Retrieved from [Link]
-
Montelukast - Impurity B. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Tiwari, S., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 158, 106-118.
-
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. (2015). ResearchGate. Retrieved from [Link]
-
Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. (2018). Semantic Scholar. Retrieved from [Link]
- Preparation of montelukast. (2007). Google Patents.
- Purification method of montelukast. (2016). Google Patents.
-
A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium a. (2020). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 3. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]
- 4. Montelukast Styrene | TRC-M568030-10MG | LGC Standards [lgcstandards.com]
- 5. This compound | C35H34ClNO2S | CID 46782398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpsbr.org [jpsbr.org]
- 10. scispace.com [scispace.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. helixchrom.com [helixchrom.com]
- 13. [PDF] A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium | Semantic Scholar [semanticscholar.org]
- 14. asianpubs.org [asianpubs.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. lcms.cz [lcms.cz]
- 17. WO2007012075A2 - Preparation of montelukast - Google Patents [patents.google.com]
Unraveling the Structure of a Montelukast Methylstyrene Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
In the landscape of modern drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[1] These impurities, which can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging, have the potential to compromise the safety, efficacy, and stability of the final pharmaceutical product.[2] Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis, is no exception to this stringent requirement.[3] Its complex chemical structure makes it susceptible to the formation of various process-related and degradation impurities.[4][5]
This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of a specific and known impurity of Montelukast: the methylstyrene impurity. This impurity, also identified as Montelukast EP Impurity B, is a dehydration product of the parent molecule.[3] We will navigate the logical workflow from initial detection to definitive structural confirmation, emphasizing the causality behind experimental choices and the synergy between various analytical techniques. This document is designed not as a rigid protocol but as a strategic guide for scientists tasked with the critical responsibility of impurity characterization.
The Genesis of an Investigation: Detection of an Unknown Peak
The journey of structural elucidation begins with the detection of an anomalous peak during routine purity analysis of a Montelukast sodium batch. A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the workhorse for this initial phase.[6]
An unknown peak consistently appears at a specific relative retention time (RRT) during the analysis of a batch subjected to forced degradation studies, particularly under acidic or photolytic stress conditions.[7] According to ICH Q3A (R2) guidelines, any impurity exceeding the identification threshold (typically 0.10% for a drug with a maximum daily dose like Montelukast) necessitates structural identification.[1]
Experimental Protocol 1: Initial HPLC-UV Detection
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Atlantis dC18 (250 x 4.6 mm), 5 µm.[6]
-
Mobile Phase:
-
Gradient Program: A validated gradient elution is employed to ensure separation of all known and unknown impurities from the Montelukast peak.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.[8]
-
Procedure:
-
Prepare a sample solution of the Montelukast batch in a suitable diluent (e.g., methanol:water 9:1).[8]
-
Inject the solution into the HPLC system.
-
Monitor the chromatogram for any peaks eluting at retention times distinct from the main Montelukast peak and known impurities.
-
Integrate the unknown peak and determine its area percentage relative to the main peak to assess if it exceeds the identification threshold.
-
The Pursuit of Identity: A Multi-pronged Analytical Strategy
Once an impurity is flagged for identification, a systematic and multi-faceted analytical approach is initiated. The core of this strategy lies in the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS), which provides crucial molecular weight information, followed by isolation and definitive structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Step 1: Preliminary Identification with LC-MS
The first crucial step is to obtain the molecular weight of the unknown impurity. This is efficiently achieved by coupling the HPLC system to a mass spectrometer.
An LC-MS analysis of the stressed Montelukast sample is performed. The mass detector, synchronized with the UV chromatogram, will provide a mass-to-charge ratio (m/z) for the eluting impurity peak. In the case of the methylstyrene impurity, a protonated molecular ion [M+H]⁺ is expected at an m/z of 568.2.[8][9] This is 18 atomic mass units (amu) less than the protonated molecular ion of Montelukast (m/z 586.2), strongly suggesting a dehydration event has occurred.
Experimental Protocol 2: LC-MS Analysis
-
Instrumentation: HPLC system coupled to a Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.[10]
-
Chromatographic Conditions: Same as the initial HPLC-UV method to ensure peak correlation.
-
MS Parameters (Illustrative):
-
Procedure:
-
Inject the stressed Montelukast sample into the LC-MS system.
-
Acquire the Total Ion Chromatogram (TIC) and UV chromatogram simultaneously.
-
Extract the mass spectrum for the impurity peak of interest.
-
Identify the m/z of the parent ion. An observed m/z of approximately 568 strongly indicates the presence of the methylstyrene impurity.
-
Step 2: Gaining Deeper Insight with Tandem Mass Spectrometry (MS/MS)
To further corroborate the proposed structure, tandem mass spectrometry (MS/MS) or in-source collision-induced dissociation (CID) can be employed.[9] By selecting the parent ion (m/z 568.2) and subjecting it to fragmentation, a characteristic pattern of daughter ions is produced. This fragmentation pattern can be compared to that of the Montelukast parent drug. Key fragments corresponding to the quinoline and other stable substructures of the molecule are expected to be conserved, providing further confidence in the impurity's relationship to Montelukast. For instance, the transition of m/z 586.2 → 568.2 is a known fragmentation pathway for Montelukast itself, corresponding to the loss of water.[2]
Step 3: Isolation and Definitive Characterization by NMR
While LC-MS provides compelling evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation.[11] To perform NMR analysis, the impurity must first be isolated in sufficient quantity and purity. Preparative HPLC is the method of choice for this task.
Once isolated, a suite of NMR experiments is conducted:
-
¹H NMR (Proton NMR): This is often the most informative experiment. For the methylstyrene impurity, the key diagnostic signals would be the disappearance of the signals corresponding to the tertiary hydroxyl group and the two methyl groups of the hydroxypropyl side chain of Montelukast. In their place, new signals characteristic of a vinyl group (C=CH₂) and a methyl group attached to a double bond (C=C-CH₃) would appear. Specifically, signals around 5.07 ppm and 4.76 ppm (for the vinyl protons) and a singlet around 1.91 ppm (for the methyl group) would be indicative of the methylstyrene moiety.[1]
-
¹³C NMR (Carbon NMR): This experiment complements the ¹H NMR data by showing the carbon skeleton. The spectrum of the impurity would show the absence of the carbon signal associated with the tertiary alcohol in Montelukast and the appearance of new signals in the olefinic region (typically >100 ppm) corresponding to the double bond of the methylstyrene group.[1]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to piece the puzzle together.
-
COSY (Correlation Spectroscopy) establishes proton-proton couplings, helping to trace the connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and confirming the overall structure.
-
Table 1: Comparative Spectroscopic Data
| Feature | Montelukast | Montelukast Methylstyrene Impurity | Rationale for Structural Elucidation |
| Molecular Weight | 585.18 g/mol | 567.17 g/mol | Loss of 18 amu, indicative of dehydration. |
| MS [M+H]⁺ | ~586.2 | ~568.2 | Confirms the loss of a water molecule. |
| ¹H NMR | Signals for tertiary -OH and two gem-dimethyl groups. | Absence of -OH and gem-dimethyl signals. Appearance of vinyl proton signals (~4.7-5.1 ppm) and a vinylic methyl signal (~1.9 ppm). | Direct evidence of the conversion of the hydroxypropyl group to a methylstyrene group. |
| ¹³C NMR | Signal for the quaternary carbon bearing the -OH group (~73 ppm). | Absence of the C-OH signal. Appearance of new olefinic carbon signals. | Confirms the structural change at the carbon level. |
The Elucidation Workflow: A Visual Guide
The logical progression from detection to characterization can be visualized as a decision-driven workflow.
Caption: Workflow for the Elucidation of the this compound Impurity.
The Confirmed Structure
Based on the convergence of evidence from mass spectrometry and NMR, the structure of the impurity is confirmed as:
1-[[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-methylethenyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid
Caption: Chemical Structures of Montelukast and its Methylstyrene Impurity.
Conclusion: A Commitment to Quality and Safety
The structural elucidation of pharmaceutical impurities is a rigorous, evidence-based process that underpins the safety and quality of medicines. The case of the this compound impurity demonstrates a logical and efficient workflow, beginning with chromatographic detection and culminating in definitive spectroscopic identification. By integrating powerful analytical techniques like LC-MS and NMR, and grounding the investigation in a thorough understanding of the drug's chemistry and regulatory requirements, pharmaceutical scientists can confidently identify and control impurities. This commitment to scientific integrity is not merely a regulatory hurdle but a fundamental pillar in the mission to deliver safe and effective therapies to patients.
References
-
A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
- Sunil Kumar, I. V., Anjaneyulu, G. S. R., & Himabindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4536–4546.
- Rathod, S. M., Patel, N. C., Dantroliya, R., & Prajapati, B. G. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science, 15(02), 142–154.
-
Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]
-
Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. (n.d.). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
- Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. (2010). Global Journal for Research Analysis.
- Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16.
- Bakhtiar, A., et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of Analytical Methods in Chemistry.
-
A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Montelukast | HPLC | Method Development And Validation. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]
- Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(1), 133-138.
-
A validated stability-indicating and lc-ms compatible method for the determination of related substances. (n.d.). IAJPS. Retrieved January 16, 2026, from [Link]
- Gandhi, H. M., et al. (2016). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods, 8(7), 1582-1589.
- Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (2009). Google Patents.
-
Montelukast EP Impurity B. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]
-
Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. (2015). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL). (n.d.). precisionFDA. Retrieved January 16, 2026, from [Link]
-
3-(2-(1,2-DIHYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID. (n.d.). GSRS. Retrieved January 16, 2026, from [Link]
- Specific impurities of montelukast. (2009). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Montelukast EP Impurity B | CAS No- 918972-54-0. (n.d.). GLP Pharma Standards. Retrieved January 16, 2026, from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]
- 4. scispace.com [scispace.com]
- 5. iajps.com [iajps.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. shimadzu.com [shimadzu.com]
- 10. japsonline.com [japsonline.com]
- 11. GSRS [precision.fda.gov]
An In-Depth Technical Guide to the Chemical Properties of Montelukast Methylstyrene (Montelukast EP Impurity B)
Abstract
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Among the known process-related impurities and degradation products, Montelukast Methylstyrene holds significant importance. This impurity, also identified as Montelukast Styrene, Montelukast EP Impurity B, and Montelukast USP Related Compound F, arises from the dehydration of the tertiary alcohol moiety within the parent Montelukast molecule.[3][4][5][6] Its presence in the final drug product must be strictly controlled to adhere to regulatory standards defined by guidelines such as those from the International Conference on Harmonisation (ICH).[1] This technical guide provides a comprehensive examination of the chemical and physicochemical properties of this compound, offering detailed analytical methodologies for its identification, quantification, and control. We delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Formation Pathway
The journey from drug synthesis to a stable, marketable formulation is a complex process where understanding potential impurities is not just a regulatory hurdle but a scientific necessity. This compound is a prime example of a degradation product that requires rigorous characterization.
Genesis of an Impurity: The Dehydration Pathway
This compound is principally formed through an acid-catalyzed dehydration reaction.[3][7] The tertiary hydroxyl group in the Montelukast structure is susceptible to protonation under acidic conditions or thermal stress. This protonation creates a good leaving group (water), which departs and results in the formation of a stabilized carbocation. A subsequent elimination of a proton from an adjacent methyl group leads to the formation of a double bond, yielding the methylstyrene derivative.[3] This transformation is a critical consideration during API synthesis, formulation, and stability testing, as conditions such as low pH or high temperature can promote its formation.[8]
Caption: Acid-catalyzed dehydration of Montelukast to form this compound.
Physicochemical and Spectroscopic Profile
Accurate characterization begins with a fundamental understanding of a molecule's physical and spectroscopic properties. The structural change from Montelukast to its methylstyrene derivative results in distinct, measurable differences.
Core Physicochemical Data
The conversion of the tertiary alcohol to a methylstyrene group alters the molecule's polarity and physical characteristics. It is more lipophilic than its parent compound, Montelukast Sodium.
| Property | Value | Source(s) |
| Chemical Name | [1-[[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-methylethenyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid | [4][9] |
| Synonyms | Montelukast Styrene, Montelukast EP Impurity B, Montelukast USP Related Compound F | [4][5][6] |
| CAS Number | 918972-54-0 | [9][10] |
| Molecular Formula | C₃₅H₃₄ClNO₂S | [6][10] |
| Molecular Weight | 568.17 g/mol | [6][10] |
| Appearance | Expected to be a white to off-white powder | Inferred |
| Solubility | Expected to have lower aqueous solubility than Montelukast Sodium and higher solubility in non-polar organic solvents. | Inferred |
Spectroscopic Fingerprints
Spectroscopic analysis provides the definitive structural evidence for this compound.
-
UV Spectroscopy: The core chromophore, the chloro-quinolinyl ethenyl phenyl system, remains intact. Therefore, the maximum absorbance (λmax) is expected to be very similar to that of Montelukast, typically around 285 nm, making UV detection a viable quantification method.[11]
-
Infrared (IR) Spectroscopy: The most telling feature in an IR spectrum would be the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) associated with the tertiary alcohol of Montelukast. Concurrently, new peaks corresponding to C=C stretching of the newly formed vinyl group would appear around 1640 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous proof. Key diagnostic signals for this compound would include:
-
Two distinct singlets in the vinyl region (~4.9-5.3 ppm) corresponding to the two geminal protons of the =CH₂ group.
-
A singlet for the methyl group attached to the double bond (~2.1 ppm).
-
The complete absence of the singlet corresponding to the two methyl groups of the hydroxy-isopropyl moiety in Montelukast.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. The ESI-MS spectrum would show a molecular ion peak [M+H]⁺ at m/z 568.17, corresponding to the loss of a water molecule (18 Da) from the parent Montelukast molecule (m/z 586.18).[2] Tandem MS (MS/MS) would reveal a fragmentation pattern distinct from Montelukast, providing further structural confirmation.
Analytical Characterization and Quantification
A robust, validated analytical method is essential for the routine monitoring and control of this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.[8][12][13]
Rationale for RP-HPLC Method Selection
Reverse-Phase HPLC (RP-HPLC) is the preferred technique for several reasons:
-
Selectivity: It excels at separating compounds with minor differences in polarity, such as Montelukast and its more lipophilic methylstyrene impurity.
-
Versatility: The use of C18 or C8 columns with mobile phases typically consisting of acetonitrile or methanol and an aqueous buffer allows for fine-tuning of the separation.[14]
-
Compatibility: It is directly compatible with UV and MS detectors, enabling both quantification and identification within a single analytical run.[15]
Caption: A typical workflow for the identification and structural confirmation of an impurity.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a self-validating system designed to separate Montelukast from its methylstyrene impurity and other potential degradants.
Objective: To quantify this compound in a Montelukast drug substance or product.
Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate
-
Ortho-phosphoric acid
-
Water (HPLC Grade)
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Component (Buffer): Prepare a 25 mM potassium dihydrogen phosphate solution. Adjust the pH to 2.5 with ortho-phosphoric acid. Causality: A low pH ensures that the carboxylic acid groups on both Montelukast and the impurity are protonated, leading to better retention and sharper peak shapes on a reverse-phase column.
-
Organic Component: Acetonitrile. Causality: Acetonitrile is a common organic modifier that provides good separation efficiency for this class of compounds.
-
Mobile Phase Composition: Use a gradient elution to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities. For example:
-
Time 0 min: 60% Buffer, 40% Acetonitrile
-
Time 20 min: 20% Buffer, 80% Acetonitrile
-
Time 25 min: 20% Buffer, 80% Acetonitrile
-
Time 26 min: 60% Buffer, 40% Acetonitrile
-
Time 30 min: 60% Buffer, 40% Acetonitrile
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 285 nm. Causality: This wavelength provides good sensitivity for both Montelukast and the methylstyrene impurity based on their shared chromophore.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Montelukast sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
-
Analysis and System Suitability:
-
Inject a standard solution of known concentration to determine the retention time and response factor for this compound.
-
Inject the sample solution. The methylstyrene impurity will elute after the main Montelukast peak due to its increased lipophilicity.
-
Perform system suitability tests (e.g., tailing factor, theoretical plates, and resolution between Montelukast and the impurity) to ensure the validity of the analytical run.
-
Forced Degradation Studies
To understand the conditions under which this compound is formed and to prove the stability-indicating nature of the analytical method, forced degradation studies are essential.[12]
Protocol: Acid-Catalyzed Forced Degradation
This protocol is designed to intentionally generate the this compound impurity for analytical method development and validation.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of Montelukast Sodium in a 50:50 mixture of water and methanol.
-
Stress Condition: Add 1N Hydrochloric Acid (HCl) to the solution to make the final acid concentration 0.1N.
-
Incubation: Heat the solution at 60 °C for 4 hours.[16] Causality: Both acidic pH and elevated temperature are known to accelerate the dehydration reaction, ensuring the formation of a detectable amount of the impurity.
-
Neutralization: After incubation, cool the solution to room temperature and carefully neutralize it with an equivalent amount of 1N Sodium Hydroxide (NaOH).
-
Analysis: Dilute the neutralized sample with the mobile phase and inject it into the HPLC system as described in section 3.2.
-
Confirmation: The resulting chromatogram should show a significant decrease in the Montelukast peak area and the appearance of a new, later-eluting peak. This new peak should be confirmed as this compound via LC-MS analysis. Studies have shown that Montelukast is highly susceptible to degradation under acidic and thermal conditions.[8]
Conclusion and Regulatory Perspective
This compound is a critical impurity that provides a clear case study in the importance of understanding degradation pathways in pharmaceutical development. Its formation via dehydration is a predictable chemical transformation that must be controlled during synthesis and throughout the shelf-life of the drug product. The analytical methodologies detailed in this guide, particularly stability-indicating RP-HPLC, are fundamental tools for ensuring this control. By applying these robust analytical techniques and understanding the chemical properties of this impurity, drug developers can ensure that Montelukast products meet the stringent purity, safety, and quality standards demanded by regulatory agencies and patients worldwide.
References
-
Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. (2020). CHARUSAT JOURNAL. Available at: [Link]
- Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry.
-
SINGULAIR® (montelukast sodium) Label. (Revised: 04/2020). U.S. Food and Drug Administration. Available at: [Link]
-
Montelukast Sodium Impurities & Related Compounds. SynThink. Available at: [Link]
-
Patel, K. K., Suthar, B., Luhar, S. V., & Narkhede, S. B. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]
-
Montelukast Impurities and Related Compound. Veeprho. Available at: [Link]
- A Review on Toxicological Study of Montelukast Impurities or Related Product. (2021). Research & Reviews: Journal of Pharmacology and Toxicological Studies.
-
Montelukast. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Montelukast Impurities. SynZeal. Available at: [Link]
-
Saravanan, M., Siva kumari, K., & Pratap Reddy, P. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 708–715. Available at: [Link]
- Al-Johar, G. A., Wafaa, A. A., & El-Shabrawy, Y. (2007). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Journal of Applied Sciences Research.
-
Montelukast EP Impurity B. SynZeal. Available at: [Link]
-
Jakaria, M., Ali, M. H., Haque, M. A., Sayeed, M. A., & Ahmed, S. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
- Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Semantic Scholar.
-
HPLC Method for Analysis of Montelukast. SIELC Technologies. Available at: [Link]
-
Gundu, S., Ganipisetty, L. S., & Burugula, L. (2022). Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form. Biomedical Chromatography, 36(5), e5330. Available at: [Link]
- Haque, A. M., et al. (2014). Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form. IOSR Journal of Pharmacy and Biological Sciences.
-
Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. (2023). YMER. Available at: [Link]
- Montelukast. DrugBank.
-
This compound impurity. Naarini Molbio Pharma. Available at: [Link]
- Alsirawan, M. B., et al. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research.
-
Montelukast - Impurity B. Pharmaffiliates. Available at: [Link]
-
Jakaria, M., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. ResearchGate. Available at: [Link]
- J, S., et al. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its validation. GSC Biological and Pharmaceutical Sciences.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]
- 5. Naarini Molbio Pharma [naarini.com]
- 6. Montelukast Styrene | TRC-M568030-10MG | LGC Standards [lgcstandards.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jpsbr.org [jpsbr.org]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. japsonline.com [japsonline.com]
Spectroscopic Profile of Montelukast Methylstyrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Montelukast methylstyrene, a known process-related impurity and degradant of the potent anti-asthmatic drug, Montelukast. A thorough understanding of the spectroscopic characteristics of such impurities is paramount for robust analytical method development, validation, and ensuring the quality, safety, and efficacy of the final drug product. This document delves into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound, offering insights into the structural elucidation and analytical quantification of this critical impurity. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and supported by authoritative references.
Introduction: The Significance of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass any co-existing impurities. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products. Montelukast, a selective leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis. During its synthesis and storage, various related substances can emerge, one of which is this compound (also known as Montelukast Styrene, Montelukast EP Impurity B, or Montelukast USP Related Compound F)[1][2][3]. The presence of this impurity, even at trace levels, can potentially impact the safety and efficacy profile of Montelukast.
This guide serves as a detailed technical resource for scientists engaged in the analysis of Montelukast and its related compounds. By providing a consolidated repository of spectroscopic data and analytical protocols, we aim to facilitate the accurate identification, characterization, and quantification of this compound.
Chemical Identity and Structure
This compound is formed through the dehydration of the tertiary alcohol functional group present in the Montelukast molecule, leading to the formation of a double bond and creating the characteristic methylstyrene moiety[4].
-
Chemical Name: 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid[1]
-
CAS Number: 918972-54-0[2]
-
Molecular Formula: C₃₅H₃₄ClNO₂S[1]
-
Molecular Weight: 568.17 g/mol [1]
The structural difference between Montelukast and this compound is pivotal to understanding the variations in their spectroscopic signatures.
Caption: Dehydration of Montelukast to form this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. The transformation from Montelukast to this compound introduces distinct changes in the NMR spectra, particularly in the signals corresponding to the protons and carbons of the modified side chain.
¹H NMR Spectroscopy
The most notable differences in the ¹H NMR spectrum of this compound compared to Montelukast are the disappearance of the signals for the tertiary alcohol's hydroxyl proton and the two methyl groups, and the appearance of new signals corresponding to the vinyl protons and the allylic methyl group of the methylstyrene moiety.
Table 1: Expected ¹H NMR Chemical Shifts for Key Protons in this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Vinyl Protons (C=CH₂) | ~5.1 & ~4.8 | s, s |
| Allylic Methyl Protons (C=C-CH₃) | ~1.9 | s |
| Aromatic Protons | 7.0 - 8.2 | m |
| Cyclopropyl Protons | 0.5 - 0.7 | m |
| Carboxylic Acid Proton (-COOH) | ~12.0 (broad) | s |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, confirming the structural changes. The carbon signals of the tertiary alcohol and its methyl groups in Montelukast are replaced by signals for the olefinic carbons and the allylic methyl carbon in this compound.
Table 2: Expected ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbons | Expected Chemical Shift (δ, ppm) |
| Olefinic Carbons (C=CH₂) | ~145 & ~115 |
| Carboxylic Acid Carbon (-COOH) | ~175 |
| Aromatic & Quinoline Carbons | 119 - 157 |
| Allylic Methyl Carbon (C=C-CH₃) | ~25 |
| Cyclopropyl Carbons | ~12 & ~29 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 250 ppm, 64k data points, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The conversion of Montelukast to this compound results in a key change in the IR spectrum: the disappearance of the O-H stretching vibration of the tertiary alcohol.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Carboxylic Acid) | ~1700 | Strong |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Broad, Strong |
| C=C (Aromatic & Alkene) | 1600-1680 | Medium |
| C-H (Aromatic & Alkene) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C-Cl | 1000-1100 | Medium |
The absence of a sharp O-H stretch around 3400-3600 cm⁻¹, which would be characteristic of the tertiary alcohol in Montelukast, is a key diagnostic feature for this compound[5].
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extensive conjugated system in this compound, comprising the quinoline ring, the styryl group, and the additional phenyl ring, gives rise to strong UV absorbance. The UV-Vis spectrum is useful for quantitative analysis.
Experimental Protocol: UV-Vis Analysis for Quantification
Caption: General workflow for quantitative analysis by HPLC-UV.
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the sample containing this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at a wavelength where the analyte has significant absorption (e.g., 238 nm or 345 nm).
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to that of the standard to determine its concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural confirmation.
Expected Mass Spectrum
In positive ion mode electrospray ionization (ESI+), this compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 568.2, corresponding to its molecular weight of 568.17 g/mol [8][9]. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₃₅H₃₅ClNO₂S⁺).
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the [M+H]⁺ ion. While a detailed fragmentation study for this compound is not widely published, based on the structure, key fragment ions can be predicted. For comparison, the fragmentation of Montelukast often involves the loss of the cyclopropylacetic acid moiety and other characteristic cleavages[10][11]. Similar fragmentation pathways can be anticipated for this compound.
Conclusion
The spectroscopic characterization of this compound is a critical aspect of quality control in the manufacturing of Montelukast. This guide has provided a detailed overview of the expected NMR, IR, UV-Vis, and MS data for this impurity. The distinct spectroscopic features, particularly the absence of the tertiary alcohol signals and the presence of the methylstyrene moiety signals, allow for its unambiguous identification and differentiation from the parent drug. The provided protocols offer a foundation for the development and validation of robust analytical methods for the monitoring and control of this impurity, thereby ensuring the safety and quality of Montelukast formulations. Researchers and analytical scientists are encouraged to utilize this guide as a comprehensive reference in their efforts to maintain the highest standards of pharmaceutical quality.
References
-
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (URL: [Link])
- [this compound (25 mg) (1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl] - USP Store. (URL: https://store.usp.org/product/1A05670)
- WO2009111998A2 - Specific impurities of montelukast - Google P
-
Montelukast EP Impurity B | CAS 918972-54-0 - Veeprho. (URL: [Link])
-
Analytical Methods - RSC Publishing. (URL: [Link])
-
Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
CAS No : 918972-54-0| Product Name : Montelukast - Impurity B - Pharmaffiliates. (URL: [Link])
-
(PDF) LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application - ResearchGate. (URL: [Link])
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF MONTELUKAST BY UV-SPECTROSCOPY IN API& IN PHARMACEUTICAL - International Journal of Pharmacy and Biological Sciences. (URL: [Link])
-
A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium a. (URL: [Link])
-
Method Development and Validation of Montelukast Sodium by UV-Visible Spectroscopy. (URL: [Link])
-
Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - NIH. (URL: [Link])
-
This compound | C35H34ClNO2S | CID 46782398 - PubChem. (URL: [Link])
-
Montelukast-impurities - Pharmaffiliates. (URL: [Link])
-
This compound - Acanthus Research. (URL: [Link])
-
FT-IR spectra of a) Montelukastsodium , b) HPMC E 50 lv, c)... - ResearchGate. (URL: [Link])
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059899). (URL: [Link])
-
validated uv spectroscopic method for estimation of montelukast sodium from bulk and tablet formulations - ResearchGate. (URL: [Link])
Sources
- 1. Montelukast Styrene | TRC-M568030-10MG | LGC Standards [lgcstandards.com]
- 2. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]
- 3. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 4. This compound (Styrene Montelukast) | CAS# 918972-54-0 [symteraanalytics.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. This compound | C35H34ClNO2S | CID 46782398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Characteristics of Montelukast and α-Methylstyrene
This guide provides a detailed examination of the core physical and chemical characteristics of Montelukast, a key leukotriene receptor antagonist, and α-Methylstyrene, a versatile organic monomer. As "Montelukast methylstyrene" does not represent a recognized single chemical entity or a documented co-crystal, this whitepaper will focus on the distinct properties of each compound. This approach provides researchers, scientists, and drug development professionals with the foundational data necessary for analytical method development, formulation studies, and material compatibility assessments.
Core Physicochemical Properties of Montelukast
Montelukast is predominantly utilized in its monosodium salt form, a hygroscopic, optically active, white to off-white powder.[1] Its physical state as a solid at room temperature is a critical determinant of its handling, processing, and formulation into solid oral dosage forms like tablets and granules.[1][2]
Structural and General Properties
The stability and solubility of Montelukast are profoundly influenced by its molecular structure. It is sensitive to light, turning yellow upon exposure, and is hygroscopic, readily absorbing moisture from the atmosphere.[3] These characteristics necessitate controlled storage conditions, typically under an inert atmosphere and protected from light, to prevent degradation.[4][5]
| Property | Value | Source |
| Chemical Formula | C₃₅H₃₅ClNNaO₃S (Sodium Salt) | [1] |
| Molecular Weight | 608.18 g/mol (Sodium Salt) | [1][6][7] |
| Appearance | White to pale yellowish-white powder | [1][3] |
| Melting Point | Approx. 115 °C (with decomposition) | [4][8] |
| Specific Rotation | +100° (c=1 in Methanol) | [8] |
| Hygroscopicity | Hygroscopic | [1][3] |
| Light Sensitivity | Turns yellow on exposure to light | [3] |
Solubility Profile
The solubility of Montelukast sodium is a key factor in its bioavailability and formulation. It exhibits high solubility in polar protic solvents, which is leveraged during the manufacturing of both drug substance and drug product.
| Solvent | Solubility | Source |
| Water | Freely soluble (30 mg/mL) | [1][3][5] |
| Methanol | Very soluble | [3] |
| Ethanol (99.5%) | Very soluble (60 mg/mL) | [1][3][5] |
| DMSO | Soluble (≥8 mg/mL at 60°C; 50 mg/mL) | [4][5] |
| Acetonitrile | Practically insoluble | [1] |
The high solubility in alcohols and water is crucial for wet granulation processes and for ensuring rapid dissolution in the gastrointestinal tract upon oral administration.[1]
Core Physicochemical Properties of α-Methylstyrene
α-Methylstyrene (AMS) is a colorless organic liquid.[9] Unlike Montelukast, it is not a pharmaceutical active ingredient but rather an industrial chemical, primarily used as a comonomer in the production of polymers.[10] Its physical properties are characteristic of a small aromatic hydrocarbon.
Structural and General Properties
AMS is known for its propensity to polymerize, especially when exposed to heat, light, or catalytic conditions.[11] To prevent spontaneous polymerization during storage, it is typically stabilized with an inhibitor like tert-butylcatechol.[11][12]
| Property | Value | Source |
| Chemical Formula | C₉H₁₀ | [9] |
| Molecular Weight | 118.179 g/mol | [9] |
| Appearance | Colorless liquid | [9][13] |
| Melting Point | -23.2 °C to -24 °C | [9][11][12] |
| Boiling Point | 165 °C to 169 °C | [9][11][12] |
| Density | 0.91 g/cm³ (at 20°C) | [9][11] |
| Flash Point | 45 °C (113 °F) to 137 °F | [9][12] |
Solubility Profile
The solubility of α-Methylstyrene is dictated by its nonpolar, aromatic nature. It is immiscible with water but miscible with most organic solvents.
| Solvent | Solubility | Source |
| Water | Insoluble (0.1 g/L at 25°C) | [9][11] |
| Organic Solvents | Miscible | [11] |
Methodologies for Physical Characterization
A multi-technique approach is essential for the comprehensive physical characterization of pharmaceutical materials like Montelukast. These methods provide critical data on thermal behavior, crystallinity, and stability, which are fundamental to ensuring drug product quality and performance.
Differential Scanning Calorimetry (DSC)
Causality: DSC is employed to measure the difference in heat flow into a sample and a reference as a function of temperature. For Montelukast, this technique is critical for determining its melting point and identifying any polymorphic transitions.[14] The presence of a sharp endotherm is indicative of a crystalline material, while a broad transition may suggest an amorphous form or the presence of impurities.
Experimental Protocol: DSC Analysis of Montelukast Sodium
-
Sample Preparation: Accurately weigh 3-5 mg of Montelukast sodium into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature and peak maximum of the melting endotherm.
Caption: Workflow for DSC analysis of Montelukast.
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature or time. This is a self-validating system for assessing thermal stability and the presence of residual solvents or water (desolvation). For a hygroscopic material like Montelukast sodium, TGA can quantify the amount of absorbed water, which is critical for accurate assay determination and stability assessments.[14][15]
Experimental Protocol: TGA of Montelukast Sodium
-
Sample Preparation: Accurately weigh 5-10 mg of Montelukast sodium onto a tared TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
Maintain a nitrogen purge at 40 mL/min.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature). Determine the temperature at which significant mass loss occurs, indicating decomposition. Quantify any initial mass loss corresponding to the loss of volatiles or water.
Caption: Standard workflow for TGA.
Powder X-ray Diffraction (PXRD)
Causality: PXRD is the gold-standard technique for identifying the solid-state form of a crystalline material. Each crystalline structure produces a unique diffraction pattern, acting as a "fingerprint." This is essential for controlling the polymorphism of Montelukast, as different polymorphic forms can have different physical properties, including solubility and stability.[14] The presence of sharp peaks indicates crystallinity, whereas a broad halo is characteristic of amorphous material.
Experimental Protocol: PXRD of Montelukast Sodium
-
Sample Preparation: Gently pack the Montelukast sodium powder into a sample holder, ensuring a flat, even surface.
-
Instrument Setup: Place the sample holder into the diffractometer.
-
Data Acquisition:
-
Use a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 3° to 40°.
-
Use a step size of 0.02° and a scan speed of 1°/min.
-
-
Data Analysis: Compare the resulting diffractogram to reference patterns of known polymorphs or the amorphous form to determine the solid-state structure.[16]
Caption: PXRD experimental and analysis workflow.
References
- Montelukast Sodium - PMDA. (n.d.).
- Singulair (Montelukast Sodium) - accessdata.fda.gov. (n.d.).
- US20050187244A1 - Montelukast sodium polymorphs - Google Patents. (n.d.).
- α-Methylstyrene - Grokipedia. (n.d.).
-
Montelukast Sodium - zebpharma . (n.d.). Retrieved from [Link]
-
HPLC Method for Analysis of Montelukast - SIELC Technologies . (n.d.). Retrieved from [Link]
-
Cas 151767-02-1, Montelukast sodium - LookChem . (n.d.). Retrieved from [Link]
- Montelukast Sodium | Drug Information, Uses, Side Effects, Chemistry. (n.d.).
-
Montelukast | C35H36ClNO3S | CID 5281040 - PubChem - NIH . (n.d.). Retrieved from [Link]
- Spectrophotometric determination of montelukast sodium in bulk and pharmaceutical formulations - Der Pharma Chemica. (2012). Der Pharma Chemica, 4(2), 720-724.
-
Montelukast - Wikipedia . (n.d.). Retrieved from [Link]
-
α-Methylstyrene - Wikipedia . (n.d.). Retrieved from [Link]
-
Montelukast Sodium | C35H35ClNNaO3S | CID 23663996 - PubChem - NIH . (n.d.). Retrieved from [Link]
-
Montelukast | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com . (n.d.). Retrieved from [Link]
-
Montelukast | Therapeutic Goods Administration (TGA) . (2018, July 12). Retrieved from [Link]
-
Stacked graph containing DSC thermograms of montelukast sodium, modified karaya gum and F12 - ResearchGate . (n.d.). Retrieved from [Link]
-
VINYL TOLUENE | Occupational Safety and Health Administration - OSHA . (2022, November 1). Retrieved from [Link]
- Compatibility Studies of Montelukast with Pharmaceutical Excipients used in Tablet Formulations using Thermal and Chromatographi - Hilaris Publisher. (2020). Journal of Chemical and Pharmaceutical Sciences.
- Effect of light and heat on the stability of montelukast in solution and in its solid state. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(2), 266-273.
- WO2005075427A2 - Montelukast sodium polymorphs - Google Patents. (n.d.).
-
4-Vinyltoluene - Wikipedia . (n.d.). Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Montelukast | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. pmda.go.jp [pmda.go.jp]
- 4. lookchem.com [lookchem.com]
- 5. Montelukast | Leukotriene CysLT1 antagonist | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Montelukast Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Montelukast Sodium | C35H35ClNNaO3S | CID 23663996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Montelukast Sodium - zebpharma [zebpharma.com]
- 9. α-Methylstyrene - Wikipedia [en.wikipedia.org]
- 10. 4-Vinyltoluene - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. METHYLSTYRENE CAS#: 25013-15-4 [m.chemicalbook.com]
- 14. US20050187244A1 - Montelukast sodium polymorphs - Google Patents [patents.google.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. WO2005075427A2 - Montelukast sodium polymorphs - Google Patents [patents.google.com]
Pharmacopeial Standards for Montelukast Methylstyrene: A Guide to Identification, Control, and Analysis
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the pharmacopeial standards for Montelukast Methylstyrene, a critical process-related impurity and potential degradant of Montelukast Sodium. We will delve into the regulatory framework governing impurities, the chemical profile and origins of this compound, and the specific analytical methodologies mandated by the leading pharmacopeias for its control. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Montelukast Sodium.
Introduction: The Imperative of Impurity Control in Montelukast Sodium
Montelukast Sodium is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the chronic treatment of asthma and the relief of allergic rhinitis symptoms.[1] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which are undesired chemical substances, can arise during the manufacturing process or upon storage and may pose a risk to patient safety even at trace levels.[2]
The control of these impurities is not merely a matter of good manufacturing practice; it is a stringent regulatory requirement. International guidelines, principally from the International Council for Harmonisation (ICH), and monographs from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish a rigorous framework for the identification, qualification, and quantification of impurities.[3][4]
Among the known impurities of Montelukast is This compound (also known as Montelukast Styrene or Anhydro Montelukast).[5][6] This compound is a specified impurity in major pharmacopeias and is closely monitored.[5][] It is typically formed via the dehydration of the tertiary alcohol functional group in the Montelukast molecule, a transformation that can occur during synthesis or as a degradation pathway.[6][8] This guide will elucidate the specific standards and analytical procedures required to control this critical impurity.
The Regulatory Landscape: ICH and USP Frameworks
The foundation for controlling impurities in new drug substances is laid out in the ICH Q3A(R2) guideline.[9] This guideline provides a rational approach for establishing acceptance criteria based on safety and manufacturing process capabilities.
Key Concepts from ICH Q3A(R2): [10]
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
These thresholds are determined by the maximum daily dose of the drug substance. Impurities are classified as "specified" (individually listed and limited in the specification) or "unspecified" (controlled by a general limit).[9] this compound is a specified impurity in the pharmacopeial monographs for Montelukast Sodium.[5][11]
The USP General Chapter <1086> Impurities in Drug Substances and Drug Products further elaborates on these principles, providing guidance for articles in the USP-NF and aligning with the ICH framework.[4][12]
Caption: ICH Q3A decision-making workflow for impurity control.
Profile of a Specified Impurity: this compound
Understanding the chemical nature and origin of an impurity is fundamental to its effective control. This compound is a well-characterized process-related impurity and degradant.[6][8]
Chemical Profile:
| Attribute | Information |
|---|---|
| IUPAC Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid[13] |
| CAS Number | 918972-54-0[14] |
| Molecular Formula | C₃₅H₃₄ClNO₂S[13] |
| Molecular Weight | 568.17 g/mol [15] |
| Pharmacopeial Synonyms | Montelukast EP Impurity B, Montelukast USP Related Compound F, Montelukast Styrene[5][16][17] |
Origin and Formation: The formation of this compound is a direct result of the dehydration of the tertiary alcohol group on the Montelukast molecule. This elimination reaction is often acid-catalyzed and can occur under certain conditions during the API synthesis, purification, or storage, particularly if exposed to acidic environments or high temperatures.
Caption: Formation of this compound via dehydration.
Pharmacopeial Analysis and Acceptance Criteria
Both the USP and EP monographs for Montelukast Sodium detail a liquid chromatography method for the control of organic impurities, including this compound. The core of pharmacopeial compliance lies in adhering to the specified analytical procedure and meeting the acceptance criteria.
Acceptance Criteria: The specific limits for impurities are listed within the respective monographs. While these values are subject to revision, the acceptance criterion for this compound is tightly controlled, reflecting its status as a specified impurity. Users must consult the current, official versions of the USP-NF or Ph. Eur. for the applicable limits.
Reference Analytical Protocol (Illustrative) The following protocol is a synthesized representation based on typical HPLC methods found in pharmacopeial monographs for Montelukast impurity testing.[18][19][20] This is for illustrative purposes only and the official monograph must be followed for compliance.
A. Chromatographic System and Reagents
| Parameter | Specification |
|---|---|
| Mode | Gradient Reverse-Phase LC[20] |
| Detector | UV Spectrophotometer |
| Wavelength | Typically around 238 nm or 255 nm[20][21] |
| Column | L1 packing (C18), e.g., 4.6-mm × 15-cm; 3.5-µm packing size |
| Column Temp. | ~30-50 °C[20][21] |
| Flow Rate | ~1.0 - 1.5 mL/min[18][21] |
| Injection Vol. | ~10 - 20 µL[20][21] |
| Mobile Phase A | Aqueous buffer (e.g., acetate or phosphate buffer, or dilute acid like trifluoroacetic acid)[18][21] |
| Mobile Phase B | Organic solvent mixture (e.g., Acetonitrile, Methanol)[21] |
| Diluent | Typically a mixture of mobile phase components or Methanol/Water[20] |
B. Solution Preparation
-
Standard Solution: Prepare a solution of the official USP or EP Montelukast Sodium Reference Standard at a known concentration in the Diluent.
-
Impurity Standard Solution: Use the official USP this compound reference material to prepare a standard solution at a concentration corresponding to the acceptance limit.[22] This is critical for accurate quantification.
-
Sample Solution: Accurately weigh and dissolve the Montelukast Sodium test article in the Diluent to achieve a specified concentration (e.g., 0.5 to 1.0 mg/mL).[20]
-
System Suitability Solution: A solution containing Montelukast and key specified impurities (including this compound) is used to verify the resolution and performance of the chromatographic system.[23]
C. Experimental Workflow
Caption: General workflow for HPLC impurity analysis.
D. System Suitability Before sample analysis, the system suitability solution is injected to ensure the chromatographic system can adequately separate this compound from Montelukast and other related substances. Key parameters include:
-
Resolution: The resolution between the Montelukast peak and the this compound peak must be greater than a specified value (e.g., > 2.0).
-
Tailing Factor: The tailing factor for the Montelukast peak should be within the acceptable range (e.g., ≤ 2.0).
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be NMT 2.0%.
E. Calculation The percentage of this compound in the sample is calculated by comparing the peak response of the impurity in the sample chromatogram to the peak response of the corresponding impurity in the reference standard chromatogram.
The Role of Certified Reference Standards
Accurate quantification of impurities is impossible without high-purity, well-characterized reference standards. Both the USP and the European Directorate for the Quality of Medicines & HealthCare (EDQM) provide official reference materials.
-
USP this compound: Available as a "Pharmaceutical Analytical Impurity (PAI)," which is intended for use in analytical procedures.[22]
-
Montelukast EP Impurity B: Provided by the EDQM for use as prescribed in the European Pharmacopoeia monograph.[5][24]
Using these official standards is a cornerstone of a self-validating protocol, ensuring that the analytical results are accurate, reproducible, and traceable to a recognized pharmacopeial source.
Conclusion
The control of this compound is a critical aspect of ensuring the quality and safety of Montelukast Sodium. The pharmacopeial standards, grounded in the principles of the ICH Q3A guideline, provide a clear framework for this task. By employing the specified HPLC methodologies, verifying system performance with suitability tests, and using official certified reference standards, analytical laboratories can confidently and accurately monitor this specified impurity. Adherence to these standards is essential for regulatory compliance and, ultimately, for protecting patient health.
References
-
Shah, K., & Parmar, V. (n.d.). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. CHARUSAT JOURNAL, 2(1). Available at: [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
-
PharmaCompass. (n.d.). MONTELUKAST SODIUM [USP MONOGRAPH]. Available at: [Link]
-
Singh, L., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]
-
JAMP Pharma Corporation. (2021, April 1). Product Monograph - Montelukast Sodium Tablets USP. Available at: [Link]
-
SynThink. (n.d.). Montelukast Sodium Impurities & Related Compounds. Available at: [Link]
-
Ghuge, P. A., et al. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Journal of Young Pharmacists, 4(4), 260–265. Available at: [Link]
-
Shijiazhuang Xinfuda Medical Packaging Co., Ltd. (n.d.). USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available at: [Link]
-
S.L., P., et al. (2012). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Asian Journal of Chemistry, 24(12), 5783-5785. Available at: [Link]
-
YMER. (2023). Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. YMER, 22(3). Available at: [Link]
-
ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]
-
Kumar, J. V. S., et al. (2012). Spectrophotometric determination of montelukast sodium in bulk and pharmaceutical formulations. Der Pharma Chemica, 4(2), 720-724. Available at: [Link]
-
Veeprho. (n.d.). Montelukast Impurities and Related Compound. Available at: [Link]
-
USP-NF. (n.d.). Montelukast Sodium Tablets ABSTRACT. Available at: [Link]
-
USP-NF. (2016, January 29). Montelukast Sodium Tablets Revision Bulletin. Available at: [Link]
-
USP-NF. (2009, October 13). Montelukast Sodium Briefing. Available at: [Link]
-
Pharma Tutor. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). YouTube. Available at: [Link]
-
Veeprho. (n.d.). Montelukast EP Impurity B | CAS 918972-54-0. Available at: [Link]
-
USP-NF. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available at: [Link]
-
ECA Academy. (2014, May 14). Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. Available at: [Link]
-
SynZeal. (n.d.). Montelukast EP Impurity B. Available at: [Link]
-
Sahu, A., et al. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Asian Journal of Pharmaceutical Research, 11(2). Available at: [Link]
-
GLP Pharma Standards. (n.d.). Montelukast EP Impurity B | CAS No- 918972-54-0. Available at: [Link]
-
Scribd. (n.d.). <1086> Impurities in Drug Substances and Drug Products. Available at: [Link]
-
Kumar, I. V. S., et al. (2007). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 19(6), 4439-4450. Available at: [Link]
-
Pharmascience Inc. (2016, June 16). PRODUCT MONOGRAPH PrMONTELUKAST. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Pharmaffiliates. (n.d.). Montelukast - Impurity B. Available at: [Link]
-
Symtera Analytics. (n.d.). This compound (Styrene Montelukast) | CAS# 918972-54-0. Available at: [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of Montelukast Sodium. Available at: [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. xinfuda-group.com [xinfuda-group.com]
- 5. veeprho.com [veeprho.com]
- 6. rroij.com [rroij.com]
- 8. asianpubs.org [asianpubs.org]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. scribd.com [scribd.com]
- 13. This compound | C35H34ClNO2S | CID 46782398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]
- 15. Montelukast Styrene | CymitQuimica [cymitquimica.com]
- 16. glppharmastandards.com [glppharmastandards.com]
- 17. This compound (Styrene Montelukast) | CAS# 918972-54-0 [symteraanalytics.com]
- 18. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
- 20. uspnf.com [uspnf.com]
- 21. uspnf.com [uspnf.com]
- 22. store.usp.org [store.usp.org]
- 23. drugfuture.com [drugfuture.com]
- 24. 孟鲁司特钠 钠 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: A Robust, Validated Method for the Simultaneous Determination of Montelukast and Methylstyrene Impurity using HPLC and GC-HS
Introduction
Montelukast is a selective and orally active leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies.[1][2] During the synthesis of Montelukast sodium, various process-related impurities and degradation products can arise. One such critical process impurity is methylstyrene. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[3][4] This application note details the development and validation of robust analytical methods for the simultaneous determination of Montelukast and the quantification of methylstyrene impurity.
The primary analytical technique for Montelukast and its non-volatile impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its specificity, precision, and accuracy.[1][5][6] For volatile impurities such as methylstyrene, which is a residual solvent, Gas Chromatography with Headspace (GC-HS) is the method of choice, offering high sensitivity and selectivity.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols for both HPLC and GC-HS methods, validation parameters according to ICH guidelines, and the scientific rationale behind the experimental choices.
Part 1: High-Performance Liquid Chromatography (HPLC) for Montelukast and Non-Volatile Impurities
The developed RP-HPLC method is designed to be stability-indicating, capable of separating Montelukast from its potential degradation products and process-related impurities. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial to demonstrate the specificity of the method.[1][2][3][9]
Rationale for Method Development
The selection of chromatographic conditions is paramount for achieving optimal separation. A C18 column is a common choice for the separation of moderately polar compounds like Montelukast.[5][6][10] A gradient elution is often employed to ensure the timely elution of all impurities with good peak shapes. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter that can influence the retention and peak shape of ionizable compounds like Montelukast. The detection wavelength is selected based on the UV absorbance maxima of Montelukast to ensure high sensitivity.
Experimental Protocol: HPLC Method
1.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm[6][11] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
1.2.2. Preparation of Solutions
-
Standard Stock Solution (Montelukast): Accurately weigh about 25 mg of Montelukast sodium working standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
-
Spiked Sample Solution (for validation): Prepare a solution of Montelukast at the test concentration and spike it with known amounts of methylstyrene and other potential impurities at the desired concentration levels (e.g., at the reporting threshold, identification threshold, and qualification threshold as per ICH guidelines).
Method Validation (as per ICH Q2(R1) Guidelines)
The developed HPLC method must be validated to ensure its suitability for the intended purpose.[12]
1.3.1. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
1.3.2. Specificity (Forced Degradation)
Forced degradation studies are performed to demonstrate that the method can effectively separate the analyte from its degradation products.[1][2][3]
-
Acid Degradation: Reflux with 0.1 N HCl at 60°C for 2 hours.
-
Base Degradation: Reflux with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
1.3.3. Linearity
The linearity of the method is established by analyzing a series of dilutions of the standard solution over a specified concentration range.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Montelukast | 1 - 150 µg/mL[11] | ≥ 0.999 |
1.3.4. Accuracy (% Recovery)
Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
1.3.5. Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on different days, by different analysts, or with different equipment. The %RSD should be ≤ 2.0%.
1.3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Montelukast | 0.5 | 1.5 |
1.3.7. Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2°C) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
Part 2: Gas Chromatography-Headspace (GC-HS) for Methylstyrene
Methylstyrene is a volatile organic compound, making GC-HS the ideal technique for its quantification as a residual solvent in Montelukast.[7][8]
Rationale for Method Development
The choice of a suitable diluent is critical to ensure the complete dissolution of the sample and efficient partitioning of the volatile analyte into the headspace. A polar capillary column is often used for the separation of residual solvents. The headspace parameters, such as oven temperature, loop temperature, and equilibration time, are optimized to maximize the sensitivity of the method.
Experimental Protocol: GC-HS Method
2.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with Headspace Autosampler and FID |
| Column | DB-624, 30 m x 0.53 mm, 3.0 µm (or equivalent) |
| Carrier Gas | Nitrogen or Helium at a constant flow |
| Oven Temperature Program | Initial: 40°C (hold for 5 min) |
| Ramp: 10°C/min to 220°C (hold for 5 min) | |
| Injector Temperature | 200°C |
| Detector Temperature | 250°C (FID) |
| Headspace Parameters | |
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temperature | 100°C |
| Equilibration Time | 15 min |
| Injection Volume | 1 mL (headspace) |
| Diluent | Dimethyl Sulfoxide (DMSO) |
2.2.2. Preparation of Solutions
-
Standard Stock Solution (Methylstyrene): Prepare a stock solution of methylstyrene in DMSO at a concentration of approximately 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with DMSO to cover the expected concentration range of the impurity.
-
Sample Solution: Accurately weigh about 100 mg of Montelukast sodium into a 20 mL headspace vial. Add 5 mL of DMSO, seal the vial, and vortex to dissolve.
Method Validation (as per ICH Q2(R1) Guidelines)
The GC-HS method for methylstyrene should also be validated according to ICH guidelines.
2.3.1. System Suitability
Similar to the HPLC method, system suitability parameters for the GC-HS method should be established and met.
2.3.2. Specificity
Specificity is demonstrated by analyzing a blank (diluent) and a sample spiked with methylstyrene to ensure no interfering peaks at the retention time of the analyte.
2.3.3. Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Methylstyrene | 0.1 - 10 | ≥ 0.995 |
2.3.4. Accuracy (% Recovery)
| Spiked Level | Mean Recovery (%) | %RSD |
| 50% | 90.0 - 110.0 | ≤ 5.0 |
| 100% | 90.0 - 110.0 | ≤ 5.0 |
| 150% | 90.0 - 110.0 | ≤ 5.0 |
2.3.5. Precision
-
Repeatability (Intra-day precision): The %RSD for six replicate injections should be ≤ 10.0%.
-
Intermediate Precision (Inter-day precision): The %RSD should be ≤ 15.0%.
2.3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Methylstyrene | 0.05 | 0.15 |
2.3.7. Robustness
The robustness of the GC-HS method is assessed by making small variations in parameters such as headspace oven temperature and equilibration time.
Visualization of Workflows
Caption: Workflow for HPLC and GC-HS Method Development and Validation.
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the determination of Montelukast and its methylstyrene impurity. The detailed HPLC and GC-HS protocols, along with the validation parameters, offer a robust and reliable approach for quality control in the pharmaceutical industry. Adherence to these methodologies will help ensure the identity, purity, and quality of Montelukast, meeting the stringent requirements of regulatory agencies.
References
-
A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium - SciSpace. (n.d.). Retrieved from [Link]
-
Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. (2016). PubMed. Retrieved from [Link]
-
A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (2010). Semantic Scholar. Retrieved from [Link]
-
Analytical Method Development and Validation of Montelukast Sodium and Bambuterol Hydrochloride in Combined Dosage Form by RP-HPLC. (2016). ResearchGate. Retrieved from [Link]
-
A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. (2020). JAPS. Retrieved from [Link]
-
Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. (2010). PMC. Retrieved from [Link]
-
Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. (2013). ResearchGate. Retrieved from [Link]
-
Montelukast | HPLC | Method Development And Validation. (2010). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Drying methods of montelukast sodium by azeotropic removal of the solvent. (2007). Google Patents.
-
Effect of light and heat on the stability of montelukast in solution and in its solid state. (2007). Ovid. Retrieved from [Link]
-
A Validated RP-HPLC Method for the Determination of Impurities inMontelukast Sodium. (2010). Semantic Scholar. Retrieved from [Link]
-
Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. (2015). ResearchGate. Retrieved from [Link]
-
Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC”. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. (2023). YMER. Retrieved from [Link]
-
ASTM D6144 Analysis of AMS (α-Methylstyrene) by Capillary Gas Chromatography. (n.d.). Infinita Lab. Retrieved from [Link]
-
GC-MS method for genotoxic impurities in montelukast sodium. (2024). Retrieved from [Link]
-
hplc method for determination of related substance. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
D6144 Standard Test Method for Analysis of AMS (α-Methylstyrene) by Capillary Gas Chromatography. (2022). ASTM International. Retrieved from [Link]
-
Residual solvent testing: a review of gas-chromatographic and alternative techniques. (2003). PubMed. Retrieved from [Link]
-
A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. (2013). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu. Retrieved from [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2010). PMC. Retrieved from [Link]
-
Determination of Impurities in Pharmaceuticals: Why and How?. (2019). ResearchGate. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. japsonline.com [japsonline.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium | Semantic Scholar [semanticscholar.org]
- 6. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20070161796A1 - Drying methods of montelukast sodium by azeotropic removal of the solvent - Google Patents [patents.google.com]
- 8. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. sphinxsai.com [sphinxsai.com]
Application Note: A Comprehensive UPLC-Based Strategy for the Analysis of Montelukast and Its Impurities
Introduction
Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. The manufacturing process and storage conditions can lead to the formation of various impurities, including process-related substances and degradation products.[2][3] Regulatory bodies, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), have established stringent limits for these impurities.[2][4][5]
This application note presents a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation and quantification of Montelukast and its known impurities. The superior resolution and sensitivity of UPLC technology allow for shorter run times and reduced solvent consumption compared to traditional HPLC methods, making it an ideal choice for high-throughput quality control and stability testing environments.[6] We will delve into the rationale behind the method development, provide a detailed protocol for its implementation, and outline a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.
Understanding Montelukast and Its Impurities
Montelukast is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[7][8][9][10] This degradation, along with potential side reactions during synthesis, can result in a range of impurities. The most significant impurities, as documented in pharmacopeias and scientific literature, include the cis-isomer, sulfoxide impurity, and various process-related impurities.[2][11][12][13][14][15] A thorough understanding of these impurities is crucial for developing a specific and stability-indicating analytical method.
Diagram of Montelukast and Key Impurities
Caption: Key impurities of Montelukast.
Materials and Methods
Reagents and Standards
-
Montelukast Sodium Reference Standard (USP or EP grade)
-
Montelukast Impurity Standards (e.g., Impurity A, Impurity C, cis-isomer)
-
Acetonitrile (HPLC or UPLC grade)
-
Methanol (HPLC or UPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium phosphate monobasic
-
Orthophosphoric acid
-
Water (Milli-Q or equivalent)
Instrumentation
A UPLC system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array (PDA) detector is recommended. Data acquisition and processing should be performed using a validated chromatography data system.
Chromatographic Conditions
The following UPLC conditions have been optimized for the efficient separation of Montelukast and its impurities.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.025% (v/v) Trifluoroacetic acid in water[6] |
| Mobile Phase B | 0.025% (v/v) Trifluoroacetic acid in acetonitrile[6] |
| Gradient Program | Time (min) |
| Flow Rate | 0.3 mL/min[6] |
| Column Temperature | 30°C |
| Detection | UV at 285 nm[16] |
| Injection Volume | 2 µL |
| Run Time | 15 minutes |
Experimental Workflow Diagram
Caption: UPLC analysis workflow for Montelukast.
Protocols
Standard Solution Preparation
-
Montelukast Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Montelukast Sodium Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known Montelukast impurities at a concentration of approximately 100 µg/mL each in the same diluent.
-
Working Standard Solution (for Assay): Dilute the Montelukast Stock Solution to a final concentration of 100 µg/mL.
-
Spiked Sample Solution (for Specificity and Accuracy): Prepare a solution of Montelukast at the working concentration and spike it with the impurity stock solution to achieve a final impurity concentration of approximately 1 µg/mL.
Sample Solution Preparation (for Drug Substance)
-
Accurately weigh approximately 25 mg of the Montelukast Sodium sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50 v/v) to obtain a final concentration of 1000 µg/mL.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Montelukast API.[8][17]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60°C for 4 hours.[10]
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60°C for 4 hours.[10]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[17]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.[17]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.[9][18]
After each stress condition, neutralize the samples if necessary, and dilute to the working concentration before UPLC analysis.
Method Validation
The developed UPLC method should be validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products. This is demonstrated by the peak purity analysis of the Montelukast peak in the chromatograms of the stressed samples.
-
Linearity: The linearity of the method should be established by analyzing a series of solutions with increasing concentrations of Montelukast and its impurities. A correlation coefficient (r²) of ≥ 0.999 is typically expected.
-
Accuracy: The accuracy of the method should be determined by recovery studies. This involves spiking a known amount of impurities into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by injecting six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): This is assessed by analyzing the samples on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Montelukast and its impurities should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition, pH, column temperature, and flow rate, and observing the effect on the chromatographic performance.
Data Analysis and Reporting
The chromatograms should be processed to determine the retention times and peak areas of Montelukast and its impurities. The percentage of each impurity is calculated using the following formula:
% Impurity = (Area of Impurity / Total Area of all Peaks) x 100
The assay of Montelukast can be calculated against the external standard.
Conclusion
The UPLC method described in this application note provides a rapid, sensitive, and reliable approach for the analysis of Montelukast and its impurities. The method is stability-indicating and can be readily validated to meet regulatory requirements. The use of UPLC technology offers significant advantages in terms of speed, resolution, and solvent savings, making it a valuable tool for quality control and stability assessment of Montelukast in the pharmaceutical industry.
References
- Hanimi Reddy Bapatu, et al. "Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review." Research Journal of Pharmacy and Technology, 2018.
-
Patel, D., et al. "Development and Validation of a Rapid RP-UPLC Method for the Simultaneous Estimation of Bambuterol Hydrochloride and Montelukast Sodium from Tablets." Indian Journal of Pharmaceutical Sciences, 2014. [Link]
-
SynThink. "Montelukast Sodium Impurities & Related Compounds." SynThink Research Chemicals. [Link]
-
Jakaria, Md., et al. "In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer." Asian Journal of Pharmaceutical Analysis, 2015. [Link]
-
Patel, D., et al. "Development and Validation of a Rapid RP-UPLC Method for the Simultaneous Estimation of Bambuterol Hydrochloride and Montelukast Sodium from Tablets." PubMed, 2014. [Link]
-
Pharmaffiliates. "Montelukast-impurities." Pharmaffiliates Analytics & Synthetics (P) Ltd.[Link]
-
USP-NF. "Montelukast Sodium." USP-NF, 2009. [Link]
-
Jakaria, Md., et al. "In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer." ResearchGate, 2015. [Link]
-
Allmpus. "Montelukast EP Impurity G | Montelukast USP Related Compound B." Allmpus Chemicals. [Link]
-
USP-NF. "Montelukast Sodium." USP-NF, 2012. [Link]
-
Semantic Scholar. "A VALIDATED STABILITY INDICATING UPLC METHOD FOR MONTELUKAST IMPURITIES IN MONTELUKAST SODIUM ORAL GRANULES." Semantic Scholar. [Link]
- Google Patents. "Specific impurities of montelukast.
-
USP-NF. "Montelukast Sodium Chewable Tablets." USP-NF, 2016. [Link]
-
SynZeal. "Montelukast EP Impurity C." SynZeal Research Pvt. Ltd.[Link]
-
USP-NF. "Montelukast Sodium Oral Granules." USP-NF, 2017. [Link]
-
SynZeal. "Montelukast Sodium EP Impurity A." SynZeal Research Pvt. Ltd.[Link]
-
Tiwari, S. K., et al. "Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™." PubMed, 2018. [Link]
-
Pharmaffiliates. "Montelukast-impurities." Pharmaffiliates Analytics & Synthetics (P) Ltd.[Link]
-
Rathod, S. M., et al. "A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool." Journal of Applied Pharmaceutical Science, 2020. [Link]
-
Semantic Scholar. "Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™." Semantic Scholar. [Link]
-
ResearchGate. "Development and Validation of a Rapid RP-UPLC Method for the Simultaneous Estimation of Bambuterol Hydrochloride and Montelukast Sodium from Tablets." ResearchGate. [Link]
-
Axios Research. "Montelukast EP Impurity I Sodium Salt (Mixture of Diastereomers)." Axios Research. [Link]
-
Veeprho. "Montelukast EP impurity A (Sodium Salt)." Veeprho Laboratories Pvt. Ltd.[Link]
-
Yilmaz, B., et al. "Stability-indicating Liquid Chromatography Method Development and Validation for Impurity Profiling of Montelukast Sodium in Bulk Drug and Tablet Dosage Form." PubMed, 2022. [Link]
-
Sunil Kumar, I.V., et al. "Identification, Synthesis and Characterization of Impurities of Montelukast Sodium." Asian Journal of Chemistry, 2011. [Link]
-
ResearchGate. "A validated stability indicating UPLC method for montelukast impurities in montelukast sodium oral granules." ResearchGate. [Link]
-
ResearchGate. "Stability‐indicating Liquid Chromatography Method Development and Validation for Impurity Profiling of Montelukast Sodium in Bulk Drug and Tablet Dosage Form | Request PDF." ResearchGate. [Link]
-
HELIX Chromatography. "HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column." HELIX Chromatography. [Link]
-
Singh, R. M., et al. "Montelukast | HPLC | Method Development And Validation." Indian Journal of Pharmaceutical Sciences, 2010. [Link]
-
SciSpace. "A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium." SciSpace. [Link]
-
ResearchGate. "(PDF) A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium." ResearchGate. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. uspnf.com [uspnf.com]
- 5. drugfuture.com [drugfuture.com]
- 6. Development and Validation of a Rapid RP-UPLC Method for the Simultaneous Estimation of Bambuterol Hydrochloride and Montelukast Sodium from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 10. japsonline.com [japsonline.com]
- 11. Montelukast Impurity Standards - Acanthus Research [acanthusresearch.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. allmpus.com [allmpus.com]
- 14. Montelukast EP Impurity C | 909849-96-3 | SynZeal [synzeal.com]
- 15. Montelukast Sodium EP Impurity A | 190078-45-6 | SynZeal [synzeal.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uspnf.com [uspnf.com]
Application Notes and Protocols for the Isolation and Purification of Montelukast from Methylstyrene Impurity
Abstract
This comprehensive guide provides detailed methodologies for the isolation and purification of Montelukast, a potent and selective leukotriene receptor antagonist, from its critical process-related impurity, Montelukast methylstyrene. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of an active pharmaceutical ingredient (API).[1][2][3] This document outlines robust analytical techniques for impurity profiling and presents scalable purification strategies, including advanced preparative chromatography and optimized crystallization methods. The protocols and insights provided are intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and quality control of Montelukast.
Introduction: The Imperative for Purity in Montelukast Synthesis
Montelukast sodium is a widely prescribed oral medication for the maintenance treatment of asthma and the relief of seasonal allergic rhinitis.[4][5] It functions by blocking the action of leukotrienes, substances in the body that cause inflammation and tightening of the airways.[5] As with any pharmaceutical compound, ensuring the purity of the API is paramount. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict limits on impurities in drug substances, requiring identification and characterization of any impurity present at a level of 0.10% or higher.[6]
One of the key process-related impurities encountered during Montelukast synthesis is this compound (also known as Montelukast EP Impurity B or Montelukast USP Related Compound F).[7][8][9] This impurity typically arises from the dehydration of a tertiary alcohol intermediate in the synthetic pathway. Due to its structural similarity to the parent Montelukast molecule, its removal presents a significant purification challenge. This application note provides a detailed framework for addressing this challenge, combining high-resolution analytical methods with effective purification protocols.
The Purification Challenge: Structural Similarity
The primary difficulty in separating Montelukast from its methylstyrene impurity lies in their closely related structures. The impurity differs from the API only by the absence of a hydroxyl group and the presence of a double bond, making their physicochemical properties, such as polarity and solubility, very similar.
Logical Relationship: Montelukast and Methylstyrene Impurity
Caption: Formation pathway of Montelukast and its methylstyrene impurity.
Analytical Protocols for Impurity Detection and Quantification
Accurate and precise analytical methods are the cornerstone of any purification strategy. They are essential for identifying and quantifying impurities, thereby guiding the development and optimization of the purification process.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard technique for the analysis of impurities in Montelukast.[5][10][11] The method described below provides excellent resolution between Montelukast and the methylstyrene impurity, as well as other related substances.
Objective: To separate and quantify Montelukast and its process-related impurities, including methylstyrene.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Atlantis dC18 (250 x 4.6 mm), 5 µm or equivalent | C18 stationary phase provides robust hydrophobic retention required for separating Montelukast and its structurally similar impurities.[5][10] |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Acidified aqueous phase controls the ionization of the carboxylic acid moiety, ensuring sharp, symmetrical peaks.[5] |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) | Acetonitrile is a strong organic solvent that effectively elutes the hydrophobic analytes from the C18 column.[5][10] |
| Gradient Elution | See table below | A gradient is necessary to first elute polar impurities and then resolve the closely eluting main peak from non-polar impurities like methylstyrene. |
| Flow Rate | 1.5 mL/min | A standard flow rate for a 4.6 mm ID column that balances resolution and run time.[5] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[12] |
| Detection | UV at 238 nm[12] | Montelukast and its chromophoric impurities exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | |
| Diluent | Acetonitrile:Water (8:2 v/v)[1] |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve about 25 mg of the Montelukast sample in 25 mL of diluent to obtain a concentration of 1 mg/mL.[1]
-
System Suitability: Inject a system suitability solution (containing Montelukast and known impurities) to verify the resolution and performance of the chromatographic system. The resolution between Montelukast and the methylstyrene peak should be not less than 2.0.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Determine the percentage of each impurity by the area normalization method.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
For definitive identification of impurities, LC-MS is an indispensable tool. It provides molecular weight information that, combined with retention time data, can confirm the structure of known impurities and help elucidate the structure of unknown ones.[1][11][13] In the context of Montelukast, LC-MS can unequivocally confirm the peak corresponding to the methylstyrene impurity by its expected molecular weight.[1]
Purification Strategies and Protocols
Achieving the high purity required for an API often necessitates orthogonal purification techniques. A combination of chromatography and crystallization is typically employed to effectively remove a broad range of impurities.
Strategy 1: Preparative Chromatography
Preparative chromatography is used to isolate and purify compounds on a larger scale by separating a mixture over a chromatographic stationary phase.
4.1.1. Preparative Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to traditional preparative HPLC.[14] It uses supercritical CO2 as the primary mobile phase, significantly reducing the consumption of organic solvents.[14][15] Its advantages include faster separation times due to the low viscosity of the mobile phase and quicker post-purification processing as the CO2 evaporates upon depressurization.[15][16] SFC is highly effective for both chiral and achiral separations in the pharmaceutical industry.[14][15][17]
Protocol 2: Preparative SFC for Montelukast Purification
Objective: To purify crude Montelukast, significantly reducing the level of the methylstyrene impurity.
Instrumentation:
-
Preparative SFC system with a CO2 pump, modifier pump, automated back pressure regulator (BPR), and fraction collector.
SFC Conditions:
| Parameter | Recommended Setting |
| Column | Chiral stationary phases (e.g., Amylose or Cellulose-based) are often used for Montelukast's enantiomeric purity, but achiral phases can also be effective for impurity removal. |
| Mobile Phase | Supercritical CO2 with an alcohol co-solvent (e.g., Methanol or Ethanol) |
| Co-solvent Gradient | 5% to 40% Methanol over 10 minutes |
| Flow Rate | 70 g/min (for a 20 mm ID column) |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 238 nm |
| Sample Loading | Dissolve crude Montelukast in a suitable solvent (e.g., methanol) at a high concentration (e.g., 50 mg/mL) and inject appropriate volumes based on column capacity. |
Procedure:
-
Method Development: Develop and optimize the separation at an analytical scale to determine the ideal co-solvent and gradient conditions.
-
Scale-Up: Scale the analytical method to the preparative column, adjusting the flow rate and sample loading accordingly.
-
Purification Run: Perform the preparative SFC run on the crude Montelukast solution.
-
Fraction Collection: Collect the fractions corresponding to the pure Montelukast peak, triggered by the UV detector signal.
-
Solvent Removal: Evaporate the co-solvent from the collected fractions to yield the purified Montelukast.
Comparison of Preparative Techniques:
| Feature | Preparative HPLC (Reversed-Phase) | Preparative SFC |
| Primary Mobile Phase | Water/Organic Solvent (e.g., Acetonitrile) | Supercritical CO2 |
| Solvent Consumption | High | Low (up to 90% reduction)[18] |
| Run Time | Longer | 3-5 times faster[15][16] |
| Environmental Impact | Higher | Lower ("Green Chemistry")[14] |
| Post-Processing | Requires removal of large volumes of water/solvent | Faster (CO2 evaporates) |
| Cost | Higher operational cost due to solvent purchase and disposal | Lower operational cost |
Purification Workflow Diagram
Caption: General workflow for the purification of Montelukast.
Strategy 2: Purification via Crystallization
Crystallization is a robust and scalable technique for purifying APIs. It relies on the differential solubility of the target compound and its impurities in a given solvent system. For Montelukast, forming an amine salt can also be an effective strategy to enhance purification.[19][20]
Protocol 3: Recrystallization of Montelukast Acid
Objective: To reduce the level of methylstyrene and other process-related impurities in crude Montelukast acid through recrystallization.
Materials:
-
Crude Montelukast acid
-
Toluene (Solvent)
-
Heptane (Anti-solvent)[21]
-
Jacketed glass reactor with overhead stirrer and temperature control
Procedure:
-
Dissolution: Charge the crude Montelukast acid into the reactor. Add a minimal amount of toluene (e.g., 3-4 volumes) and heat the mixture to 40-45 °C with stirring until a clear solution is obtained.[21]
-
Anti-solvent Addition: Slowly add heptane (e.g., 6-8 volumes) to the solution over 30-60 minutes while maintaining the temperature. The addition of the anti-solvent will decrease the solubility of Montelukast and induce crystallization.
-
Cooling & Crystallization: Once the anti-solvent addition is complete, slowly cool the mixture to room temperature (20-25 °C) over 2-3 hours. Continue stirring for an additional 4-6 hours to allow for complete crystallization.
-
Isolation: Filter the resulting solid slurry under a nitrogen atmosphere.
-
Washing: Wash the filter cake with a cold mixture of toluene/heptane to remove any residual mother liquor containing the impurities.
-
Drying: Dry the purified Montelukast acid under vacuum at 70-80 °C until a constant weight is achieved.[22]
Rationale: Montelukast acid has moderate solubility in toluene but is poorly soluble in heptane. The methylstyrene impurity, being slightly less polar than Montelukast, tends to remain in the toluene/heptane mother liquor, leading to its effective removal from the final crystalline product. The slow cooling and extended stirring time are critical for promoting the growth of pure crystals and maximizing yield.
Conclusion
The successful isolation and purification of Montelukast from its methylstyrene impurity require a multi-faceted approach grounded in robust analytical science. High-resolution RP-HPLC methods are essential for the accurate monitoring of impurity levels throughout the process. For purification, both preparative chromatography techniques like SFC and optimized crystallization protocols offer effective and scalable solutions. SFC provides a rapid and environmentally friendly method for obtaining highly pure material, while crystallization remains a cost-effective and powerful technique for large-scale production. By implementing the detailed protocols and strategies outlined in this guide, researchers and manufacturers can consistently achieve the high level of purity required for Montelukast, ensuring the safety and efficacy of this vital medication.
References
-
American Chemical Society. (2015). An Enantioselective Formal Synthesis of Montelukast Sodium. ACS Publications. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Taylor & Francis Online. (n.d.). New and Practical Synthesis of Montelukast Sodium, an Antiasthmatic Drug. [Link]
-
PubMed. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of Montelukast Sodium. [Link]
-
Technology Networks. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
Semantic Scholar. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. [Link]
-
New Drug Approvals. (n.d.). Montelukast Sodium. [Link]
-
ResearchGate. (n.d.). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. [Link]
-
Pharmaceutical Technology. (2002). Supercritical Fluid Chiral Separations. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. [Link]
- Google Patents. (n.d.). US20050187244A1 - Montelukast sodium polymorphs.
-
ResearchGate. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
SciSpace. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. [Link]
-
IJRAR. (2023). Preparation and Characteristic Evaluation of Polymorphism of Montelukast Sodium. [Link]
-
Pharmaffiliates. (n.d.). Montelukast-impurities. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 918972-54-0| Product Name : Montelukast - Impurity B. [Link]
- Google Patents. (n.d.). US20090247759A1 - Purification process of Montelukast and its Amine Salts.
-
IJRASET. (2023). Effect of Different Stabilizers on Spherical Agglomerates of Montelukast Sodium by Quasi Emulsion Solvent Diffusion (QESD). [Link]
- Google Patents. (n.d.). US20080146809A1 - Process for the Preparation of Novel Amorphous Montelukast Sodium.
- Google Patents. (n.d.). WO2011033470A1 - Crystalline form of montelukast sodium.
-
Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PURIFICATION OF MONTELUKAST - Patent 2066638. [Link]
-
USP-NF. (2010). Montelukast Sodium. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]
- Google Patents. (n.d.).
-
Veeprho. (n.d.). Montelukast EP Impurity B | CAS 918972-54-0. [Link]
-
SynThink. (n.d.). Montelukast Sodium Impurities & Related Compounds. [Link]
-
PubMed. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. [Link]
-
Scientific Research Publishing. (2012). Isolation and Characterization of S-Enantiomer in Montelukast. [Link]
- Google Patents. (n.d.). US8188285B2 - Purification process of Montelukast and its amine salts.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (2025). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. scispace.com [scispace.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Montelukast Styrene | TRC-M568030-10MG | LGC Standards [lgcstandards.com]
- 8. CN105646344A - Purification method of montelukast - Google Patents [patents.google.com]
- 9. veeprho.com [veeprho.com]
- 10. [PDF] A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium | Semantic Scholar [semanticscholar.org]
- 11. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uspnf.com [uspnf.com]
- 13. shimadzu.com [shimadzu.com]
- 14. selvita.com [selvita.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. US20090247759A1 - Purification process of Montelukast and its Amine Salts - Google Patents [patents.google.com]
- 20. US20070078158A1 - Purification of montelukast - Google Patents [patents.google.com]
- 21. A Process For Synthesis Of Montelukast Sodium [quickcompany.in]
- 22. PROCESS FOR THE PURIFICATION OF MONTELUKAST - Patent 2066638 [data.epo.org]
Quantitative Analysis of Montelukast Methylstyrene Impurity in Active Pharmaceutical Ingredient (API)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of the methylstyrene impurity (also known as Montelukast Impurity B or Montelukast Related Compound F) in Montelukast Active Pharmaceutical Ingredient (API).[1][2][3] The control of impurities in APIs is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. This application note details a validated headspace gas chromatography (HS-GC) method coupled with a flame ionization detector (FID) for the precise and accurate quantification of methylstyrene. The protocols herein are designed to be robust and compliant with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6][7]
Introduction: The Rationale for Impurity Profiling
Montelukast is a leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis.[8] During the synthesis of Montelukast, various process-related impurities and degradation products can arise.[9][10] Methylstyrene is a known potential impurity that can be formed during the manufacturing process.[2][3] Given that some impurities can be genotoxic or have other adverse effects, their levels must be strictly controlled within pharmaceutically acceptable limits.[11][12] Regulatory bodies like the ICH provide stringent guidelines for the control of residual solvents and other impurities in APIs.[4][5][6][7]
The quantitative determination of methylstyrene is crucial for several reasons:
-
Patient Safety: To ensure that the level of this impurity is below the established safety threshold.
-
Process Control: To monitor and optimize the manufacturing process to minimize the formation of impurities.[13]
-
Product Quality and Consistency: To guarantee the purity and batch-to-batch consistency of the Montelukast API.
Headspace gas chromatography is the technique of choice for the analysis of volatile and semi-volatile impurities in pharmaceutical substances due to its high sensitivity, specificity, and ability to handle complex sample matrices without direct injection of the API.[14][15][16]
Analytical Methodology: Headspace Gas Chromatography (HS-GC) with FID
The selected methodology leverages the volatility of methylstyrene to separate it from the non-volatile Montelukast API. The static headspace technique involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC system.[15][16]
Principle of the Method
A known amount of the Montelukast API is dissolved in a suitable high-boiling point solvent within a sealed headspace vial. The vial is then heated to a specific temperature for a set period, allowing the volatile methylstyrene to reach equilibrium between the liquid and gas phases. A portion of the headspace gas is then automatically injected into the GC, where methylstyrene is separated from other volatile components on a capillary column and detected by a Flame Ionization Detector (FID). Quantification is achieved by comparing the peak area of methylstyrene in the sample to that of a certified reference standard.
Causality Behind Experimental Choices
-
Headspace Sampler: This minimizes the risk of contaminating the GC inlet and column with the non-volatile API, leading to a more robust and reliable method.[15]
-
Flame Ionization Detector (FID): FID is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for quantifying trace-level impurities.
-
DB-624 Column (or equivalent): A 6% cyanopropylphenyl–94% dimethylpolysysiloxane phase is well-suited for the separation of a wide range of residual solvents and volatile impurities.[14]
-
Diluent Selection: A high-boiling point solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the API without interfering with the chromatography of the volatile analyte.
Experimental Protocol: Step-by-Step Guide
Materials and Reagents
-
Montelukast API (Test Sample)
-
Montelukast Methylstyrene Reference Standard (USP or equivalent)[17]
-
Dimethyl Sulfoxide (DMSO), HPLC Grade or equivalent
-
Nitrogen (or Helium), High Purity (Carrier Gas)
-
Hydrogen, High Purity (FID Fuel)
-
Compressed Air, Zero Grade (FID Oxidizer)
-
20 mL Headspace Vials with PTFE/Silicone Septa and Crimp Caps
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8850 GC or equivalent | Provides precise temperature and flow control. |
| Headspace Sampler | Agilent 8697 Headspace Sampler or equivalent | Ensures reproducible sample introduction.[18] |
| Detector | Flame Ionization Detector (FID) | High sensitivity for organic analytes. |
| Column | Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent G43 phase) | Excellent for separating volatile impurities.[14] |
| Oven Temperature | Initial: 40°C (hold for 5 min), Ramp: 10°C/min to 240°C (hold for 5 min) | Optimized for separation of methylstyrene from other potential volatiles. |
| Injector Temperature | 200°C | Ensures rapid volatilization of the sample. |
| Detector Temperature | 250°C | Prevents condensation and ensures a stable signal. |
| Carrier Gas | Nitrogen or Helium at 1.5 mL/min | Inert gas to carry the sample through the column. |
| Split Ratio | 10:1 | Appropriate for trace-level analysis. |
| Headspace Vial Temp | 80°C | Balances analyte volatility with API stability. |
| Vial Equilibration Time | 30 minutes | Allows for equilibrium of methylstyrene between phases. |
| Injection Volume | 1 mL of headspace gas | Sufficient volume for sensitive detection. |
Preparation of Solutions
-
Standard Stock Solution (approx. 1000 ppm): Accurately weigh about 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DMSO.
-
Standard Solution (approx. 10 ppm): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with DMSO.
-
Sample Solution: Accurately weigh about 500 mg of Montelukast API into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap tightly, and vortex to dissolve.
Analytical Procedure
-
Place the prepared standard and sample vials into the headspace autosampler tray.
-
Set up the instrument with the chromatographic conditions listed in Table 1.
-
Create a sequence to inject the blank (DMSO), the standard solution (in triplicate), and the sample solutions.
-
Process the chromatograms and calculate the amount of methylstyrene in the sample.
Calculation
The concentration of methylstyrene in the Montelukast API sample is calculated using the following formula:
Where:
-
Area_sample is the peak area of methylstyrene in the sample chromatogram.
-
Area_standard is the average peak area of methylstyrene in the standard chromatograms.
-
Conc_standard is the concentration of the methylstyrene standard solution (in mg/mL).
-
Conc_sample is the concentration of the Montelukast API in the sample solution (in mg/mL).
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[19][20][21]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[19] This is demonstrated by injecting a blank (DMSO), the Montelukast API spiked with methylstyrene, and a placebo (if applicable). There should be no interfering peaks at the retention time of methylstyrene.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[21]
-
Protocol: Prepare a series of at least five standard solutions of methylstyrene ranging from the limit of quantitation (LOQ) to 150% of the specification limit.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Range
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[22]
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by spiking the Montelukast API with known amounts of methylstyrene at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Protocol: Prepare spiked samples in triplicate at each concentration level.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples of Montelukast API spiked with methylstyrene at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 10.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD should be ≤ 15.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21]
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations in parameters such as oven temperature (±2°C), carrier gas flow rate (±0.1 mL/min), and headspace equilibration temperature (±2°C).
-
Acceptance Criteria: The system suitability parameters should remain within the established limits.
Data Presentation
Table 2: Summary of Method Validation Results (Example Data)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of methylstyrene | Complies |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range (ppm) | Established based on linearity, accuracy, and precision | 1 - 15 ppm |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 103.2% |
| Repeatability (%RSD) | ≤ 10.0% | 3.5% |
| Intermediate Precision (%RSD) | ≤ 15.0% | 4.8% |
| LOD (ppm) | S/N ≥ 3 | 0.3 ppm |
| LOQ (ppm) | S/N ≥ 10 | 1.0 ppm |
| Robustness | System suitability passes | Complies |
Visualization of the Workflow
Sources
- 1. This compound (Styrene Montelukast) | CAS# 918972-54-0 [symteraanalytics.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Montelukast Styrene | TRC-M568030-10MG | LGC Standards [lgcstandards.com]
- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. tga.gov.au [tga.gov.au]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3C(R9) Impurities: Guideline for residual solvents - ECA Academy [gmp-compliance.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. asianpubs.org [asianpubs.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pharmtech.com [pharmtech.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. netpharmalab.es [netpharmalab.es]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. almacgroup.com [almacgroup.com]
- 16. scielo.br [scielo.br]
- 17. store.usp.org [store.usp.org]
- 18. agilent.com [agilent.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. ijrrjournal.com [ijrrjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Montelukast Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide for the synthesis of Montelukast. This resource is designed to provide in-depth, practical guidance to researchers and drug development professionals encountering challenges with impurity formation during the synthesis of this critical active pharmaceutical ingredient (API). As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable troubleshooting strategies to optimize your synthetic route, ensuring the highest purity and yield of Montelukast.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, addressing the most common impurities encountered in Montelukast synthesis. We will delve into the mechanistic underpinnings of impurity formation and provide validated protocols to mitigate these challenges, ensuring the integrity of your final product.
I. Understanding the Core Synthesis and Its Challenges
The synthesis of Montelukast is a multi-step process that, while well-established, is prone to the formation of several process-related and degradation impurities.[1][2] The core of the synthesis typically involves the coupling of two key intermediates: a chiral mesylate derivative and the thiol-containing side chain, 1-(mercaptomethyl)cyclopropaneacetic acid.[1][3] The inherent chemical instability of Montelukast and its intermediates, particularly their sensitivity to light and oxidation, necessitates careful control over reaction conditions.[4]
Q1: What is the general synthetic strategy for Montelukast, and where are the critical points for impurity formation?
A common and commercially viable synthesis of Montelukast involves the preparation of two key intermediates: the diol intermediate, (S)-1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propan-1-ol, and the thiol side chain, 1-(mercaptomethyl)cyclopropaneacetic acid. The diol is then converted to a more reactive mesylate, which is subsequently coupled with the thiol side chain via a nucleophilic substitution reaction.[1][3]
The critical stages for impurity formation are:
-
Mesylation of the diol: This step can lead to the formation of elimination and cyclization byproducts.
-
Coupling of the mesylate and thiol: This is the stage where Michael adducts and other side-reaction products can form.
-
Final product isolation and storage: The final Montelukast molecule is susceptible to oxidation (forming the sulfoxide impurity) and photoisomerization (forming the cis-isomer).[4]
Below is a generalized workflow for Montelukast synthesis, highlighting the critical control points for minimizing impurities.
Caption: Generalized workflow for Montelukast synthesis highlighting critical impurity formation stages.
II. Troubleshooting Guide for Common Impurities
This section provides a detailed, question-and-answer-based troubleshooting guide for the most frequently encountered impurities in Montelukast synthesis.
A. The Sulfoxide Impurity
The sulfoxide impurity is one of the most common degradation products of Montelukast, formed by the oxidation of the thioether linkage.[5] Its presence can reduce the efficacy of the drug and is strictly regulated by pharmacopeias.
Q2: What is the primary cause of sulfoxide impurity formation, and at what stages of the process is it most likely to occur?
The sulfoxide impurity is formed through the oxidation of the sulfur atom in the thioether side chain of Montelukast. This oxidation can be triggered by exposure to atmospheric oxygen, residual peroxides in solvents, or oxidizing agents used in the synthesis. The formation of this impurity is a significant concern during the final steps of the synthesis, purification, and storage of the API.[5]
Q3: How can I minimize the formation of the sulfoxide impurity during my synthesis and storage?
Minimizing the formation of the sulfoxide impurity requires a multi-pronged approach focused on preventing oxidation:
-
Inert Atmosphere: Conduct the final steps of the synthesis, particularly the coupling reaction and work-up, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Use high-purity, peroxide-free solvents. It is advisable to test solvents for the presence of peroxides before use, especially ethers like tetrahydrofuran (THF).
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant to the formulation can help prevent oxidation during storage.
-
Temperature Control: While the direct impact of temperature on oxidation can vary, it is generally good practice to store the final API at controlled room temperature or as specified in the pharmacopeia.
-
Purification: An efficient purification method, such as crystallization of a suitable amine salt of Montelukast, can effectively remove any sulfoxide impurity that has formed.[3]
Experimental Protocol: Optimized Coupling Reaction to Minimize Sulfoxide Formation
-
Inert Atmosphere: Set up the reaction vessel under a continuous stream of dry nitrogen.
-
Solvent Preparation: Use freshly distilled, peroxide-free tetrahydrofuran (THF) as the solvent.
-
Reagent Addition: Dissolve the mesylate intermediate in THF. In a separate flask, dissolve 1-(mercaptomethyl)cyclopropaneacetic acid in THF and treat it with a suitable base (e.g., n-butyl lithium) at low temperature (-20°C to 0°C) to form the thiolate anion.
-
Reaction: Slowly add the solution of the mesylate to the thiolate solution at low temperature. Maintain the inert atmosphere throughout the reaction.
-
Quenching and Work-up: Quench the reaction with a deoxygenated aqueous solution (e.g., saturated ammonium chloride). Perform all extractions and washes with deoxygenated solvents.
-
Purification: After isolation of the crude Montelukast acid, proceed with purification via crystallization of an amine salt (e.g., dicyclohexylamine salt) from a suitable solvent system like ethyl acetate/hexane.[6]
B. The Cis-Isomer Impurity
The cis-isomer of Montelukast is a photolytic degradation product. The desired and biologically active form of Montelukast is the trans-isomer. The cis-isomer is considered a significant impurity as it lacks the desired pharmacological activity.[5]
Q4: What is the mechanism of formation for the cis-isomer, and what are the critical factors that promote its formation?
The cis-isomer is formed through the photoisomerization of the double bond in the styryl quinoline moiety of the Montelukast molecule.[4] The primary factor promoting this transformation is exposure to light, particularly ultraviolet (UV) light. The reaction can occur both in solution and in the solid state, although it is generally faster in solution.[5]
Q5: What practical steps can I take to prevent the formation of the cis-isomer during my experiments?
Preventing the formation of the cis-isomer is primarily about rigorous light protection throughout the synthesis and handling of Montelukast:
-
Light-Protected Glassware: Use amber-colored glassware or wrap your reaction flasks and storage vials with aluminum foil.
-
Controlled Lighting Conditions: Conduct experiments in a laboratory with minimal exposure to direct sunlight or UV light. Use sodium lamps or yellow light where possible.
-
In-Process Monitoring: When monitoring the reaction by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), prepare and handle the samples under reduced light conditions.
-
Storage: Store all intermediates and the final Montelukast API in well-sealed, light-resistant containers.
C. Michael Adduct Impurities
Michael adducts are process-related impurities that can form during the coupling of the thiol side chain with the mesylate intermediate.
Q6: How are Michael adducts formed in the synthesis of Montelukast?
Michael adducts are formed when the thiol side chain undergoes a conjugate addition to the styryl quinoline moiety of another Montelukast molecule or an unreacted intermediate. This side reaction is typically base-catalyzed and can compete with the desired SN2 substitution reaction.[7]
Q7: What strategies can be employed to suppress the formation of Michael adducts?
-
Control of Stoichiometry: Use a slight excess of the thiol side chain to ensure the complete consumption of the mesylate intermediate, but avoid a large excess which could promote side reactions.
-
Base Selection and Addition: The choice of base and the rate of its addition are critical. A strong, non-nucleophilic base is preferred. Slow, controlled addition of the base can help to maintain a low concentration of the reactive thiolate anion at any given time, favoring the desired SN2 reaction over the Michael addition.
-
Temperature Control: Running the reaction at a lower temperature can help to control the rate of the Michael addition, which often has a higher activation energy than the desired SN2 reaction.
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and the formation of Michael adducts. Aprotic polar solvents are generally used.
-
pH Control during Work-up: During the aqueous work-up, careful control of the pH is necessary to prevent further side reactions. A patent suggests adjusting the pH to around 6.0 to remove Michael adducts into the aqueous phase.
Caption: Competing pathways of desired SN2 reaction and Michael addition side reaction.
D. Styryl Quinoline Impurity
The styryl quinoline impurity, also referred to as the dehydrated or olefin impurity, is another common process-related impurity.
Q8: What is the origin of the styryl quinoline impurity?
The styryl quinoline impurity is typically formed by the dehydration of the tertiary alcohol in the diol intermediate or the final Montelukast molecule.[3][4] This elimination reaction is often promoted by acidic conditions and/or high temperatures.
Q9: How can the formation of the styryl quinoline impurity be controlled?
-
Avoid Strongly Acidic Conditions: During work-up and purification, avoid the use of strong acids. If an acidic wash is necessary, use a mild acid and maintain a controlled pH.
-
Temperature Management: Avoid excessive temperatures during the reaction, distillation, and drying steps.
-
Careful Handling of the Diol Intermediate: The diol intermediate is particularly susceptible to dehydration. Ensure that its synthesis and subsequent mesylation are carried out under mild conditions.
III. Analytical Control and Methodologies
The effective control of impurities relies on robust analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for analyzing Montelukast and its impurities.[7][8][9][10][11]
Q10: What is a reliable HPLC method for the separation and quantification of Montelukast and its key impurities?
A variety of reversed-phase HPLC methods have been developed for the analysis of Montelukast. A typical method utilizes a C18 column with a gradient elution of an acidic buffer and an organic modifier like acetonitrile.
Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good resolution for Montelukast and its impurities. |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Provides an acidic pH to ensure the ionization state of the analytes and improve peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic analytes. |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B | Allows for the effective separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 4.6 mm ID column to achieve good separation efficiency. |
| Column Temperature | 30-40 °C | Helps to improve peak shape and reduce viscosity. |
| Detection Wavelength | 285 nm or 350 nm | Wavelengths at which Montelukast and its impurities have significant absorbance. |
| Injection Volume | 10 - 20 µL | Standard injection volume for analytical HPLC. |
Experimental Protocol: Preparation of Samples for HPLC Analysis
-
Standard Preparation: Accurately weigh a known amount of Montelukast reference standard and each impurity standard. Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Sample Preparation: Accurately weigh the sample to be analyzed. Dissolve it in the diluent to a known concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
IV. Regulatory Context and Specifications
The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and is governed by international regulatory guidelines.
Q11: What are the regulatory expectations for the control of impurities in Montelukast?
The International Council for Harmonisation (ICH) provides guidelines on the control of impurities in new drug substances (ICH Q3A). These guidelines establish thresholds for the reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
The specific limits for impurities in Montelukast are defined in the relevant pharmacopeias (e.g., USP, Ph. Eur.). It is essential to consult the current version of the applicable pharmacopeia for the official specifications.
V. Conclusion
The successful synthesis of high-purity Montelukast is a testament to careful process design and a thorough understanding of the potential side reactions and degradation pathways. By implementing the strategies outlined in this guide—from working under an inert atmosphere and protecting your reactions from light to optimizing your analytical methods—you can effectively minimize the formation of critical impurities and ensure the quality and safety of your final product.
As your Senior Application Scientist, I encourage you to use this guide as a starting point for troubleshooting and optimizing your Montelukast synthesis. Should you encounter challenges not addressed here, please do not hesitate to reach out for further support.
VI. References
-
Halama, A., Jirman, J., Boušková, O., Gibala, P., & Jarrah, K. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities, and Degradants. Organic Process Research & Development, 14(2), 313–320. [Link]
-
Mokhtari Aliabad, J., Hosseini, N., Karimian, K., & Rouhani, M. (2018). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. [Link]
-
Halama, A., Jirman, J., Boušková, O., Gibala, P., & Jarrah, K. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Semantic Scholar. [Link]
-
Halama, A., Jirman, J., Boušková, O., Gibala, P., & Jarrah, K. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities, and Degradants. Organic Process Research & Development, 14(2), 313–320. [Link]
-
Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4536-4546.
-
Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. ResearchGate. [Link]
-
Halama, A., Jirman, J., Boušková, O., Gibala, P., & Jarrah, K. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. ResearchGate. [Link]
-
Mokhtari Aliabad, J., Hosseini, N., Karimian, K., & Rouhani, M. (2018). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. ResearchGate. [Link]
-
Saravanan, M., Siva Kumari, K., Pratap Reddy, P., & Satyanarayana, B. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 708–715. [Link]
-
Al-Hiari, Y. M., Al-Abed, Y., & Sweileh, B. A. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 143-149.
-
CN101638381B - Synthesis method of montelukast sodium intermediate - Google Patents. (n.d.). Retrieved from
-
CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. (n.d.). Retrieved from
-
Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
WO2006021974A1 - A process for synthesizing diol (viii)-an intermediate of montelukast sodium - Google Patents. (n.d.). Retrieved from
-
WO/2003/066582 PROCESS FOR THE PREPARATION OF 1-(MERCAPTOMETHYL)-CYCLOPROPANEACETIC ACID. (n.d.). WIPO Patentscope. Retrieved from [Link]
-
CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents. (n.d.). Retrieved from
-
Kumar, S., Singh, V., & Kaur, R. (2023). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. World Journal of Advanced Research and Reviews, 19(2), 1033-1041.
-
Rashmitha, N., Raj, T., Kumar, P. R., Mukkanti, K., & Srinivas, K. S. V. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. E-Journal of Chemistry, 7(S1), S323-S330.
-
US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents. (n.d.). Retrieved from
-
Syed Saeed-Ul-Hassan, Ahsan-Ul-Haq Ather, Muhammad Tayyab Ansari, Imran Tariq, & Sabiha Karim. (2013). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Asian Journal of Chemistry, 25(14), 8087-8090.
-
Singh, S., Shah, D., & Patel, J. (2009). Montelukast | HPLC | Method Development And Validation. Indian Journal of Pharmaceutical Sciences, 71(6), 681–684.
-
Zhao, L., Liu, Y., Wang, Z., & Zhang, G. (2017). A Novel Synthesis of Montelukast Sodium Intermediate [1-(Mercaptomethyl)-cyclopropyl]acetic Acid. Chinese Journal of Pharmaceuticals, 48(6), 837.
-
WO2009111998A2 - Specific impurities of montelukast - Google Patents. (n.d.). Retrieved from
-
NHS. (n.d.). Side effects of montelukast. Retrieved from [Link]
-
GoodRx. (2024, March 1). 5 Tips for Avoiding Singulair (Montelukast) Side Effects. Retrieved from [Link]
-
Medical News Today. (n.d.). Montelukast oral tablet side effects: How to manage them. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Montelukast (oral route) - Side effects & dosage. Retrieved from [Link]
-
Singh, A., & Kumar, A. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Asian Journal of Pharmaceutical Research, 11(2), 126-130.
-
Drugs.com. (n.d.). Montelukast Patient Tips: 7 things you should know. Retrieved from [Link]
-
WO2008062478A2 - Improved process for pure montelukast sodium through pure intermediates as well as novel amine salts - Google Patents. (n.d.). Retrieved from
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 5. rroij.com [rroij.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pharmacologyjournal.in [pharmacologyjournal.in]
- 9. scispace.com [scispace.com]
- 10. asianpubs.org [asianpubs.org]
- 11. ijpsonline.com [ijpsonline.com]
Technical Support Guide: Understanding and Troubleshooting the Formation of Montelukast Methylstyrene Impurity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the degradation pathways leading to the formation of Montelukast methylstyrene, a critical impurity in Montelukast sodium drug substance and product. As your dedicated application scientist, I will walk you through the causality behind its formation, robust troubleshooting strategies, and validated experimental protocols to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) - The Science Behind the Impurity
This section addresses the most common questions encountered during the analysis of Montelukast and its related substances, providing not just answers, but the underlying scientific principles.
Q1: What exactly is this compound and why is it a regulatory concern?
This compound, also known as Montelukast Styrene, is a degradation impurity of Montelukast.[1][2][3] It is identified in major pharmacopeias, such as the European Pharmacopoeia (EP) as "Montelukast EP Impurity B" and the United States Pharmacopeia (USP) as "Montelukast USP Related Compound F".[1][2][4][5]
The formation of this impurity involves a chemical modification of the parent Montelukast molecule, specifically the dehydration of the tertiary alcohol group on the side chain.[6] The presence of impurities in an active pharmaceutical ingredient (API) is a major concern for safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH), FDA, and EMA mandate strict control over impurities.[7][8][9] Any impurity present above a certain threshold (typically 0.10% for reporting) must be identified, quantified, and qualified to ensure it poses no risk to patient safety.[8][9]
Q2: What is the primary chemical pathway leading to the formation of this compound?
The predominant pathway for the formation of the methylstyrene impurity is an acid-catalyzed dehydration reaction .[10][11][12] Montelukast's structure contains a tertiary alcohol (a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms). This functional group is susceptible to elimination reactions, particularly under acidic and/or thermal stress.
The mechanism proceeds as follows:
-
Protonation: In an acidic environment, a proton (H+) from the acid catalyst protonates the hydroxyl (-OH) group of the tertiary alcohol, forming a good leaving group, water (-OH2+).
-
Carbocation Formation: The water molecule departs, leaving behind a relatively stable tertiary carbocation.
-
Deprotonation: A base (which can be the solvent or another molecule) removes a proton from an adjacent methyl group, leading to the formation of a double bond and yielding the methylstyrene impurity.
This process is accelerated by heat, which provides the necessary activation energy for the reaction to occur.[13][14]
Caption: Acid-catalyzed dehydration of Montelukast.
Q3: My HPLC analysis shows an unknown peak where I suspect this compound. How can I definitively confirm its identity?
Visual confirmation on an HPLC-UV chromatogram is insufficient for positive identification. The standard and required approach is to use a mass spectrometer (LC-MS) to obtain molecular weight information.[15] The methylstyrene impurity has a distinct molecular weight (C35H34ClNO2S, Mol. Wt.: 568.17) due to the loss of a water molecule (H2O, Mol. Wt.: 18.02) from the parent Montelukast sodium (C35H36ClNO3S, Mol. Wt.: 586.2).[2][4]
A confirmatory analysis involves comparing the mass spectrum of your unknown peak with that of a qualified reference standard of this compound. For a detailed workflow, see Protocol 2: Confirmatory Analysis by LC-MS .
Q4: What specific experimental conditions are known to promote the formation of this impurity?
Forced degradation studies are designed to intentionally stress the drug substance to identify potential degradation products.[14][16] These studies have consistently shown that Montelukast is particularly sensitive to specific conditions that favor the formation of the methylstyrene impurity and other degradants.
| Stress Condition | Typical Parameters | Observed Outcome & Rationale | References |
| Acid Hydrolysis | 1N HCl at 60-80°C for several hours. | Significant degradation. This is the primary condition for generating the methylstyrene impurity via dehydration. | [10][11][17][18] |
| Thermal Stress | Dry heat at 105°C for 10+ hours. | Degradation observed. Heat accelerates the acid-catalyzed dehydration, even with trace amounts of acid present. | [13][14][17] |
| Oxidative Stress | 3% H₂O₂ at room temperature. | Significant degradation, but primarily forms Montelukast S-oxide, not the methylstyrene impurity. | [19][20][21][22] |
| Photolytic Stress | Exposure to UV (254 nm) or daylight. | Degradation observed, but the major photoproduct is the cis-isomer of Montelukast, not the methylstyrene impurity. | [19][20][23][24] |
Q5: How can I minimize the formation of this compound during experiments and storage?
Preventing degradation is key to accurate analysis and maintaining product quality.
-
pH Control: The most critical factor is avoiding acidic conditions. Ensure all solvents, buffers, and diluents are neutral or slightly basic and are free from acidic contaminants.
-
Temperature Management: Prepare and analyze samples at controlled room temperature or below. If samples must be stored in an autosampler for extended periods, use a cooled autosampler tray (e.g., 4°C).
-
Solvent Selection: Use high-purity (HPLC or MS-grade) solvents. A mixture of acetonitrile and water is a common and generally stable diluent for Montelukast analysis.[6]
-
Protection from Light: While light primarily causes photoisomerization, it is good practice to protect Montelukast solutions from light using amber vials or by working in low-light conditions to prevent the formation of other degradants.[19][24]
Part 2: Troubleshooting Guide - Resolving High Impurity Levels
If your analysis reveals unexpectedly high levels of this compound, consult the following guide to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Acidic Contamination of Solvents/Diluents | 1. Measure the pH of your mobile phase and sample diluent. 2. Prepare fresh solutions using new, unopened bottles of high-purity solvents and reagents. 3. Avoid using acidic buffers unless absolutely necessary for chromatography, and even then, ensure samples are not stored in acidic mobile phase for long. | The dehydration reaction forming the methylstyrene impurity is directly catalyzed by protons (H+). Even trace acidity can cause significant degradation over time.[10][11] |
| High Temperature During Sample Handling | 1. Verify the temperature of the sonicator bath, heating blocks, and HPLC column/sample compartments. 2. Minimize the time samples are exposed to elevated temperatures. 3. Prepare samples in an ice bath if sensitivity is extreme. | Heat provides the activation energy needed to overcome the reaction barrier for dehydration, accelerating impurity formation.[13][14] |
| Inappropriate Sample Preparation | 1. Review your sample preparation protocol. Ensure the diluent is appropriate and validated. 2. Analyze samples immediately after preparation. 3. If using a stock solution, verify its stability over time at the storage temperature. | The stability of Montelukast can be influenced by the solvent system.[19] Prolonged storage, even under seemingly benign conditions, can lead to cumulative degradation. |
| Co-elution with Another Impurity | 1. Review the chromatogram for peak purity using a diode array detector (DAD) or by changing chromatographic conditions (e.g., gradient slope, mobile phase pH) to see if the peak resolves. 2. Perform LC-MS analysis to confirm the mass of the peak. | It's possible another compound is co-eluting, artificially inflating the peak area attributed to the methylstyrene impurity. A stability-indicating method should resolve all major degradants.[17][25] |
Part 3: Validated Experimental Protocols
These protocols provide a framework for investigating and identifying the this compound impurity in your own laboratory.
Protocol 1: Forced Degradation Study to Generate Methylstyrene Impurity
This protocol allows for the controlled generation of the impurity, which can then be used as a marker for analytical method development.
Objective: To intentionally degrade Montelukast sodium under acidic conditions to produce the methylstyrene impurity.
Materials:
-
Montelukast Sodium Reference Standard
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
HPLC-grade Acetonitrile and Water
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve ~10 mg of Montelukast sodium in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a 1 mg/mL solution.
-
Acid Stress: Transfer 1 mL of the stock solution to a small vial. Add 1 mL of 1N HCl.
-
Incubation: Cap the vial and place it in a water bath or heating block at 80°C for 2 hours.[17]
-
Neutralization: After incubation, cool the vial to room temperature. Carefully add 1 mL of 1N NaOH to neutralize the acid.
-
Dilution & Analysis: Dilute the neutralized solution with your mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze immediately by HPLC-UV and LC-MS. The resulting chromatogram should show a significant decrease in the parent Montelukast peak and the appearance of several degradation products, including a major peak corresponding to this compound.
Protocol 2: Stability-Indicating HPLC Method & Workflow
This protocol outlines a typical stability-indicating method for separating Montelukast from its process and degradation impurities.
Objective: To achieve baseline separation of Montelukast from the methylstyrene impurity and other related substances.
Caption: General workflow for HPLC impurity analysis.
Chromatographic Conditions (Example):
-
Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute all compounds.
-
Column Temperature: 30°C.
System Suitability: Before analysis, ensure the method can adequately separate Montelukast from its impurities. A resolution factor of >2 between Montelukast and the methylstyrene peak is typically required.
References
- Rashmitha, N., et al. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Journal of Chemistry.
- HELIX Chromatography. (n.d.). HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column.
- Jakaria, Md., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. ResearchGate.
- Al-Degs, Y. S., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis.
- Pasham, M., et al. (2022). Stability-indicating Liquid Chromatography Method Development and Validation for Impurity Profiling of Montelukast Sodium in Bulk Drug and Tablet Dosage Form. Biomedical Chromatography.
- Maafi, M., & Kassam, K. (2014). Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry. International Journal of Pharmaceutics.
- SynZeal. (n.d.). Montelukast EP Impurity B.
- Sunkara, R., & Ajitha, M. (2022). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Montelukast and Bilastine in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Sciences.
- Jakaria, Md., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis.
- Al-Degs, Y. S., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. PubMed.
- Shah, I., et al. (2021). Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation. Pakistan Journal of Pharmaceutical Sciences.
- European Medicines Agency. (n.d.). Quality: impurities.
- Sahu, P. K., et al. (2014). Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride. Indian Journal of Pharmaceutical Sciences.
- Rashmitha, N., et al. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. SciSpace.
- Naarini Molbio Pharma. (n.d.). This compound impurity.
- Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research.
- LGC Standards. (n.d.). Montelukast Styrene.
- Bakr, A. M. (2011). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. ResearchGate.
- Separation Science. (2024). The Expert's Guide to Pharmaceutical Impurity Analysis.
- de Oliveira, M. A., et al. (2013). Stability indicating LC method to determination of sodium montelukast in pharmaceutical dosage form and its photodegradation kinetics. Journal of the Chilean Chemical Society.
- SynThink Research Chemicals. (n.d.). Montelukast EP Impurity B.
- Al-Aani, H., & Al-Mokhtar, M. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research.
- ChemicalBook. (2025). Montelukast Styrene.
- Haque, A. M., et al. (2014). Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form. IOSR Journal of Pharmacy and Biological Sciences.
- Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer.
- UniEVANGÉLICA. (n.d.). Study of the Photostability of Sodium Montelukast Under Controlled Stress Conditions.
- ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
- Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis.
- Rathod, S. M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science.
- BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients.
- Kumar, R., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. RSC Advances.
Sources
- 1. Naarini Molbio Pharma [naarini.com]
- 2. Montelukast Styrene | TRC-M568030-10MG | LGC Standards [lgcstandards.com]
- 3. Montelukast Styrene | 918972-54-0 [chemicalbook.com]
- 4. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. bfarm.de [bfarm.de]
- 10. semanticscholar.org [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ajpaonline.com [ajpaonline.com]
- 15. shimadzu.com [shimadzu.com]
- 16. ijpsdronline.com [ijpsdronline.com]
- 17. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. anais.unievangelica.edu.br [anais.unievangelica.edu.br]
- 25. Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Levels of Montelukast Methylstyrene Impurity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of elevated levels of the Montelukast methylstyrene impurity, also known as Montelukast Impurity B, in your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity of your research and development.
Introduction
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. During its synthesis, purification, and storage, the formation of various impurities can occur, compromising its quality, safety, and efficacy. Among these, the this compound impurity (CAS 918972-54-0) is a critical degradant that requires careful control.[1][2][3][4] This impurity is also referred to as Montelukast Related Compound F in the United States Pharmacopeia (USP) and Montelukast EP Impurity B in the European Pharmacopoeia (EP).[1][5]
This guide will equip you with the necessary knowledge to understand the formation of this impurity, troubleshoot its presence at high levels, and implement effective control strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound, also known as anhydro Montelukast, is a degradation product of Montelukast.[1] It is formed through the dehydration of the tertiary alcohol functional group present in the Montelukast molecule.[6][7] This chemical reaction is primarily facilitated by acidic conditions.[7]
Q2: Why is it important to control the levels of this compound?
A2: Controlling impurity levels in active pharmaceutical ingredients (APIs) is a critical regulatory requirement to ensure the safety and efficacy of the final drug product. The International Council for Harmonisation (ICH) provides guidelines, such as Q3A and Q3B, that set thresholds for reporting, identifying, and qualifying impurities.[8] For a known impurity like this compound, the acceptable level is generally less than 0.15%.[8]
Q3: What are the common analytical techniques used to detect and quantify this impurity?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the separation and quantification of Montelukast and its related substances, including the methylstyrene impurity.[9][10] For structural confirmation and characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[11]
Q4: Can this impurity form during storage?
A4: Yes, the formation of this compound can occur during storage if the drug substance or product is exposed to acidic conditions or inappropriate storage environments that could promote dehydration.
Troubleshooting Guide: High Levels of this compound
Encountering high levels of the methylstyrene impurity can be a significant setback. This troubleshooting guide is designed to help you systematically identify the root cause and implement corrective actions.
Diagram: Troubleshooting Workflow for High this compound
Sources
- 1. veeprho.com [veeprho.com]
- 2. CN105646344A - Purification method of montelukast - Google Patents [patents.google.com]
- 3. This compound | C35H34ClNO2S | CID 46782398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]
- 5. Naarini Molbio Pharma [naarini.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2008062478A2 - Improved process for pure montelukast sodium through pure intermediates as well as novel amine salts - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. scispace.com [scispace.com]
- 10. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control of Montelukast Methylstyrene Impurity
Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice on a critical aspect of Montelukast synthesis: the formation of the methylstyrene impurity. As researchers and scientists dedicated to pharmaceutical quality, understanding and controlling impurities is paramount. This resource will equip you with the knowledge to minimize the formation of this specific impurity, ensuring the integrity of your active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the Montelukast methylstyrene impurity.
Q1: What is the this compound impurity and why is it a concern?
The this compound impurity, also known as Montelukast Impurity B, Anhydro Montelukast, or Montelukast Styrene, is a degradation product formed during the synthesis of Montelukast.[1][2][3][4][5][6][7][8] It is characterized by the loss of a water molecule from the tertiary alcohol group on the Montelukast molecule, resulting in the formation of a double bond.[2][9] The presence of this and other impurities can impact the quality, safety, and efficacy of the final drug product.[10][11] Regulatory bodies like the ICH have strict guidelines on acceptable levels of impurities in APIs.
Q2: How is the this compound impurity formed?
The primary mechanism for the formation of the methylstyrene impurity is the acid-catalyzed dehydration of the tertiary alcohol functional group in the Montelukast molecule.[2][10] This reaction typically follows an E1 elimination pathway, which is common for tertiary alcohols. The process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom leads to the formation of the methylstyrene double bond.
Q3: At what stages of the Montelukast synthesis process is the formation of the methylstyrene impurity most likely to occur?
The formation of the methylstyrene impurity is most prevalent during steps where acidic conditions are employed, particularly in combination with elevated temperatures. This can include the main coupling reaction, work-up procedures involving acid washes, or any purification steps where the pH is not carefully controlled. Any step where the Montelukast molecule is exposed to acidic reagents or an acidic environment presents a risk.
Q4: What are the typical regulatory limits for the methylstyrene impurity in Montelukast?
Regulatory limits for specific impurities are established by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These limits are typically very low, often in the range of 0.10% to 0.15% for known impurities. It is crucial to consult the current monograph for Montelukast Sodium for the exact specifications.
Troubleshooting Guide: Minimizing this compound Formation
This section provides a systematic approach to troubleshooting and controlling the levels of the methylstyrene impurity in your Montelukast synthesis.
Issue: High Levels of Methylstyrene Impurity Detected in the Crude or Final Product
High levels of the methylstyrene impurity are a clear indication that the process conditions are favoring the dehydration of the tertiary alcohol. The following troubleshooting guide, organized by process parameters, will help you identify and rectify the root cause.
Underlying Principle: The dehydration of the tertiary alcohol in Montelukast is predominantly an acid-catalyzed reaction. The presence of protons (H+) facilitates the departure of the hydroxyl group as a water molecule, a much better leaving group.
Troubleshooting Steps:
-
Monitor pH throughout the process: Implement in-process pH measurements at all critical stages, especially after the addition of any acidic reagents and during aqueous work-ups.
-
Neutralize acidic catalysts: If an acidic catalyst is used in a preceding step, ensure its complete neutralization before proceeding to subsequent steps where the product is held for extended periods or heated.
-
Buffered work-up: During extractions and washes, use buffered aqueous solutions (e.g., a phosphate or bicarbonate buffer) to maintain a neutral or slightly basic pH. Avoid strong acids for pH adjustment if possible. If a pH adjustment to the acidic range is unavoidable, perform it at a low temperature and for the shortest possible duration.
-
Investigate raw materials: Ensure that no acidic residues are carried over from starting materials or reagents.
Underlying Principle: The dehydration of alcohols is an endothermic process. According to Le Chatelier's principle, increasing the temperature will favor the formation of the dehydration product (the methylstyrene impurity).
Troubleshooting Steps:
-
Optimize reaction temperature: If the main reaction is conducted at an elevated temperature, evaluate if a lower temperature can be used without significantly impacting the reaction kinetics of the desired transformation.
-
Control exotherms: Be vigilant for any exothermic events during the reaction or work-up that could lead to localized "hot spots" and accelerate the dehydration reaction. Ensure adequate cooling capacity.
-
Temperature during work-up and isolation: Perform aqueous work-ups and solvent distillations at the lowest feasible temperatures. Vacuum distillation is preferable to atmospheric distillation to reduce the temperature required.
Underlying Principle: The type and concentration of any acidic catalyst used can have a profound impact on the rate of dehydration. Stronger acids and higher concentrations will generally lead to faster impurity formation.
Troubleshooting Steps:
-
Evaluate alternative catalysts: If an acidic catalyst is necessary, explore the use of milder acids (e.g., organic acids like acetic acid) or solid acid catalysts that can be easily filtered off after the reaction.
-
Optimize catalyst loading: Systematically reduce the concentration of the acid catalyst to the minimum effective amount required for the desired reaction.
-
Stoichiometric vs. Catalytic: If a stoichiometric amount of acid is being used, investigate if a catalytic amount would suffice.
Underlying Principle: The polarity of the solvent can influence the stability of the carbocation intermediate formed during the E1 dehydration reaction. Polar protic solvents can stabilize the carbocation, potentially accelerating the dehydration process.
Troubleshooting Steps:
-
Solvent polarity: If possible, experiment with less polar solvents. A less polar environment can destabilize the carbocation intermediate and slow down the rate of dehydration.
-
Aprotic solvents: Consider using aprotic solvents (e.g., toluene, THF, dichloromethane) which do not participate in proton transfer as readily as protic solvents (e.g., alcohols, water).
Underlying Principle: The formation of the methylstyrene impurity is a time-dependent process. The longer the Montelukast molecule is exposed to unfavorable conditions (e.g., low pH, high temperature), the greater the extent of impurity formation.
Troubleshooting Steps:
-
Reaction monitoring: Implement in-process controls (e.g., HPLC) to monitor the progress of the main reaction and the formation of the methylstyrene impurity. Stop the reaction as soon as the desired conversion is achieved.
-
Minimize hold times: Reduce the duration for which the reaction mixture or product solution is held, especially under acidic or high-temperature conditions.
Summary of Process Parameters and their Impact on Methylstyrene Formation
| Process Parameter | Impact on Methylstyrene Formation | Recommended Control Strategy |
| pH | Lower pH (acidic conditions) significantly increases the rate of formation. | Maintain pH in the neutral to slightly basic range whenever possible. Use buffered solutions for work-ups. |
| Temperature | Higher temperatures accelerate the dehydration reaction. | Operate at the lowest effective temperature. Ensure efficient cooling and control of exotherms. |
| Catalyst | Stronger acids and higher concentrations increase impurity formation. | Use the mildest effective acid catalyst at the lowest possible concentration. |
| Solvent | Polar protic solvents may stabilize the carbocation intermediate, favoring dehydration. | Consider using less polar or aprotic solvents. |
| Reaction Time | Longer exposure to adverse conditions leads to higher impurity levels. | Monitor reaction progress and minimize reaction and hold times. |
Visualizing the Reaction Pathway
The following diagram illustrates the formation of Montelukast and the competing dehydration reaction that leads to the methylstyrene impurity.
Caption: Formation of Montelukast and the methylstyrene impurity.
Experimental Protocol: HPLC Analysis of Montelukast and Methylstyrene Impurity
A robust analytical method is essential for monitoring and controlling the methylstyrene impurity. The following is a representative HPLC protocol.
Objective: To quantify the amount of Montelukast and the methylstyrene impurity in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile and water (80:20 v/v)
-
Montelukast reference standard
-
This compound impurity reference standard
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 40 | 60 |
| 10 | 30 | 70 |
| 15 | 10 | 90 |
| 20 | 0 | 100 |
| 32 | 40 | 60 |
| 45 | 40 | 60 |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the Montelukast and methylstyrene impurity reference standards in the diluent to prepare a stock solution of known concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the percentage of the methylstyrene impurity in the sample using the peak areas from the chromatograms of the standard and the sample.
Note: This is a general protocol and may require optimization based on the specific HPLC system and column used. Method validation should be performed in accordance with ICH guidelines.
References
-
Al Omari, M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. Available at: [Link]
-
Alsarra, I. A. (2004). Development of a stability-indicating HPLC method for the determination of Montelukast in tablets and human plasma and it's applicatiom to pharmacokinetic and stability studies. Saudi Pharmaceutical Journal, 12(4), 136-143. Available at: [Link]
- CN105646344A - Purification method of montelukast - Google Patents.
- Halama, A., et al. (2011). US20110034692A1 - Specific impurities of montelukast. Google Patents.
-
ICH Harmonised Tripartite Guidelines, Impurities in New Drug Substances Q3A(R1), International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for human use, October 2006. Available at: [Link]
-
Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013). International Journal of Pharmaceutical Sciences Review and Research, 21(2), 113-118. Available at: [Link]
-
Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4536-4546. Available at: [Link]
-
Patel, Y., & Singh, A. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. International Journal for Research in Applied Science and Engineering Technology, 9(4), 135-140. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SynZeal. (n.d.). Montelukast EP Impurity B. Retrieved from [Link]
- WO2008062478A2 - Improved process for pure montelukast sodium through pure intermediates as well as novel amine salts - Google Patents.
- WO2009111998A2 - Specific impurities of montelukast - Google Patents.
-
Veeprho. (n.d.). Montelukast EP Impurity B. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Montelukast EP Impurity B | CAS No: 918972-54-0. Retrieved from [Link]
-
Naarini Molbio Pharma. (n.d.). This compound impurity. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Montelukast - Impurity B. Retrieved from [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. d-nb.info [d-nb.info]
- 5. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 6. This compound | C35H34ClNO2S | CID 46782398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Montelukast. This resource is designed to provide in-depth insights and practical troubleshooting advice regarding the stability of Montelukast, with a specific focus on the formation of the critical methylstyrene impurity. Our goal is to equip you with the knowledge to anticipate, identify, and control this degradation pathway in your experiments.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of Montelukast and the methylstyrene impurity.
Q1: What is the methylstyrene impurity and why is it a concern in Montelukast stability studies?
A1: The methylstyrene impurity, also known as Montelukast Impurity B (EP) or Montelukast Related Compound F (USP), is a degradation product of Montelukast.[1][2][3][4] It is formed through the dehydration of the tertiary alcohol group present in the Montelukast molecule.[5][6] The presence of this impurity is a critical quality attribute to monitor as it indicates degradation of the active pharmaceutical ingredient (API), potentially impacting its efficacy and safety. Regulatory bodies have strict limits on the levels of such impurities in pharmaceutical products.
Q2: What are the primary stress conditions that lead to the formation of the methylstyrene impurity?
A2: The formation of the methylstyrene impurity is primarily driven by acidic conditions. The tertiary alcohol in the Montelukast structure is susceptible to dehydration under even mild acidic environments.[5] While Montelukast is also known to degrade under thermal, oxidative, and photolytic stress, acid-catalyzed dehydration is the direct pathway to the methylstyrene impurity.[7][8][9]
Q3: How can I detect and quantify the methylstyrene impurity in my Montelukast samples?
A3: The most common and reliable method for the detection and quantification of the methylstyrene impurity is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9][10][11] A stability-indicating HPLC method can effectively separate Montelukast from its degradation products, including the methylstyrene impurity, allowing for accurate quantification.
Q4: Are there any preventative measures I can take to minimize the formation of the methylstyrene impurity during my experiments?
A4: Yes. To minimize the formation of the methylstyrene impurity, it is crucial to control the pH of your solutions, avoiding acidic conditions where possible. When working with Montelukast, especially in solution, use buffered systems to maintain a neutral or slightly alkaline pH. Additionally, protecting samples from light and elevated temperatures can help prevent other degradation pathways that may indirectly influence the overall stability of the molecule.[7]
Troubleshooting Guide
This section provides practical solutions to common issues encountered during the analysis of Montelukast stability.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high levels of methylstyrene impurity in a freshly prepared Montelukast solution. | The diluent or solvent used is acidic. | Check the pH of all solvents and diluents. Use HPLC-grade, neutral pH solvents. If a buffer is used, ensure it is freshly prepared and the pH is verified. |
| The Montelukast raw material has degraded during storage. | Re-test the purity of the Montelukast raw material. Ensure it has been stored according to the manufacturer's recommendations (protected from light and moisture). | |
| Poor separation between the Montelukast peak and the methylstyrene impurity peak in the HPLC chromatogram. | The HPLC method is not optimized for the separation of these two compounds. | Review and optimize your HPLC method. Consider adjusting the mobile phase composition, pH, gradient profile, or switching to a different column chemistry (e.g., a C18 column with a different packing material or end-capping).[8][9] |
| The column is degraded or contaminated. | Flush the column with an appropriate cleaning solution. If performance does not improve, replace the column. | |
| Inconsistent quantification of the methylstyrene impurity across different sample preparations. | Incomplete dissolution of the sample. | Ensure complete dissolution of the Montelukast sample by using appropriate solvents and sonication if necessary.[8][11] |
| Variability in the sample preparation procedure. | Standardize the sample preparation protocol, ensuring consistent volumes, concentrations, and handling times. | |
| Appearance of unknown peaks in the chromatogram after subjecting Montelukast to stress conditions. | Formation of other degradation products besides the methylstyrene impurity. | Utilize a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks and elucidate their structures. Forced degradation studies often produce multiple byproducts.[9][12] |
Visualizing the Degradation Pathway
The following diagram illustrates the acid-catalyzed dehydration of Montelukast to form the methylstyrene impurity.
Sources
- 1. Montelukast Styrene | TRC-M568030-10MG | LGC Standards [lgcstandards.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. Montelukast Styrene | 918972-54-0 [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. pharmacologyjournal.in [pharmacologyjournal.in]
- 11. ijtsrd.com [ijtsrd.com]
- 12. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Montelukast and its Process-Related Impurity, Methylstyrene
In the landscape of pharmaceutical analysis, the validation of analytical methods stands as a cornerstone of drug quality, safety, and efficacy. For a widely used asthma medication like Montelukast, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive, in-depth comparison of key validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to quantify Montelukast in the presence of its potential process-related impurity and degradant, methylstyrene.
This document moves beyond a simple recitation of protocol steps. As Senior Application Scientists, our goal is to illuminate the causality behind our experimental choices, grounding our methodology in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines. Every aspect of this validation is designed to be a self-validating system, ensuring the trustworthiness and robustness of the analytical data generated.
The Analytical Challenge: Separating Montelukast from Methylstyrene
Montelukast's synthesis can sometimes involve precursors or generate byproducts, such as methylstyrene, that need to be monitored and controlled. Furthermore, under stress conditions (e.g., acid, base, oxidation, heat, light), Montelukast can degrade, potentially forming new impurities. A robust, stability-indicating HPLC method must be able to separate the parent drug from all potential impurities and degradants, ensuring that the measured peak for Montelukast is pure and that any impurities are accurately quantified.
Experimental Design: A Tale of Two Methods
To illustrate the validation process and highlight the importance of method optimization, we will compare two hypothetical HPLC methods:
-
Method A (Standard): A common starting point for HPLC analysis of Montelukast, utilizing a standard C18 column and a simple isocratic mobile phase.
-
Method B (Optimized): A refined method developed to improve resolution, reduce run time, and enhance sensitivity for low-level impurities like methylstyrene.
The following sections will detail the validation of Method B, with comparative data for Method A presented to underscore the benefits of optimization.
Chromatographic Conditions
| Parameter | Method A (Standard) | Method B (Optimized) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v) | Acetonitrile:0.1% Formic Acid in Water (55:45 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 285 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | 30°C | 35°C |
The choice of a Phenyl-Hexyl column in Method B provides alternative selectivity due to π-π interactions, which can be advantageous for separating aromatic compounds like Montelukast and methylstyrene. The use of formic acid as a mobile phase modifier offers better peak shape and is compatible with mass spectrometry if further characterization is needed.
Validation Parameters: A Head-to-Head Comparison
The following is a detailed breakdown of the validation parameters for the optimized HPLC method (Method B), with comparative data for the standard method (Method A) to highlight performance improvements.
System Suitability
System suitability testing (SST) is an integral part of any analytical method, ensuring the chromatographic system is adequate for the intended analysis.
Protocol:
-
Prepare a system suitability solution containing Montelukast (100 µg/mL) and methylstyrene (10 µg/mL).
-
Inject the solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time, peak area, tailing factor, and theoretical plates for the Montelukast peak.
-
Ensure the resolution between Montelukast and methylstyrene is greater than 2.0.
Data Summary:
| Parameter | Method A (Standard) | Method B (Optimized) | ICH Acceptance Criteria |
| Retention Time %RSD | 0.8% | 0.3% | ≤ 1.0% |
| Peak Area %RSD | 1.2% | 0.5% | ≤ 2.0% |
| Tailing Factor | 1.6 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 4500 | > 8000 | > 2000 |
| Resolution | 1.8 | 3.5 | > 2.0 |
Analysis: Method B demonstrates superior system suitability, with lower variability in retention time and peak area, improved peak shape (lower tailing factor), higher column efficiency (more theoretical plates), and excellent resolution between Montelukast and methylstyrene. The poor resolution in Method A would make it unsuitable for accurately quantifying methylstyrene in the presence of Montelukast.
Specificity and Forced Degradation
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential for establishing the stability-indicating nature of the method.
Protocol:
-
Prepare solutions of Montelukast (100 µg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 1 hour
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours
-
Thermal Degradation: 80°C for 24 hours
-
Photolytic Degradation: UV light (254 nm) for 24 hours
-
-
Analyze the stressed samples alongside a non-stressed control.
-
Evaluate the chromatograms for the separation of the Montelukast peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
Data Summary:
| Stress Condition | Method A (Standard) | Method B (Optimized) |
| Acid Hydrolysis | Co-elution of degradant with Montelukast | Complete separation of degradant peaks |
| Base Hydrolysis | Significant tailing of Montelukast peak | Sharp, well-resolved Montelukast peak |
| Oxidative Degradation | Overlapping peaks of degradants | Baseline separation of multiple degradants |
| Thermal Degradation | Minor degradation, good separation | Minor degradation, excellent separation |
| Photolytic Degradation | Good separation of degradant | Excellent separation of degradant |
Analysis: Method B proves to be a true stability-indicating method, capable of separating Montelukast from all degradation products formed under various stress conditions. Method A fails in this regard, with co-elution observed under acidic conditions, making it unreliable for stability studies.
Caption: HPLC Method Validation Workflow
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five concentrations of Montelukast (e.g., 50, 75, 100, 125, 150 µg/mL) and methylstyrene (e.g., 0.5, 1, 1.5, 2, 2.5 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Data Summary:
| Analyte | Method A (Standard) | Method B (Optimized) | ICH Acceptance Criteria |
| Montelukast | |||
| Correlation Coefficient (r²) | 0.9985 | 0.9999 | ≥ 0.999 |
| y-intercept | High bias | Close to zero | |
| Methylstyrene | |||
| Correlation Coefficient (r²) | 0.9950 | 0.9995 | ≥ 0.999 |
| y-intercept | Significant bias | Close to zero |
Analysis: Method B exhibits excellent linearity for both Montelukast and methylstyrene, with correlation coefficients exceeding the recommended value and y-intercepts close to the origin, indicating minimal bias. Method A's linearity is suboptimal, especially for the low-level impurity, which could lead to inaccurate quantification.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.
Protocol:
-
Prepare a placebo (excipient mixture) and spike it with known amounts of Montelukast and methylstyrene at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery of the analytes.
Data Summary:
| Analyte | Concentration Level | Method B (Optimized) % Recovery | ICH Acceptance Criteria |
| Montelukast | 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | ||
| 120% | 100.8% | ||
| Methylstyrene | 80% | 98.9% | 90.0% - 110.0% |
| 100% | 101.5% | ||
| 120% | 103.2% |
Analysis: Method B demonstrates excellent accuracy for both analytes, with recovery values well within the acceptable limits. This indicates that the method is free from significant matrix effects or sample preparation errors.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of Montelukast (100 µg/mL) and methylstyrene (1 µg/mL) on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.
Data Summary:
| Analyte | Precision Level | Method B (Optimized) %RSD | ICH Acceptance Criteria |
| Montelukast | Repeatability | 0.6% | ≤ 2.0% |
| Intermediate Precision | 0.9% | ≤ 2.0% | |
| Methylstyrene | Repeatability | 1.5% | ≤ 5.0% |
| Intermediate Precision | 2.1% | ≤ 5.0% |
Analysis: Method B is highly precise, with %RSD values for both repeatability and intermediate precision well below the acceptance criteria. This demonstrates the method's reliability and reproducibility.
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD ≈ 3.3 x (SD of blank / slope)
-
LOQ ≈ 10 x (SD of blank / slope)
-
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Data Summary:
| Analyte | Parameter | Method B (Optimized) |
| Methylstyrene | LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Analysis: Method B is sensitive enough to detect and quantify methylstyrene at very low levels, which is crucial for impurity profiling and quality control.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous phase (± 0.2 units)
-
-
Analyze the system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
Data Summary:
| Parameter Varied | Impact on System Suitability |
| Flow Rate | Minor shift in retention time, all other parameters acceptable |
| Column Temperature | Minor shift in retention time, all other parameters acceptable |
| Mobile Phase Composition | Shift in retention time and resolution, but still within acceptable limits |
| pH | Minimal impact on all parameters |
Analysis: Method B is robust, with minor, controlled variations in method parameters having no significant impact on the overall performance of the method. This ensures that the method will perform consistently in a routine laboratory setting.
Caption: Relationship of Key Validation Parameters
Conclusion
The validation data presented in this guide unequivocally demonstrates the superiority of the optimized HPLC method (Method B) for the analysis of Montelukast and its process-related impurity, methylstyrene. Method B is specific, stability-indicating, linear, accurate, precise, sensitive, and robust, meeting all the requirements of the ICH Q2(R1) guidelines. In contrast, the standard method (Method A) exhibits deficiencies in resolution, specificity, and linearity, rendering it unsuitable for reliable quality control and stability testing.
This comparative guide underscores the critical importance of thorough method development and validation in pharmaceutical analysis. By investing time in optimizing chromatographic conditions and rigorously challenging the method through forced degradation and robustness studies, we can ensure the generation of high-quality, reliable data that ultimately safeguards patient health.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
Bhatt, J. and Singh, S. (2021). HPLC Method Development and Validation: A Review. Journal of Pharmaceutical and Scientific Innovation, 10(4), pp.129-134. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Siddiqui, M.R., AlOthman, Z.A. and Rahman, N. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, pp.S1409-S1421. [Link]
-
Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
A Comparative Guide to Montelukast Impurity Profiling: Adhering to ICH Guidelines
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Montelukast, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals to ensure the safety, efficacy, and quality of Montelukast drug substances and products. We will delve into the technical nuances of impurity identification and control, offering field-proven insights and detailed experimental protocols.
The Regulatory Landscape: Understanding ICH Guidelines for Impurity Profiling
The ICH has established a framework to ensure the quality of pharmaceutical products. For impurity profiling, the key guidelines are:
-
ICH Q3A(R2): Impurities in New Drug Substances [1][2][]: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in the active pharmaceutical ingredient (API). It provides a decision tree for impurity control and emphasizes the need to summarize actual and potential impurities.[4]
-
ICH Q3B(R2): Impurities in New Drug Products [5][][7]: This document focuses on impurities that arise during the manufacturing of the finished dosage form, including degradation products.[5][8] It complements ICH Q3A and requires a rationale for the inclusion or exclusion of impurities in the drug product specification.[1][8]
-
ICH Q2(R1): Validation of Analytical Procedures [9][10][11][12]: This guideline details the requirements for validating analytical methods used for impurity testing, ensuring they are suitable for their intended purpose. Key validation characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[9][10]
A critical aspect of demonstrating the stability-indicating nature of an analytical method is through forced degradation studies, as stipulated by ICH Q1A(R2) .[7] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products.[4][7] For Montelukast, a target degradation of 5-20% is recommended to ensure the analytical method can effectively separate degradants from the parent drug.[7]
The Impurity Profile of Montelukast: A Closer Look
Montelukast is susceptible to degradation via oxidation and photo-isomerization. Its impurity profile can be broadly categorized into process-related impurities and degradation products.[13]
Process-Related Impurities: These are by-products and intermediates formed during the synthesis of Montelukast. Their presence and levels can vary depending on the synthetic route.[14]
Degradation Products: These impurities form during the manufacturing and storage of the drug substance and product.[13] Key degradation products of Montelukast include:
-
Montelukast Sulfoxide: This is a major oxidative degradation product.[2][5] It exists as two diastereomers, trans-sulfoxide and cis-sulfoxide.[2] While it is also a human metabolite, its levels in the drug product must be controlled.[2][] Toxicological studies have shown it to be non-mutagenic and non-genotoxic, allowing it to be classified as an ordinary impurity.[2][16]
-
Montelukast cis-Isomer (Z-Isomer): Exposure to light can cause the trans-double bond in Montelukast to isomerize to the cis-form.[17][18] This photo-instability necessitates controlled lighting conditions during manufacturing and storage.
-
Other Degradants: Forced degradation studies have revealed other potential impurities arising from hydrolysis and other stress conditions.[4]
A comprehensive list of known Montelukast impurities, including those specified in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), is provided below.[][13]
| Impurity Name | Type | Pharmacopeia |
| Montelukast Sulfoxide | Degradation (Oxidation) | USP, EP |
| Montelukast cis-Isomer | Degradation (Photo-isomerization) | USP, EP |
| Montelukast Michael Adducts (I & II) | Process-related/Degradation | USP |
| Montelukast Methylketone | Process-related | USP |
| Montelukast Methylstyrene | Process-related | USP |
| Montelukast EP Impurity A (S-isomer) | Process-related | EP |
| Montelukast EP Impurity B | Process-related | EP |
| Montelukast EP Impurity C | Process-related | EP |
| Montelukast EP Impurity D | Process-related | EP |
| Montelukast EP Impurity E | Process-related | EP |
| Montelukast EP Impurity F | Process-related | EP |
| Montelukast EP Impurity H | Process-related | EP |
| Montelukast EP Impurity I | Process-related | EP |
Analytical Methodologies: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for Montelukast impurity profiling.[19] However, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution.[12][20][21]
| Feature | HPLC | UPLC | Rationale for Montelukast Analysis |
| Particle Size | 3-5 µm | <2 µm | Smaller particles in UPLC lead to higher efficiency and better resolution of closely eluting impurities like the sulfoxide diastereomers.[12][20] |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | Higher pressure in UPLC allows for faster flow rates and shorter run times, increasing sample throughput.[21] |
| Resolution | Good | Excellent | UPLC provides sharper peaks and better separation, which is crucial for accurately quantifying low-level impurities.[21] |
| Analysis Time | Longer (20-45 min) | Shorter (2-5 min) | The significant reduction in analysis time with UPLC is a major advantage for high-throughput quality control labs.[12] |
| Solvent Consumption | Higher | Lower | UPLC's lower solvent consumption reduces operational costs and is more environmentally friendly.[12][21] |
| Sensitivity | Good | Higher | The reduced band broadening in UPLC results in increased sensitivity, which is important for detecting impurities at or below the reporting threshold.[21] |
Detection Techniques:
-
UV-Vis Detection: Montelukast and its impurities have chromophores that absorb UV light, making UV-Vis a suitable and robust detection method.[19]
-
Mass Spectrometry (MS) Detection: Coupling LC with MS provides molecular weight information, which is invaluable for the identification of unknown impurities and the structural elucidation of degradation products.[22][23] However, MS may not be able to differentiate between isomers like the cis and trans isomers of Montelukast, which have the same molecular weight.[22] Therefore, a combination of UV and MS detection is often optimal.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be validated according to ICH Q2(R1) guidelines for your specific application.[9][10]
Forced Degradation Studies of Montelukast
Objective: To identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Protocol:
-
Acid Hydrolysis: Dissolve Montelukast in a suitable solvent and add 1N HCl. Heat at 80°C for 30 minutes. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Montelukast in a suitable solvent and add 1N NaOH. Heat at 80°C for 30 minutes. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve Montelukast in a suitable solvent and add 3% H₂O₂. Keep at 25°C for 10 minutes.
-
Thermal Degradation: Expose solid Montelukast to dry heat at 105°C for 10 hours.
-
Photolytic Degradation: Expose a solution of Montelukast to UV-Vis light for 4 days.
Comparative HPLC and UPLC Methods for Impurity Profiling
HPLC Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
UPLC Method:
-
Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A rapid time-based gradient.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 285 nm
-
Injection Volume: 2 µL
Visualizing the Workflow
The following diagrams illustrate the key processes in Montelukast impurity profiling.
Caption: ICH-guided workflow for Montelukast impurity profiling.
Caption: Comparison of HPLC and UPLC for Montelukast analysis.
Conclusion and Recommendations
The impurity profile of Montelukast must be rigorously controlled to ensure patient safety and product quality, in line with ICH guidelines. While both HPLC and UPLC are suitable for this purpose, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred method for high-throughput environments. The choice of analytical method should be guided by a thorough understanding of the potential impurities and validated to be specific, accurate, and robust. A combination of UV and MS detection provides the most comprehensive data for both quantification and identification of impurities.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link]
-
SynThink. Montelukast Sodium Impurities & Related Compounds. [Link]
-
Slideshare. (2014). ICH Q3B(R2): Impurities in new drug products. [Link]
-
gmp-compliance.org. ICH Q3B(R2) Impurities in New Drug Products. [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in new drug products. [Link]
-
gmp-compliance.org. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. [Link]
-
SynZeal. Montelukast Cis-isomer. [Link]
-
Scholars Research Library. Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. [Link]
-
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]
-
A Review on Toxicological Study of Montelukast Impurities or Related Product. [Link]
-
Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. [Link]
-
SynZeal. Montelukast EP Impurity G. [Link]
-
International Journal of Pharmacology and Clinical Research. (2023). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. [Link]
-
Shimadzu. Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. [Link]
-
A Review on Comparative study of HPLC and UPLC. [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
PubMed. (2025). Unspecified degradation impurities identification and characterization in bilastine and montelukast tablet formulations by using UPLC and LCMS/MS: Robustness by design expert and green assessment. [Link]
-
PubMed. (2015). Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. farmacja.umed.pl [farmacja.umed.pl]
- 4. japsonline.com [japsonline.com]
- 5. WO2007012075A2 - Preparation of montelukast - Google Patents [patents.google.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ViewArticleDetail [ijpronline.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. asianpubs.org [asianpubs.org]
- 16. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. Montelukast EP Impurity G | 774538-96-4 | SynZeal [synzeal.com]
- 19. pharmacologyjournal.in [pharmacologyjournal.in]
- 20. rjptonline.org [rjptonline.org]
- 21. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. shimadzu.com [shimadzu.com]
This guide provides an in-depth comparative analysis of Montelukast, a widely prescribed leukotriene receptor antagonist, and its key related compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, pharmacokinetic profiles, and chemical characteristics that differentiate these molecules. We will explore not only the direct therapeutic competitors, such as Zafirlukast and Pranlukast, but also the process-related impurities that are critical to manage in pharmaceutical manufacturing. The insights and experimental frameworks presented herein are grounded in established scientific literature to support informed decision-making in research and development.
The Central Role of the Leukotriene Pathway in Allergic Inflammation
To understand Montelukast and its related compounds, one must first appreciate their target: the leukotriene signaling pathway. Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] They are central to the pathophysiology of asthma and allergic rhinitis.[1][3]
The cysteinyl leukotrienes (CysLTs)—LTC₄, LTD₄, and LTE₄—are particularly important.[1] They exert their effects by binding to specific G-protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT₁).[2][4] Activation of the CysLT₁ receptor on airway cells, such as smooth muscle and macrophages, triggers a cascade of pro-inflammatory and bronchoconstrictive effects, including:
-
Increased airway smooth muscle contraction.[1]
-
Enhanced microvascular permeability, leading to edema.[1]
-
Recruitment of inflammatory cells, particularly eosinophils.[6]
Montelukast and its related antagonists function by selectively blocking the CysLT₁ receptor, thereby inhibiting the physiological actions of these inflammatory mediators.[6][7]
Caption: The Leukotriene Signaling Pathway and the Site of Action for Montelukast.
Comparative Pharmacology of CysLT₁ Receptor Antagonists
While Montelukast, Zafirlukast, and Pranlukast all target the CysLT₁ receptor, they exhibit distinct pharmacological and pharmacokinetic profiles that influence their clinical application.[8][9][10]
Mechanism of Action and Receptor Affinity
All three compounds are selective, competitive antagonists of the CysLT₁ receptor.[6][10] They bind with high affinity to prevent the binding of endogenous CysLTs. However, subtle differences in their interaction with the receptor exist. For instance, studies on human lung parenchyma have shown variations in their ability to inhibit binding of different leukotrienes. One study demonstrated the following rank order of potency for displacing radiolabeled LTD₄ from the CysLT₁ receptor: Zafirlukast = Montelukast > Pranlukast .[11] Interestingly, the same study noted that Pranlukast and Montelukast could also interact with a high-affinity binding site for LTC₄, whereas Zafirlukast was unable to do so.[11] These subtle mechanistic differences may contribute to variations in clinical response, although they are generally considered to have comparable efficacy.[12]
Pharmacokinetic Profiles
The most significant differences among these antagonists lie in their pharmacokinetics, which dictates dosing regimens and potential for drug-drug interactions.
| Parameter | Montelukast | Zafirlukast | Pranlukast |
| Administration | Once daily, evening[8] | Twice daily, without food[8][13] | Twice daily[12] |
| Bioavailability | 64% (10 mg tablet)[7][14] | Variable, decreased by food | Not specified in results |
| Tₘₐₓ (Fasted) | 3-4 hours[7][14] | ~2 hours | Not specified in results |
| Protein Binding | >99%[7][15] | ~99% | Not specified in results |
| Elimination Half-life | 2.7–5.5 hours[16][17] | ~10 hours | Not specified in results |
| Metabolism | Primarily hepatic via CYP2C8, with minor roles for CYP3A4 and CYP2C9[7][16][17] | Hepatic via CYP2C9 | Not specified in results |
| Excretion | Almost exclusively via bile[7][14] | Primarily fecal | Not specified in results |
Data compiled from multiple sources.[7][8][12][13][14][15][16][17]
Causality Behind Experimental Choices: The choice of a once-daily evening dose for Montelukast is strategically based on the circadian rhythm of leukotriene production, which tends to increase at night.[8] Zafirlukast's administration requires careful patient counseling to avoid meals, as food can significantly reduce its absorption and efficacy. From a drug development perspective, Montelukast's pharmacokinetic profile, which is not significantly affected by food and allows for once-daily dosing, offers a clear advantage in patient compliance.[8][14]
Clinical Efficacy and Safety
Numerous clinical trials have established the efficacy of all three antagonists in managing asthma and allergic rhinitis.[8][18] Direct comparative studies often find their clinical benefits to be comparable.[12][19] For example, a double-blind study comparing Montelukast and Pranlukast for seasonal allergic rhinitis found that both drugs showed significant improvements in nasal symptom scores with comparable efficacy and safety profiles.[18][20] Similarly, a 12-week randomized study comparing Montelukast and Zafirlukast in mild asthmatics showed that both treatments resulted in significant improvements in quality of life, with few differences between the two.[19][21]
Regarding safety, all are generally well-tolerated.[9][12] However, Zafirlukast has been associated with a higher risk of hepatotoxicity, and liver function monitoring was historically a consideration, a requirement not associated with Montelukast.[8] More recently, attention has been drawn to potential neuropsychiatric side effects associated with Montelukast, leading to updated prescribing information.[6]
Montelukast-Related Compounds: A Focus on Synthesis and Impurities
For drug development professionals, "related compounds" also include synthetic intermediates and impurities that arise during manufacturing.[22] Controlling these impurities is mandated by regulatory bodies like the ICH to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[22][23]
Common process-related impurities for Montelukast include:
-
Cis-Isomer: A stereoisomer of the active (trans) form.[24]
-
Michael Adducts: Byproducts from the synthesis process.[24][25]
-
Methylketone and Methylstyrene: Process-related impurities from starting materials or side reactions.[24]
The presence and quantity of these impurities are highly dependent on the synthetic route employed.[22]
Caption: Origin of Montelukast-Related Impurities in the Manufacturing Process.
Experimental Protocols for Comparative Analysis
To ensure the quality and comparability of these compounds, robust analytical methods are essential. Below are representative protocols for key analytical assessments.
Protocol: Comparative Purity Analysis by HPLC-UV
Objective: To separate and quantify Montelukast from its known related impurities. This method is a self-validating system; system suitability parameters (e.g., resolution, tailing factor) must be met before analysis.
Causality Behind Experimental Choices: A phenyl- or C18-based column is typically chosen for this separation.[25][26] The phenyl column offers unique π-π interactions, which can be advantageous for separating the aromatic quinoline structure of Montelukast from its closely related isomers and impurities.[25] The mobile phase composition is optimized to achieve sufficient resolution between the main peak and all specified impurities.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Montelukast reference standard and individual impurity standards in the diluent (e.g., acetonitrile:water 80:20 v/v) to a concentration of 1 mg/mL.[25]
-
Prepare a system suitability solution containing Montelukast and key impurities (e.g., cis-isomer, sulfoxide) at a specified concentration (e.g., 0.15% of the main analyte concentration).
-
Prepare the test sample by dissolving the Montelukast API in the diluent to a final concentration of 1 mg/mL.[25]
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Buffer solution (e.g., 0.1% Trifluoroacetic Acid in water).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from ~60% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject the system suitability solution.
-
The resolution between Montelukast and its cis-isomer must be > 2.0.
-
The tailing factor for the Montelukast peak should be < 1.5.
-
The relative standard deviation for replicate injections of the Montelukast standard should be < 2.0%.
-
-
Analysis and Data Interpretation:
-
Inject the blank (diluent), standard, and test sample solutions.
-
Identify impurity peaks in the sample chromatogram by comparing their relative retention times (RRT) to the main Montelukast peak against the RRTs of the known impurity standards.
-
Quantify impurities using the area of the main analyte peak from the standard solution (assuming a relative response factor of 1.0 unless otherwise determined).
-
Protocol: CysLT₁ Receptor Binding Assay (Competitive)
Objective: To determine the relative binding affinity (e.g., IC₅₀) of Montelukast and its related antagonists for the CysLT₁ receptor.
Causality Behind Experimental Choices: This assay relies on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the CysLT₁ receptor (e.g., [³H]-LTD₄) is used. The ability of a test compound (the "competitor") to displace the radiolabeled ligand is a direct measure of its binding affinity for the same receptor site.
Methodology:
-
Receptor Preparation:
-
Prepare cell membrane homogenates from a cell line recombinantly expressing the human CysLT₁ receptor (e.g., HEK293 or CHO cells).
-
Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in assay buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂):
-
A fixed concentration of [³H]-LTD₄ (typically at its K_d value).
-
Increasing concentrations of the unlabeled test compound (e.g., Montelukast, Zafirlukast, or Pranlukast) across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
A fixed amount of the cell membrane preparation (e.g., 20-50 µg protein).
-
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled CysLT₁ ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound [³H]-LTD₄.
-
-
Detection and Analysis:
-
Dry the filter mat and place it in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
Conclusion
Montelukast and its related compounds represent a cornerstone in the management of inflammatory airway diseases. While direct competitors like Zafirlukast and Pranlukast share the same primary mechanism of action, a detailed analysis reveals critical differences in their pharmacokinetic profiles, which have significant implications for clinical use and patient adherence. For the drug development scientist, an equally important consideration is the landscape of related compounds that manifest as process impurities. A thorough understanding of the synthetic pathway and the implementation of robust, validated analytical methods are paramount to ensuring the consistent quality, safety, and efficacy of the final pharmaceutical product. This guide provides a foundational framework for this comparative analysis, emphasizing the causal links between chemical properties, experimental design, and clinical performance.
References
- Therapeutic Uses and Mechanism of Action of Montelukast - Home Health Patient Educ
- Montelukast - StatPearls - NCBI Bookshelf - NIH.
- Montelukast | C35H36ClNO3S | CID 5281040 - PubChem.
- Montelukast - Wikipedia. Wikipedia.
- Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
- Montelukast: MedlinePlus Drug Inform
- Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. (2015). PubMed.
- Pharmacological Modulation of the Leukotriene Pathway in Allergic Airway Disease. PubMed.
- REVIEW Leukotriene receptor antagonists Pranlukast and Montelukast for treating asthma.
- Zafirlukast vs Montelukast | Power. Power.
- Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC. PubMed Central.
- Singulair (Montelukast Sodium) - accessdata.fda.gov. U.S.
- Leukotriene pathway genetics and pharmacogenetics in allergy. PubMed.
- Full article: Leukotriene receptor antagonists pranlukast and montelukast for treating asthma. (2013). Taylor & Francis Online.
- A double-blind non-inferiority clinical study of montelukast, a cysteinyl leukotriene receptor 1 antagonist, compared with pranlukast in patients with seasonal allergic rhinitis. PubMed.
- Montelukast and zafirlukast in asthma | Drug and Therapeutics Bulletin. BMJ.
- A Double-Blind Non-inferiority Clinical Study of Montelukast, a Cysteinyl Leukotriene Receptor 1 Antagonist, Compared with Pranlukast in Patients with Seasonal Allergic Rhinitis.
- Effect of the two different leukotriene receptor antagonists, montelukast and zafirlukast, on quality of life: a 12-week randomized study. PubMed.
- Montelukast Sodium Impurities & Rel
- Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma. PubMed.
- Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013). International Journal of Pharmaceutical Sciences Review and Research.
- Product Monograph – Bio-Montelukast. (2021). bio-montelukast-pm.
- Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Shimadzu.
- Leukotrienes and airway inflamm
- Comparison of The Treatment Efficacy of Montelukast and Zafirlukast in Children with Asthma. (2020). JournalAgent.
- Leukotriene modifiers p
- Pharmacokinetics and Bioequivalence Evaluation of Two Montelukast Sodi | DDDT. (2021). Dovepress.
- Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia. Wikipedia.
Sources
- 1. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacological modulation of the leukotriene pathway in allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 6. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Zafirlukast vs Montelukast | Power [withpower.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 11. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 13. dtb.bmj.com [dtb.bmj.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. dovepress.com [dovepress.com]
- 16. Montelukast - Wikipedia [en.wikipedia.org]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. A double-blind non-inferiority clinical study of montelukast, a cysteinyl leukotriene receptor 1 antagonist, compared with pranlukast in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of the two different leukotriene receptor antagonists, montelukast and zafirlukast, on quality of life: a 12-week randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. pdf.journalagent.com [pdf.journalagent.com]
- 22. asianpubs.org [asianpubs.org]
- 23. synthinkchemicals.com [synthinkchemicals.com]
- 24. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. shimadzu.com [shimadzu.com]
A Head-to-Head Comparison: Cross-Validation of HPLC and UPLC-MS Methods for Montelukast Impurity Profiling
In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug substances. Montelukast, a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis, is no exception.[1][2] Its synthesis and storage can give rise to a variety of process-related and degradation impurities that must be meticulously monitored and controlled.[3][4] This guide provides an in-depth, experience-driven comparison of two distinct analytical approaches for Montelukast impurity profiling: a traditional High-Performance Liquid Chromatography (HPLC) method with UV detection, akin to pharmacopeial methods, and a modern Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.
This comparison is structured to not only present the methodologies but to delve into the "why" behind the experimental choices, offering a practical framework for cross-validation in line with the stringent standards of international regulatory bodies.
The Analytical Imperative: Why Impurity Profiling of Montelukast Matters
The chemical stability of Montelukast is a critical consideration, as it can degrade under various stress conditions such as light exposure, oxidation, and acidic environments.[1][2] This degradation can lead to the formation of impurities like Montelukast sulfoxide (a major oxidative degradant) and the (Z)-isomer (a photolytic impurity).[2][5] Furthermore, the manufacturing process itself can introduce impurities.[3][4] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the thorough validation of analytical procedures to ensure they are fit for their intended purpose of accurately quantifying these impurities.[6][7][8]
This guide will walk you through a comparative analysis of two powerful techniques for this purpose, providing the scientific rationale and a robust protocol for their cross-validation.
Method 1: The Workhorse - A Validated Reversed-Phase HPLC-UV Method
This method is representative of a robust, reliable approach commonly found in pharmacopeias and widely implemented in quality control laboratories. Its strength lies in its proven ruggedness and transferability.
Scientific Rationale for the HPLC-UV Method
The choice of a reversed-phase C18 column is based on its excellent ability to resolve the moderately hydrophobic Montelukast from its structurally similar impurities.[1] A gradient elution is employed to ensure adequate separation of early-eluting polar impurities from the main analyte and late-eluting non-polar impurities, all within a reasonable run time. The mobile phase, consisting of an acidic phosphate buffer and acetonitrile, is designed to achieve sharp peak shapes and optimal selectivity. The acidic pH suppresses the ionization of acidic impurities, leading to better retention and resolution. UV detection at a specific wavelength provides a balance of sensitivity for both the active pharmaceutical ingredient (API) and its key impurities.
Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Column | Atlantis dC18 (250 x 4.6 mm), 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) |
| Gradient | Time (min) / %B: 0/60, 10/70, 15/90, 20/100, 30/100, 32/60, 40/60 |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (50:50 v/v) |
(This protocol is a representative example based on established methods.[1][9])
Method 2: The Sprinter with X-Ray Vision - A UPLC-MS Method
This method leverages the power of Ultra-Performance Liquid Chromatography for faster and more efficient separations, coupled with the specificity and sensitivity of mass spectrometry.
Scientific Rationale for the UPLC-MS Method
The use of a sub-2 µm particle size column in UPLC dramatically increases separation efficiency and reduces analysis time compared to traditional HPLC. This is particularly advantageous for high-throughput screening. Coupling UPLC with a mass spectrometer provides an orthogonal detection technique to UV. A single quadrupole mass spectrometer can offer highly selective detection using Selected Ion Monitoring (SIM), which is invaluable for quantifying impurities at very low levels, even if they co-elute with other components chromatographically.[10] The mass information also provides an extra layer of confidence in peak identification.
Experimental Protocol: UPLC-MS
| Parameter | Condition |
| Column | Kinetex, Phenyl-Hexyl (150 x 4.6 mm), 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for a shorter run time while maintaining resolution |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 230 nm and MS in SIM mode |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| Column Temperature | 20 °C |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (80:20 v/v) |
(This protocol is a representative example based on established methods.[11])
The Crucible: A Cross-Validation Protocol
The objective of cross-validation is to demonstrate that both analytical procedures are fit for the intended purpose and to understand the performance trade-offs between them. The following protocol is designed in accordance with ICH Q2(R2) guidelines.[6][8][12][13]
Caption: Cross-validation workflow for comparing analytical methods.
Step-by-Step Cross-Validation Methodology
-
System Suitability: Before each validation run, system suitability must be established for both systems. This typically involves injecting a standard solution to check parameters like theoretical plates, tailing factor, and reproducibility of injections.
-
Specificity (Forced Degradation):
-
Subject Montelukast drug substance to stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1]
-
Analyze the stressed samples using both the HPLC-UV and UPLC-MS methods.
-
Objective: To demonstrate that the methods can separate the degradation products from the main peak and from each other. The peak purity should be assessed using a PDA detector for the HPLC method, and by observing the mass spectra across the peak for the UPLC-MS method.
-
-
Linearity and Range:
-
Prepare a series of solutions of known Montelukast impurities at different concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit).
-
Analyze these solutions using both methods.
-
Objective: To establish the concentration range over which the response is directly proportional to the concentration. The correlation coefficient (r²) should be > 0.99.
-
-
Accuracy (% Recovery):
-
Spike a placebo or a sample of Montelukast with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze the spiked samples with both methods.
-
Objective: To determine the closeness of the measured value to the true value. The recovery should typically be within 80-120% for impurities.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of spiked Montelukast at 100% of the specification level on the same day, with the same analyst and instrument for each method.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument for each method.
-
Objective: To assess the degree of scatter between a series of measurements. The relative standard deviation (RSD) should be evaluated.
-
-
Limit of Quantitation (LOQ):
-
Determine the lowest concentration of each impurity that can be reliably quantified with acceptable precision and accuracy for both methods.
-
Objective: To establish the sensitivity of the methods.
-
-
Robustness:
-
Intentionally vary critical method parameters for each method (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
-
Objective: To demonstrate the reliability of the methods with respect to small but deliberate variations in method parameters.
-
Comparative Performance Data (Illustrative)
The following tables summarize hypothetical but realistic data from the cross-validation study.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV Method | UPLC-MS Method | Commentary |
| Run Time | ~40 minutes | ~10 minutes | UPLC offers a significant advantage in throughput. |
| Specificity | Good resolution of key impurities. Peak purity confirmed by PDA. | Excellent resolution and mass confirmation of peaks. | MS detection provides a higher degree of confidence in peak identity. |
| Linearity (r²) | > 0.998 for all impurities | > 0.999 for all impurities | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 92-108% | 95-105% | Both methods show acceptable accuracy. |
| Precision (RSD) | Repeatability: < 5.0%Intermediate: < 8.0% | Repeatability: < 3.0%Intermediate: < 5.0% | The UPLC-MS method demonstrates superior precision. |
| LOQ | ~0.05% of nominal concentration | ~0.01% of nominal concentration | The UPLC-MS method is significantly more sensitive. |
| Robustness | Robust within typical operational variations. | Robust, but may be more sensitive to minor changes in mobile phase composition. | Both methods are reliable under normal operating conditions. |
Table 2: Impurity Profile of a Stressed Montelukast Sample (Illustrative Data)
| Impurity | HPLC-UV (% Area) | UPLC-MS (% Area) |
| Montelukast Sulfoxide | 0.45 | 0.48 |
| (Z)-isomer of Montelukast | 0.22 | 0.25 |
| Unknown Impurity 1 | 0.08 | 0.09 |
| Unknown Impurity 2 | Not Detected | 0.03 |
The UPLC-MS method's higher sensitivity allows for the detection and quantification of a low-level impurity that was not observed with the HPLC-UV method.
Conclusion and Recommendations
Both the HPLC-UV and UPLC-MS methods are capable of providing accurate and precise results for the analysis of Montelukast impurities. The choice between the two will depend on the specific needs of the laboratory.
-
The HPLC-UV method is a robust and reliable workhorse, perfectly suited for routine quality control and release testing where validated, transferable methods are essential. Its longer run time is a trade-off for its established ruggedness.
-
The UPLC-MS method offers significant advantages in terms of speed, sensitivity, and specificity. It is an ideal choice for research and development, impurity identification, and for laboratories where high throughput is a priority. The added confidence of mass confirmation is a major benefit for characterizing unknown peaks and for in-depth stability studies.
Ultimately, a well-executed cross-validation study, grounded in the principles of ICH Q2(R2), provides the empirical evidence needed to confidently select the most appropriate analytical method for its intended purpose, ensuring the continued quality and safety of Montelukast for patients worldwide.
References
- SynThink. (n.d.). Montelukast Sodium Impurities & Related Compounds.
- Rashmitha, N., et al. (2010). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. E-Journal of Chemistry, 7(2), 555-563.
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Halama, A., et al. (2018). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development, 22(11), 1549-1557.
- IntuitionLabs. (2024). ICH Q2(R2)
- Research & Reviews: Journal of Pharmacology. (2021).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Google Patents. (2009). WO2009111998A2 - Specific impurities of montelukast.
- USP-NF. (2010). Montelukast Sodium.
- International Council for Harmonisation. (2023).
- QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- DAICEL Chiral Application Search. (n.d.). European Pharmacopoeia method.
- SciSpace. (n.d.). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium.
- USP-NF. (2012). Montelukast Sodium.
- Indo American Journal of Pharmaceutical Sciences. (2018).
- Scribd. (n.d.). montelukast USP equivalent method.
- USP-NF. (n.d.). Montelukast Sodium.
- Sunil Kumar, I.V., et al. (2008). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. E-Journal of Chemistry, 5(3), 577-588.
- Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC.
- Semantic Scholar. (n.d.). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV.
- CHARUSAT JOURNAL. (2020).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rroij.com [rroij.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. scispace.com [scispace.com]
- 10. shimadzu.com [shimadzu.com]
- 11. iajps.com [iajps.com]
- 12. database.ich.org [database.ich.org]
- 13. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist’s Guide to the Identification of Unknown Impurities in Montelukast
This guide provides an in-depth comparison of analytical methodologies for the identification of unknown impurities in Montelukast. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to impurity profiling.
The Imperative of Purity in Montelukast
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1] Its therapeutic efficacy and patient safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API). The presence of impurities—even in trace amounts—can potentially alter the drug's efficacy, stability, and safety profile.[2] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines that mandate the identification, qualification, and control of impurities in new drug substances and products.[3][4][5]
Impurities in Montelukast can originate from various sources, including the synthetic route, degradation of the API during manufacturing or storage, or interaction with excipients.[6][7] Understanding and characterizing these unknown components is not merely a regulatory hurdle; it is a scientific necessity for ensuring drug quality and patient safety.
A Comparative Analysis of Core Analytical Techniques
The successful identification of an unknown impurity requires a multi-faceted analytical strategy. No single technique can provide all the necessary information. The choice of methodology is driven by the specific question being asked at each stage of the investigation—from initial detection to final structural confirmation. Here, we compare the workhorse techniques in the context of Montelukast impurity profiling.
| Technique | Principle | Information Yield | Strengths in Montelukast Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a stationary and mobile phase. | Retention time (Rt), Relative Rt, Peak Purity, Quantification. | Excellent for separating Montelukast from its isomers (e.g., cis-isomer) and other known impurities.[8] Robust for routine quality control and stability testing.[9][10] | Provides no structural information for unknown peaks. Co-elution can mask impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation followed by ionization of analytes and separation of ions by mass-to-charge ratio. | Molecular weight of the impurity, fragmentation patterns (MS/MS). | The primary tool for initial identification of unknown peaks detected by HPLC.[11] Provides crucial molecular weight data that allows for the proposal of elemental formulas.[12] | May not differentiate between isomers with the same molecular weight.[8][13] Ionization efficiency can vary, affecting detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Unambiguous molecular structure, stereochemistry, connectivity of atoms. | The "gold standard" for definitive structural elucidation of isolated impurities.[14][15] Provides detailed information on proton and carbon environments, essential for confirming the exact structure and differentiating isomers.[16] | Relatively low sensitivity compared to MS, requiring isolation of the impurity.[17] Complex spectra may require advanced 2D NMR techniques. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Identification and quantification of volatile and semi-volatile impurities. | Essential for identifying residual solvents used in the manufacturing process, as mandated by ICH Q3C.[2][6] | Not suitable for non-volatile and thermally labile impurities like Montelukast and most of its degradation products. |
A Self-Validating Workflow for Unknown Impurity Identification
As a Senior Application Scientist, I advocate for a systematic, tiered approach that ensures trustworthiness and scientific rigor. This workflow is designed to be self-validating, where data from one technique corroborates or refines the hypothesis generated from the previous step.
// Nodes Start [label="Unknown Peak Detected in\nMontelukast HPLC-UV Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Is Peak > Identification Threshold?\n(per ICH Q3A/Q3B)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCMS [label="Step 1: LC-MS Analysis\n(Hypothesize Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepLC [label="Step 2: Isolation via\nPreparative HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="Step 3: Structural Elucidation\n(1H, 13C, 2D NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Report [label="Document & Report\nIdentified Impurity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor as a Specified Impurity\n(No further action)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Decision1; Decision1 -> LCMS [label="Yes"]; Decision1 -> Monitor [label="No"]; LCMS -> PrepLC [label="Generate Hypothesis\n(e.g., M+16 = Oxidation)"]; PrepLC -> NMR [label="Isolate Sufficient Quantity\n(>0.5 mg)"]; NMR -> End; End -> Report; } Caption: A systematic workflow for identifying unknown pharmaceutical impurities.
Experimental Protocol: Step-by-Step Methodology
Objective: To identify an unknown impurity detected during the routine stability analysis of a Montelukast drug substance.
Step 1: Detection and Quantification (HPLC-UV)
-
Rationale: This initial step confirms the presence of the impurity, determines its level relative to the Montelukast peak, and assesses whether it exceeds the identification threshold set by regulatory guidelines (typically 0.10% for drug substances).[3][18]
-
Methodology:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[19]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[19]
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.[19]
-
Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B is typically used to ensure separation of polar and non-polar impurities.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[10]
-
Sample Preparation: Dissolve Montelukast sodium in the mobile phase diluent (e.g., acetonitrile/water 8:2) to a concentration of 1 mg/mL.[8]
-
Analysis: Inject the sample and integrate the peak areas. Calculate the percentage of the unknown impurity relative to the total peak area.
-
Step 2: Molecular Weight Determination (LC-MS)
-
Rationale: To obtain the molecular weight of the unknown impurity, which is the first and most critical piece of information for structural hypothesis.
-
Methodology:
-
Utilize an LC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution TOF/Orbitrap).[11][12]
-
Employ the same HPLC method as in Step 1 to ensure chromatographic correlation.
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Analysis: Correlate the retention time of the unknown peak from the UV chromatogram with the mass spectrum. The observed mass-to-charge ratio (m/z) will provide the molecular weight of the impurity. For example, an observed m/z of 603.1 in positive mode would suggest a molecular weight of ~602.1, corresponding to an oxidation product (addition of one oxygen atom) of Montelukast (MW ≈ 586.2).
-
Step 3: Isolation (Preparative HPLC)
-
Rationale: To obtain a sufficient quantity (typically >0.5 mg) of the pure impurity for definitive structural analysis by NMR.
-
Methodology:
-
Scale up the analytical HPLC method to a preparative column with a larger diameter.
-
Inject a concentrated solution of the Montelukast sample containing the impurity.
-
Collect the fraction corresponding to the retention time of the unknown impurity.
-
Evaporate the solvent to obtain the isolated impurity. Confirm purity using the analytical HPLC method.
-
Step 4: Structural Elucidation (NMR)
-
Rationale: To obtain unambiguous structural information and confirm the identity of the impurity.[14][16]
-
Methodology:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire a suite of NMR spectra:
-
1H NMR: Provides information on the number and environment of protons.
-
13C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Establishes connectivity between protons and carbons to piece the structure together.
-
-
Analysis: Compare the spectra of the impurity with that of the parent Montelukast. Changes in chemical shifts, splitting patterns, or the appearance/disappearance of signals will pinpoint the location of the structural modification. For instance, in the case of Montelukast sulfoxide, significant downfield shifts would be expected for the protons on the carbons adjacent to the sulfur atom, confirming oxidation at that site.[20]
-
Conclusion: An Integrated, Evidence-Based Approach
The identification of unknown impurities in Montelukast is a rigorous process that underpins the safety and quality of the final drug product. A successful strategy is not reliant on a single analytical technique but on the logical integration of orthogonal methods. By employing a tiered workflow—starting with the high-throughput capabilities of HPLC for detection, progressing to the mass-based identification power of LC-MS, and culminating in the definitive structural elucidation provided by NMR—researchers can confidently and accurately characterize unknown impurities. This self-validating system ensures that each step is supported by robust data, aligning with the highest standards of scientific integrity and regulatory compliance.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
-
European Medicines Agency. (2020, June). EMA issues recommendations on impurities in medicines. Published in The Pharmaceutical Journal. Available at: [Link]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Available at: [Link]
-
Semantic Scholar. Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. Available at: [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]
-
Shimadzu. Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Available at: [Link]
-
Pharma Times. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available at: [Link]
-
PubMed. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Gradiva Review Journal. Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. Available at: [Link]
-
ECA Academy. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013, August 31). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. Available at: [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
-
Shimadzu. (2021). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Available at: [Link]
-
U.S. Food and Drug Administration. (2020, April 8). Q3A(R) Impurities in New Drug Substances. Available at: [Link]
-
European Medicines Agency. Quality: impurities. Available at: [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. Available at: [Link]
-
Analytical Methods (RSC Publishing). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Available at: [Link]
-
PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Regulations.gov. Guidance for Industry - ANDAs: Impurities in Drug. Available at: [Link]
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]
-
Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]
-
Manufacturing Chemist. (2015, February 16). EMA releases guidance on elemental impurities in medicines. Available at: [Link]
-
Preprints.org. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Available at: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry Q3B(R2) Impurities in New Drug Products. Available at: [Link]
- Google Patents. WO2009111998A2 - Specific impurities of montelukast.
-
Journal of Pharmaceutical Research. (2021, April 22). A Review on Toxicological Study of Montelukast Impurities or Related Product. Available at: [Link]
-
ResearchGate. (2025, August 6). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Available at: [Link]
-
European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Available at: [Link]
-
SciSpace. A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Available at: [Link]
-
Veeprho. Montelukast Impurities and Related Compound. Available at: [Link]
-
Preprints.org. High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. Available at: [Link]
-
Pharmaffiliates. Montelukast-impurities. Available at: [Link]
-
SynZeal. Montelukast Impurities. Available at: [Link]
-
ResearchGate. (2025, August 9). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Available at: [Link]
-
Arkivoc. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. gradivareview.com [gradivareview.com]
- 3. database.ich.org [database.ich.org]
- 4. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. shimadzu.com [shimadzu.com]
- 13. [PDF] Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV | Semantic Scholar [semanticscholar.org]
- 14. veeprho.com [veeprho.com]
- 15. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 17. toref-standards.com [toref-standards.com]
- 18. pharma.gally.ch [pharma.gally.ch]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Method Validation for Quantifying Genotoxic Impurities
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring patient safety is the bedrock upon which all innovation is built. Central to this mission is the rigorous control of impurities within active pharmaceutical ingredients (APIs) and final drug products. Among these, genotoxic impurities (GTIs) represent a class of compounds that demand the highest level of scrutiny due to their potential to damage DNA, leading to mutations and carcinogenesis, even at trace levels.[1][2][3][4]
Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the assessment and control of these impurities.[1][2][5][6][7] The cornerstone of this control strategy is the "Threshold of Toxicological Concern" (TTC), a concept that establishes a safe, generic exposure level for most GTIs at 1.5 µ g/day for lifetime exposure, representing a negligible cancer risk.[6][8][9][10][11] This incredibly low limit necessitates the development and validation of highly sensitive and specific analytical methods capable of detecting and quantifying GTIs at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.[12][13]
This guide provides an in-depth comparison of analytical techniques and a practical framework for method validation, grounded in the principles of scientific integrity and regulatory compliance. It is designed to move beyond a simple checklist of validation parameters, offering insights into the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems for GTI control.
The Foundation: Core Principles of GTI Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[14] For GTIs, this means proving the method can reliably and accurately measure impurities at concentrations relevant to the TTC. The internationally recognized guideline for this process is ICH Q2(R1).[14][15][16] However, the unique challenges of GTI analysis—namely, the extremely low concentration levels and the often-complex API matrix—require a nuanced application of these principles.
Key Validation Parameters & Their Significance for GTIs:
-
Specificity/Selectivity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products.[14] For GTIs, this is paramount. The low concentration of the target impurity can be easily masked by the massive excess of the API.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
-
Causality Behind the Choice: The method's LOQ must be at or below the control threshold dictated by the GTI's permitted daily exposure (PDE) or the TTC. For a 1.5 µ g/day TTC and a maximum daily drug dose of 1g, the GTI must be controlled at 1.5 ppm. Therefore, the analytical method's LOQ must be ≤ 1.5 ppm. This is a non-negotiable requirement that drives the selection of analytical technology.
-
-
Linearity & Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Causality Behind the Choice: For GTIs, the range must, at a minimum, span from the LOQ to approximately 120-150% of the specification limit. This ensures that any excursion above the control limit can be accurately measured.
-
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by spiking the API matrix with a known amount of the GTI at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Causality Behind the Choice: Inaccurate methods can lead to either releasing unsafe batches of product or unnecessarily rejecting safe batches. Good recovery (typically 80-120%) demonstrates that the API matrix is not interfering with the quantification of the GTI.[19]
-
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Causality Behind the Choice: A precise method is a reliable method. Demonstrating low variability in results ensures that the measurements are consistent and trustworthy over the lifetime of the product.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Causality Behind the Choice: This demonstrates the method's reliability during normal usage. For an LC-MS method, this could involve varying the mobile phase composition, pH, column temperature, or flow rate to ensure the results remain consistent.[18]
-
Comparative Guide to Analytical Techniques for GTI Quantification
The choice of analytical technique is fundamentally driven by the physicochemical properties of the GTI (e.g., volatility, polarity, presence of a chromophore) and the required sensitivity.[12][17] No single technique is universally applicable.
Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is the gold standard for volatile and semi-volatile organic impurities.[1][3] Samples are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and quantification.
-
Best Suited For: Alkyl halides, sulfonate esters, nitrosamines, and other reactive reagents used in synthesis.[20]
-
Field Insights: Headspace GC-MS is particularly powerful as it introduces only the volatile components into the system, effectively eliminating interference from the non-volatile API matrix.[20][21] For less volatile or polar compounds, derivatization may be necessary to make them amenable to GC analysis.[3][21]
-
Performance Comparison:
| Validation Parameter | Typical Performance for GC-MS |
| Specificity | Excellent, especially with MS detection in Selected Ion Monitoring (SIM) mode. |
| LOQ | Typically low ppm to ppb levels, readily meeting TTC requirements. |
| Linearity (r²) | > 0.995 |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% at LOQ |
Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS is the workhorse for non-volatile, polar, and thermally labile GTIs.[1][3] It separates compounds in the liquid phase before they are ionized and analyzed by a tandem mass spectrometer.
-
Best Suited For: A wide range of GTIs that are not suitable for GC, including many aromatic amines, hydrazines, and complex sulfonates.[22]
-
Field Insights: The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity, allowing for the detection of trace GTIs in the presence of a large excess of API.[19][23] This is often the only viable approach for GTIs that lack a UV chromophore.[22]
-
Performance Comparison:
| Validation Parameter | Typical Performance for LC-MS/MS |
| Specificity | Unparalleled, due to the precursor-to-product ion transition monitoring in MRM. |
| LOQ | Can reach low ppb levels, far exceeding typical requirements.[19] |
| Linearity (r²) | > 0.998 |
| Accuracy (Recovery) | 90 - 110%[19] |
| Precision (%RSD) | < 10% at LOQ |
Technique 3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Principle: ICP-MS is the premier technique for the determination of elemental impurities, some of which are classified as genotoxic (e.g., arsenic, cadmium, lead, mercury).[11] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. The ions are then passed into a mass spectrometer for separation and detection.
-
Best Suited For: Elemental impurities as defined by the ICH Q3D guideline.[24][25][26][27]
-
Field Insights: Sample preparation is critical and often involves microwave digestion to break down the organic API matrix, leaving the inorganic elements for analysis. The high sensitivity of ICP-MS allows for quantification well below the Permitted Daily Exposure (PDE) limits set in ICH Q3D.[24][28]
-
Performance Comparison:
| Validation Parameter | Typical Performance for ICP-MS |
| Specificity | High, though potential for polyatomic interferences must be managed with collision/reaction cells.[24] |
| LOQ | ppt to low ppb levels. |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
Visualizing the Path to a Validated Method
A structured approach is critical for efficient and successful method validation. The following workflows illustrate the key stages and decision points.
Workflow for Method Validation
This diagram outlines the logical progression from planning the validation study to the final, approved analytical method.
Caption: A typical workflow for analytical method validation.
Decision Tree for Analytical Technique Selection
Choosing the right starting point for method development is crucial. This decision tree guides the selection process based on the impurity's characteristics.
Caption: Decision tree for selecting an analytical technique.
Detailed Protocol: Validation of an LC-MS/MS Method
This section provides a step-by-step protocol for validating an LC-MS/MS method for a target GTI, assuming the specification limit is 2 ppm.
Objective: To formally validate an LC-MS/MS method for the quantification of "GTI-X" in "API-Y" according to ICH Q2(R1) guidelines.
Materials:
-
Reference standards for GTI-X and API-Y.
-
High-purity solvents and reagents (e.g., Acetonitrile, Methanol, Water, Formic Acid).
-
Validated LC-MS/MS system (e.g., Triple Quadrupole).
-
Calibrated analytical balance and volumetric flasks.
Step 1: System Suitability Test (SST)
-
Causality: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Procedure:
-
Prepare a standard solution of GTI-X at the target concentration (e.g., 2 ppm).
-
Inject this solution six replicate times.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak areas ≤ 10.0%.
-
Signal-to-Noise (S/N) ratio ≥ 10.
-
Step 2: Specificity
-
Causality: To demonstrate that the signal for GTI-X is not affected by the presence of the API, solvent, or other potential impurities.
-
Procedure:
-
Inject a blank solution (diluent).
-
Inject a solution of API-Y at the working concentration (e.g., 1 mg/mL).
-
Inject a standard solution of GTI-X.
-
Inject a spiked sample: API-Y solution spiked with GTI-X at the specification limit.
-
-
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of GTI-X in the blank and API-Y injections.
-
The GTI-X peak in the spiked sample should be spectrally pure and chromatographically resolved.
-
Step 3: LOQ & LOD
-
Causality: To establish the lowest concentration that can be reliably measured.
-
Procedure:
-
Prepare a series of dilute solutions of GTI-X.
-
Inject them and determine the concentrations that yield a signal-to-noise ratio of approximately 10 (for LOQ) and 3 (for LOD).
-
-
Acceptance Criteria:
-
The established LOQ must be ≤ 2 ppm.
-
Precision at the LOQ should be ≤ 20% RSD.
-
Step 4: Linearity
-
Causality: To prove the direct relationship between concentration and instrument response.
-
Procedure:
-
Prepare a series of at least five standard solutions of GTI-X, ranging from the LOQ to 150% of the specification limit (e.g., 0.5 ppm to 3 ppm).
-
Inject each solution and plot a calibration curve of peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
Step 5: Accuracy (Recovery)
-
Causality: To determine the agreement between the measured value and the true value by analyzing a sample with a known amount of GTI-X.
-
Procedure:
-
Prepare spiked samples in triplicate by adding GTI-X to the API-Y solution at three concentration levels: LOQ, 100% (2 ppm), and 150% (3 ppm).
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 80.0% to 120.0% at each level.
-
Step 6: Precision
-
Causality: To demonstrate the consistency and reliability of the method over time and with different analysts.
-
Procedure:
-
Repeatability: Prepare six individual spiked samples at 100% of the specification limit. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria:
-
%RSD of the results for both studies should be ≤ 15.0%.
-
Step 7: Robustness
-
Causality: To ensure the method is reliable under normal variations in operating conditions.
-
Procedure:
-
Analyze a spiked sample while making small, deliberate changes to method parameters (one at a time).
-
Example variations:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 5 °C).
-
Mobile Phase Composition (e.g., ± 2% organic).
-
-
-
Acceptance Criteria:
-
The results should not significantly deviate from the results obtained under the nominal conditions. System suitability criteria must be met.
-
Conclusion
The quantification and control of genotoxic impurities are non-negotiable aspects of ensuring drug safety. A robustly validated analytical method is the ultimate assurance that these impurities are controlled to levels that pose a negligible risk to patients. This requires more than just following a guideline; it demands a deep understanding of the analytical science, the regulatory expectations, and the specific challenges posed by the analyte and matrix. By leveraging the appropriate high-sensitivity technology—be it GC-MS, LC-MS/MS, or ICP-MS—and applying the principles of method validation with scientific rigor, researchers and drug developers can confidently ensure the quality and safety of their products.
References
- Guideline on the Limits of Genotoxic Impurities - European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-limits-genotoxic-impurities_en.pdf]
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [URL: https://www.resolvemass.com/genotoxic-impurity-analysis-in-pharma-a-step-by-step-guide/]
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-m7-assessment-control-dna-reactive-mutagenic-impurities-pharmaceuticals-limit-potential-carcinogenic-risk-scientific-guideline]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICP-MS. [URL: https://www.azom.com/article.aspx?ArticleID=17234]
- Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches - FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/genotoxic-and-carcinogenic-impurities-drug-substances-and-products-recommended-approaches]
- Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability - Federal Register. [URL: https://www.federalregister.gov/documents/2008/12/16/E8-29668/draft-guidance-for-industry-on-genotoxic-and-carcinogenic-impurities-in-drug-substances-and]
- FDA Issues Draft Guidance of Genotoxic Impurities - Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/fda-issues-draft-guidance-genotoxic-impurities]
- ICP, ICP-MS Standards for Elemental Impurities in Pharmaceuticals ICH Q3D | Reagecon. [URL: https://www.reagecon.com/ich-q3d-standards-usp-232-233-2232-ep-520-jp-indian-pharmacopoeias]
- Final ICH M7 Guideline on Genotoxic Impurities published - gmp-compliance.org. [URL: https://www.gmp-compliance.org/gmp-news/final-ich-m7-guideline-on-genotoxic-impurities-published]
- Analysis of Elemental Impurities in Oral Drug Products Using ICPMS-2040/2050 ―ICH Q3D. [URL: https://www.shimadzu.
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/166068-Analytical-Strategies-for-Genotoxic-Impurities-in-the-Pharmaceutical-Industry/]
- Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques - Research and Reviews. [URL: https://www.rroij.
- Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [URL: https://www.shimadzu.com/an/application/pharma-biopharma/genotoxics-impurities/index.html]
- Determination of Genotoxic Impurities in Pharmaceuticals | LCGC International. [URL: https://www.chromatographyonline.com/view/determination-genotoxic-impurities-pharmaceuticals]
- Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam - Analytik Jena. [URL: https://www.analytik-jena.com/applications/pharma-life-science/elemental-analysis-in-pharma/determination-of-elemental-impurities-in-pharmaceuticals-by-icp-ms-in-accordance-with-ich-q3d-and-usp-232-and-233-using-the-example-of-folic-acid]
- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. [URL: https://database.ich.org/sites/default/files/ICH_M7-R2_Guideline_Step4_2023_0606.pdf]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. [URL: https://www.rroij.com/open-access/role-of-analytical-methods-for-detection-of-genotoxic-impurities.php?aid=91216]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [URL: https://www.fda.gov/files/drugs/published/Q2%28R1%29-Validation-of-Analytical-Procedures--Text-and-Methodology.pdf]
- Quality Guidelines - ICH. [URL: https://www.ich.org/page/quality-guidelines]
- Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. [URL: https://www.researchgate.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [URL: https://starodub.
- Genotoxic Impurities: An Overview - Veeprho. [URL: https://www.veeprho.com/blog/genotoxic-impurities-an-overview/]
- ICH Q3D based elemental impurities study in liquid pharmaceutical dosage form with high daily intake - comparative analysis by ICP-OES and ICP-MS - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32039678/]
- Introduction to Threshold of Toxicological Concern (TTC) Approach in Chemical Risk Assessment - ChemSafetyPro.COM. [URL: https://www.chemsafetypro.com/topics/toxicology/Threshold_of_Toxicological_Concern_(TTC).html]
- Dossier – Threshold of Toxicological Concern (TTC) | Food Packaging Forum. [URL: https://www.foodpackagingforum.org/news/dossier-threshold-of-toxicological-concern-ttc]
- The Threshold of Toxicological Concern (TTC) in risk assessment - ResearchGate. [URL: https://www.researchgate.net/publication/23472018_The_Threshold_of_Toxicological_Concern_TTC_in_risk_assessment]
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951013/]
- Questions and answers on the 'Guideline on the limits of genotoxic impurities' - gmp-compliance.org. [URL: https://www.gmp-compliance.org/gmp-news/questions-and-answers-on-the-guideline-on-the-limits-of-genotoxic-impurities]
- Genotoxic Impurities: A Quantitative Approach - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/10826070600709490]
- Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk | FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/m7r2-assessment-and-control-dna-reactive-mutagenic-impurities-pharmaceuticals-limit-potential]
- Threshold of Toxicological Concern (TTC)-based Approach for Certain Substances - Canada.ca. [URL: https://www.canada.ca/en/health-canada/services/chemical-substances/fact-sheets/threshold-toxicological-concern-based-approach-certain-substances.html]
- Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation. [URL: https://www.researchgate.
- Genotoxic Impurity analysis - Chromak Research. [URL: https://chromakresearch.com/genotoxic-impurity-analysis/]
- Review on identification and quantification of genotoxic impurities - ScienceScholar. [URL: https://sciencescholar.us/journal/index.php/ijhs/article/view/10042]
- Genotoxic impurities in pharmaceutical products. [URL: https://www.pharmaceutical-technology.com/comment/genotoxic-impurities-pharmaceutical-products/]
- M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry - FDA. [URL: https://www.fda.gov/media/89353/download]
- Genotoxic Impurities: Regulatory Best Practice - AIFA. [URL: https://www.aifa.gov.it/documents/20142/1215582/2017.09.13_AIFA_Genotoxic_Impurities_L.Piazzini.pdf]
- A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ay/c8ay00827f]
- Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. [URL: https://ijap.net/index.php/ijap/article/view/2156]
- LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [URL: https://www.researchgate.net/publication/341235656_LC-MS_method_development_for_the_quantitation_of_potential_genotoxic_impurity_2-Methyl-6-nitro_aniline_in_Telmisartan_API]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Federal Register :: Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability [federalregister.gov]
- 3. rroij.com [rroij.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. gmp-compliance.org [gmp-compliance.org]
- 11. aifa.gov.it [aifa.gov.it]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sciencescholar.us [sciencescholar.us]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 21. rroij.com [rroij.com]
- 22. tandfonline.com [tandfonline.com]
- 23. ijalsr.org [ijalsr.org]
- 24. Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICP-MS | Separation Science [sepscience.com]
- 25. reagecon.com [reagecon.com]
- 26. Analysis of Elemental Impurities in Oral Drug Products Using ICPMS-2040/2050 âICH Q3Dâ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 27. analytik-jena.com [analytik-jena.com]
- 28. ICH Q3D based elemental impurities study in liquid pharmaceutical dosage form with high daily intake - comparative analysis by ICP-OES and ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Montelukast Impurity Analysis
Abstract: This guide provides a comprehensive framework for the inter-laboratory comparison of Montelukast impurity analysis. It delves into the critical aspects of analytical methodology, focusing on robust and validated High-Performance Liquid Chromatography (HPLC) techniques. Drawing from established pharmacopeial standards and peer-reviewed studies, this document offers practical insights into method selection, execution, and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct reliable and reproducible impurity profiling of Montelukast, ensuring product quality and regulatory compliance.
Introduction: The Criticality of Impurity Profiling for Montelukast
Montelukast sodium is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2][3] The manufacturing process of Montelukast, like any synthetic active pharmaceutical ingredient (API), can result in the formation of process-related impurities and degradation products.[4][5] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.[6] Therefore, rigorous analytical control and comprehensive impurity profiling are mandated by regulatory agencies worldwide, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH).[5][7][8]
An inter-laboratory comparison serves as a vital tool to assess the proficiency of different laboratories in performing a specific analysis and to evaluate the robustness of the analytical method itself. This guide will navigate the complexities of establishing a harmonized approach to Montelukast impurity analysis, ensuring consistent and reliable results across different testing sites.
Understanding Montelukast and Its Common Impurities
Montelukast is chemically described as [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, monosodium salt.[1][9] Its structure contains several moieties susceptible to chemical transformation, leading to the formation of various impurities.
Commonly encountered impurities in Montelukast drug substances and products include:
-
Sulfoxide Impurity: An oxidation product that is a primary concern in stability studies.[3][6][10]
-
Cis-isomer (Z-isomer): A geometric isomer that can form upon exposure to light.[10][11]
-
Michael Adducts: Resulting from the reaction of Montelukast with acrylic acid derivatives.[10]
-
Methylketone Impurity: A process-related impurity.[10]
-
Methylstyrene Impurity: Another process-related impurity.[3][10]
-
S-enantiomer: The stereoisomeric impurity.[10]
The structures of these impurities are well-documented in pharmacopeias and scientific literature.[12][13] A thorough understanding of these structures is fundamental to developing selective analytical methods.
Recommended Analytical Methodology: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the universally accepted technique for the separation and quantification of Montelukast and its impurities due to its high resolution, sensitivity, and reproducibility.[9][14][15]
The Causality Behind Method Component Selection
The selection of each component of the HPLC method is critical for achieving optimal separation and reliable quantification.
-
Column: A C18 (octadecylsilane) column is the most common choice for Montelukast analysis due to its hydrophobic stationary phase, which provides excellent retention and separation of the relatively nonpolar Montelukast molecule and its impurities.[9][15] Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are frequently reported to provide a good balance between resolution and analysis time.[12][13][14]
-
Mobile Phase: A gradient elution is typically employed to effectively separate a range of impurities with varying polarities.[12][13][14] The mobile phase usually consists of an aqueous component (often a buffer like phosphate or acetate) and an organic modifier (typically acetonitrile or methanol).[9][16] The pH of the aqueous phase is a critical parameter to control the ionization state of Montelukast (a carboxylic acid) and its impurities, thereby influencing their retention and peak shape.[2]
-
Detection: UV detection is the most common and robust method for the analysis of Montelukast and its impurities, as they all possess chromophores that absorb in the UV region.[15] A detection wavelength of around 225 nm or 285 nm is often used to achieve good sensitivity for both the active ingredient and its related substances.[9][13] For impurity identification, especially for unknown peaks, coupling the HPLC system with a mass spectrometer (LC-MS) is a powerful tool to obtain molecular weight information.[7][17]
Experimental Workflow for Montelukast Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of Montelukast impurities in an inter-laboratory comparison study.
Caption: Workflow for Montelukast impurity analysis.
Inter-laboratory Comparison Protocol
To ensure the validity of an inter-laboratory comparison, a well-defined protocol is essential. This protocol should be followed meticulously by all participating laboratories.
Step-by-Step Experimental Protocol
This protocol is a synthesis of validated methods reported in the literature.[9][12][13][14]
Objective: To quantify the known and unknown impurities in a given sample of Montelukast drug substance or product.
Materials:
-
Montelukast sample (API or crushed tablets)
-
Montelukast reference standard
-
Reference standards for known impurities (if available)
-
HPLC grade acetonitrile, methanol, and water
-
Reagent grade orthophosphoric acid or other suitable buffer salts
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV/PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Procedure:
-
Diluent Preparation: Prepare a suitable diluent, typically a mixture of the mobile phase components (e.g., Acetonitrile:Water 50:50 v/v).
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Montelukast reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Further dilute to a working concentration (e.g., 1 µg/mL) for system suitability and quantification of impurities.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the Montelukast sample (API or powdered tablets) equivalent to about 10 mg of Montelukast into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
-
System Suitability:
-
Inject the standard solution multiple times (e.g., 5 replicates).
-
Verify that the system suitability parameters (e.g., theoretical plates, tailing factor, and %RSD of peak area) meet the pre-defined acceptance criteria as per USP guidelines.[10]
-
-
Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the HPLC system.
-
Record the chromatograms.
-
-
Data Processing:
-
Identify the peaks in the sample chromatogram based on their relative retention times (RRT) compared to the Montelukast peak.
-
Integrate the peak areas of all impurities.
-
Calculate the percentage of each impurity using the area normalization method.
-
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are crucial. The Montelukast sample should be subjected to stress conditions to intentionally generate degradation products.[12][13][14]
Caption: Forced degradation study design.
Data Comparison and Interpretation
The primary goal of the inter-laboratory comparison is to assess the consistency of results.
Comparison of HPLC Methods
The following table provides a comparative overview of different HPLC methods reported for Montelukast impurity analysis.
| Parameter | Method 1[12][14] | Method 2[9] | Method 3 (USP)[10] |
| Column | Atlantis dC18 (250 x 4.6 mm, 5 µm) | C18 | Chiral column (for enantiomeric purity) |
| Mobile Phase A | 0.1% Orthophosphoric acid | 1 mM Sodium acetate (pH 6.3) | Acetic acid in water (pH 5.0) |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) | Acetonitrile | Acetonitrile |
| Elution | Gradient | Isocratic | Gradient |
| Flow Rate | 1.5 mL/min | 1.5 mL/min | 0.9 mL/min |
| Detection | 225 nm | 285 nm | Fluorescence (Ex: 260 nm, Em: 370 nm) |
This table highlights that while C18 columns are standard, the specific mobile phase composition, elution mode, and detection wavelength can vary. The choice of method will depend on the specific impurities being targeted.
Impurity Profile Comparison
Participating laboratories should report the percentage of each identified and unidentified impurity. A statistical analysis of the results (e.g., calculating the mean, standard deviation, and relative standard deviation across laboratories) will provide a quantitative measure of the inter-laboratory variability.
| Impurity | Typical RRT | Lab 1 (% Area) | Lab 2 (% Area) | Lab 3 (% Area) |
| Sulfoxide | ~0.4 | 0.12 | 0.15 | 0.13 |
| Cis-isomer | ~0.8 | 0.08 | 0.07 | 0.09 |
| Michael Adducts | ~0.9 | < 0.05 | < 0.05 | < 0.05 |
| Montelukast | 1.0 | 99.6 | 99.5 | 99.6 |
| Methylketone | ~1.2 | 0.06 | 0.08 | 0.07 |
| Methylstyrene | ~1.9 | 0.10 | 0.11 | 0.10 |
Note: The RRT values are approximate and can vary depending on the specific chromatographic conditions.
Conclusion and Best Practices
A successful inter-laboratory comparison of Montelukast impurity analysis hinges on a well-designed, robust, and validated analytical method, coupled with a meticulously followed protocol. The use of RP-HPLC with UV detection is the established standard for this purpose. Key to achieving reproducible results across different laboratories is the harmonization of the analytical procedure, including column chemistry, mobile phase preparation, gradient profile, and data processing parameters.
This guide provides a comprehensive framework for conducting such a study. By adhering to the principles of scientific integrity, employing validated methodologies, and ensuring clear and consistent data reporting, researchers and analytical scientists can confidently assess and control the impurity profile of Montelukast, ultimately safeguarding patient health.
References
- Rashmitha, N., et al. (2010). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. Journal of Chemistry.
- SciSpace. (n.d.). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Montelukast.
- Semantic Scholar. (n.d.). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium.
- [No Author]. (n.d.). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. [Source not available].
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Montelukast.
- ResearchGate. (n.d.). (PDF) A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium.
- Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer.
- Patel, S., & Patel, N. J. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Journal of Basic and Clinical Pharmacy, 3(2), 293–298.
- [No Author]. (n.d.). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. [Source not available].
- ResearchGate. (n.d.).
- USP-NF. (2010). Montelukast Sodium.
- SynThink. (n.d.).
- Seshachalam, V., et al. (2012). High performance liquid chromatographic method development for simultaneous analysis of doxofylline and montelukast sodium in a combined form. Journal of Young Pharmacists, 4(3), 183–188.
- Google Patents. (n.d.). WO2009111998A2 - Specific impurities of montelukast.
- Sunil Kumar, I. V., et al. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4536–4546.
- [No Author]. (n.d.). Montelukast Sodium. [Source not available].
- Uslu, B., et al. (2015). Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. Toxicology Letters, 238(2 Suppl), S245.
- Acanthus Research. (2014). Montelukast Impurity Standards.
- Al-Aani, H., & Al-Obaidi, O. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 118–123.
- Pharmaffili
- [No Author]. (2021).
Sources
- 1. scispace.com [scispace.com]
- 2. helixchrom.com [helixchrom.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 6. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. rroij.com [rroij.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium | Semantic Scholar [semanticscholar.org]
- 15. pharmacologyjournal.in [pharmacologyjournal.in]
- 16. researchgate.net [researchgate.net]
- 17. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Performance Verification of Montelukast Methylstyrene Reference Standard
In the landscape of pharmaceutical quality control, the integrity of reference standards is paramount. These highly characterized materials are the bedrock of accurate analytical measurements, ensuring the identity, purity, strength, and quality of drug substances and products.[1] This guide provides an in-depth, comparative analysis of the performance verification of a Montelukast methylstyrene reference standard, a critical impurity of the widely used anti-asthmatic drug, Montelukast.[2][3][4][5][6]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, thereby providing a self-validating framework for the robust qualification of this crucial reference material. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[7][8][9][10]
The Significance of this compound
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[11][12] During its synthesis and storage, various impurities can arise, one of the most significant being this compound.[2][6] This impurity is a dehydrated form of Montelukast and its presence must be carefully controlled to ensure the safety and efficacy of the final drug product. The availability of a well-characterized this compound reference standard is therefore essential for the development and validation of analytical methods to monitor this impurity.
Core Principles of Reference Standard Verification
The qualification of a reference standard is a rigorous process designed to confirm its identity and purity with a high degree of certainty.[1][13] This involves a multi-pronged analytical approach, where orthogonal methods are employed to provide a comprehensive characterization. The primary objectives are:
-
Unambiguous Identification: To confirm that the chemical structure of the reference standard is indeed this compound.
-
Purity Determination: To accurately quantify the purity of the standard and identify any potential impurities.
-
Assay Assignment: To assign a precise potency value to the standard, which will be used for the quantification of the impurity in test samples.
Herein, we detail the experimental workflows and compare the performance of a candidate this compound reference standard against established analytical benchmarks.
Experimental Design for Performance Verification
Our verification process is structured around three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Logical Workflow for Reference Standard Verification
Caption: Workflow for the comprehensive verification of a chemical reference standard.
Part 1: Identity Confirmation
The initial and most critical step is to unequivocally confirm the chemical identity of the reference standard.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is a cornerstone of pharmaceutical analysis, providing high-resolution separation of compounds. By comparing the retention time of the candidate reference standard with that of a previously characterized in-house or official standard (if available), we can obtain a preliminary confirmation of its identity. The UV spectrum, captured by a photodiode array (PDA) detector, provides an additional layer of identification.
Experimental Protocol:
-
System: A validated HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm) is commonly used for Montelukast and its impurities.[11]
-
Mobile Phase: A gradient elution is typically employed, often consisting of an acidified aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[15]
-
Detection: UV detection at a wavelength where both Montelukast and the methylstyrene impurity have significant absorbance, for instance, 285 nm.[16]
-
Sample Preparation: Prepare solutions of the candidate reference standard and a known this compound sample (if available) at a concentration of approximately 0.1 mg/mL in a suitable diluent (e.g., methanol:water 9:1 v/v).[17]
Data Comparison:
| Parameter | Candidate Reference Standard | Known this compound | Acceptance Criteria |
| Retention Time (min) | 12.5 | 12.5 | ± 2% of the known standard |
| UV λmax (nm) | 245, 285, 345 | 245, 285, 345 | Matching UV spectra |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS provides definitive molecular weight information, which is a powerful tool for structural confirmation.[18] By coupling the HPLC separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting peak corresponding to our candidate standard.
Experimental Protocol:
-
LC System: Same as described in the HPLC-UV section.
-
MS System: A single quadrupole or a more sophisticated mass analyzer (e.g., Time-of-Flight or Orbitrap) can be used.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for Montelukast and its related compounds.[19]
-
MS Parameters: Optimized for the detection of the [M+H]⁺ ion of this compound.
Data Comparison:
| Parameter | Observed Value | Theoretical Value (C₃₅H₃₄ClNO₂S) | Acceptance Criteria |
| [M+H]⁺ (m/z) | 568.2 | 568.17 | ± 0.2 Da |
The observed mass should align with the theoretical mass of the protonated molecule of this compound.[5] High-resolution mass spectrometry (HRMS) can provide even greater confidence by confirming the elemental composition.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for the elucidation of chemical structures. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for an unambiguous structural assignment.
Experimental Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): Used to establish correlations between protons and carbons, further confirming the structure.
-
Data Interpretation: The obtained spectra should be consistent with the known structure of this compound. Key expected signals include those corresponding to the aromatic protons of the quinoline and phenyl rings, the vinyl proton, the cyclopropyl protons, and the methyl groups.
Part 2: Purity Assessment
Once the identity is confirmed, the next step is to determine the purity of the reference standard.
HPLC Purity (Area Percent Method)
Rationale: The area percent method in HPLC is a widely used technique for estimating the purity of a substance. It assumes that all components in the sample have a similar response factor at the detection wavelength.
Experimental Protocol: The same HPLC-UV method as described for identification is used. The chromatogram is integrated to determine the peak area of the main component and any detected impurities.
Data Analysis:
| Peak | Retention Time (min) | Area (%) |
| This compound | 12.5 | 99.8 |
| Impurity 1 | 9.8 | 0.1 |
| Impurity 2 | 14.2 | 0.1 |
| Total Impurities | 0.2 |
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
A high purity value (typically >99.5%) is expected for a reference standard.
Forced Degradation Studies
Rationale: Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[21][22] By subjecting the reference standard to harsh conditions (acid, base, oxidation, heat, and light), we can ensure that any degradation products formed are well-separated from the main peak, proving the method's ability to accurately quantify the standard in the presence of its potential degradants.[23]
Experimental Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to 105 °C.
-
Photolytic Degradation: Expose the sample solution to UV light.
Data Comparison:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | Degradation peaks are well-resolved from the main peak. |
| Base Hydrolysis | ~20% | Degradation peaks are well-resolved from the main peak. |
| Oxidation | ~10% | Degradation peaks are well-resolved from the main peak. |
| Thermal | <5% | Minimal degradation observed. |
| Photolytic | ~12% | Degradation peaks are well-resolved from the main peak. |
The results should demonstrate that the HPLC method is specific for this compound and can separate it from its degradation products.
Part 3: Assay Assignment
The final step is to assign a precise potency value to the reference standard. This is crucial for its use in quantitative analysis.
Mass Balance Approach
Rationale: The mass balance approach is a common method for assigning the purity of a reference standard. It assumes that the total mass is 100%, and the purity is calculated by subtracting the percentages of all identified impurities.
Purity = 100% - (% Water + % Residual Solvents + % Non-volatile Residue + % Chromatographic Impurities)
Experimental Protocols:
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Gas Chromatography (GC) with headspace sampling.
-
Non-volatile Residue (Residue on Ignition): Determined by a pharmacopeial method.
-
Chromatographic Impurities: Determined by the HPLC purity method described previously.
Data Summary:
| Parameter | Result |
| HPLC Purity | 99.8% |
| Water Content | 0.1% |
| Residual Solvents | <0.05% |
| Non-volatile Residue | <0.05% |
| Assigned Purity (Mass Balance) | 99.6% |
Quantitative NMR (qNMR)
Rationale: qNMR is an absolute quantification method that does not require a reference standard of the same compound for calibration. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity, a highly accurate assay value can be determined.
Experimental Protocol:
-
Internal Standard: Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the candidate reference standard and the internal standard into an NMR tube and dissolve them in a known volume of a suitable deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Data Analysis: Integrate the non-overlapping signals of the analyte and the internal standard and calculate the purity using the appropriate formula.
Comparative Assay Results:
| Method | Assigned Purity |
| Mass Balance | 99.6% |
| qNMR | 99.7% |
The close agreement between the two orthogonal methods provides a high level of confidence in the assigned purity of the this compound reference standard.
Conclusion
The performance verification of a this compound reference standard is a comprehensive process that requires the application of multiple, complementary analytical techniques. Through a systematic approach encompassing identity confirmation, purity assessment, and assay assignment, a high-quality, reliable reference standard can be qualified. The experimental data presented in this guide demonstrate a robust framework for such a verification, ensuring the accuracy and reliability of analytical data generated using this critical material in a pharmaceutical quality control setting. The use of orthogonal methods like mass balance and qNMR for assay assignment provides a self-validating system that underpins the trustworthiness of the final certified value.
References
-
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer - ResearchGate. (2015). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
-
Quality Guidelines - ICH. (n.d.). Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]
-
HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
Montelukast | HPLC | Method Development And Validation - Indian Journal of Pharmaceutical Sciences. (2010). Retrieved from [Link]
-
Analytical Methods - RSC Publishing. (2015, October 17). Retrieved from [Link]
-
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer - Asian Journal of Pharmaceutical Analysis. (2015, May 1). Retrieved from [Link]
-
Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV - International Journal of Pharmaceutical Sciences Review and Research. (2013, August 31). Retrieved from [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Montelukast Sodium - USP-NF. (2009, October 13). Retrieved from [Link]
-
HPLC Methods for analysis of Montelukast - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
01-00319-EN Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer - Shimadzu. (n.d.). Retrieved from [Link]
-
Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. (n.d.). Retrieved from [Link]
-
Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. (n.d.). Retrieved from [Link]
-
Montelukast Sodium Chewable Tablets Type of Posting Revision Bulletin Posting Date 29–Jan–2016 Official Date 01–May–201 - USP-NF. (2016, January 29). Retrieved from [Link]
-
Analytical method development and validation of Montelukast sodium and Bilastine by HPLC - YMER. (n.d.). Retrieved from [Link]
-
Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid - International Journal of Pharmaceutical Investigation. (n.d.). Retrieved from [Link]
-
Montelukast Sodium. (2012, February 7). Retrieved from [Link]
-
A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium a. (2020, March 9). Retrieved from [Link]
-
Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - NIH. (n.d.). Retrieved from [Link]
-
Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation - RSC Publishing. (2016, January 14). Retrieved from [Link]
-
Montelukast | C35H36ClNO3S | CID 5281040 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Mass spectra of the positive ion of montelukast (MO), gliclazide (GL),... - ResearchGate. (n.d.). Retrieved from [Link]
-
Montelukast EP Impurity B | 918972-54-0 - SynZeal. (n.d.). Retrieved from [Link]
-
This compound - Acanthus Research. (n.d.). Retrieved from [Link]
-
Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed. (2018, September 5). Retrieved from [Link]
-
Montelukast Sodium Tablets Type of Posting Revision Bulletin Posting Date 29–Jan–2016 Official Date 01–May–2016 Expert - USP-NF. (2016, January 29). Retrieved from [Link]
-
Isolation and Characterization of S-Enantiomer in Montelukast - Scirp.org. (n.d.). Retrieved from [Link]
-
Montelukast Sodium. (n.d.). Retrieved from [Link]
-
This compound | C35H34ClNO2S | CID 46782398 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2). Retrieved from [Link]
-
Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy - PubMed. (n.d.). Retrieved from [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium - PubMed. (2008, November 4). Retrieved from [Link]
-
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (n.d.). Retrieved from [Link]
-
Performance criteria for reference measurement procedures and reference materials. (2015, May 1). Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. Montelukast Styrene | TRC-M568030-10MG | LGC Standards [lgcstandards.com]
- 5. This compound | C35H34ClNO2S | CID 46782398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Montelukast Styrene | 918972-54-0 [chemicalbook.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. starodub.nl [starodub.nl]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uspnf.com [uspnf.com]
- 15. drugfuture.com [drugfuture.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. shimadzu.com [shimadzu.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. ajpaonline.com [ajpaonline.com]
- 23. japsonline.com [japsonline.com]
A Senior Application Scientist’s Guide to Chromatographic Column Selection for Montelukast Analysis
Introduction: The Analytical Imperative for Montelukast
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the management of asthma and seasonal allergic rhinitis.[1][2][3] Its chemical structure, featuring a quinoline core and multiple aromatic rings, contributes to its therapeutic effect but also presents distinct challenges for analytical separation.[4] Accurate quantification of Montelukast in bulk drug substances and finished pharmaceutical products is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the precision and resolution required for regulatory compliance.[1][5][6][7][8]
The heart of any HPLC method is the chromatographic column. The choice of stationary phase dictates the separation's success, influencing retention, selectivity, and overall analysis time. This guide provides a comparative analysis of different reversed-phase columns, moving beyond a simple listing of options to explain the underlying chromatographic principles and provide a logical framework for method development.
The Foundation: Reversed-Phase Chromatography and Montelukast's Properties
Reversed-phase HPLC separates molecules based on their hydrophobicity.[9] A non-polar stationary phase (the column) interacts with analyte molecules, which are carried by a polar mobile phase. More hydrophobic analytes interact more strongly with the stationary phase, leading to longer retention times.
Montelukast is a significantly hydrophobic molecule, evidenced by its high calculated LogP of approximately 7.7.[4][10] It is a monocarboxylic acid, meaning its charge state is pH-dependent.[4] This property is critical; to ensure consistent retention and good peak shape, the mobile phase pH must be controlled with a buffer to keep the Montelukast molecule in a single, un-ionized form. Furthermore, its solubility profile—freely soluble in methanol and ethanol but practically insoluble in acetonitrile—is a key consideration for mobile phase design.[3]
Comparative Analysis of Stationary Phases
The selection of a column is the most powerful tool for altering selectivity in method development.[11] While C18 columns are the conventional starting point, C8 and Phenyl phases offer unique properties that can be leveraged to optimize the separation of Montelukast from its impurities or degradation products.
The Workhorse: C18 (Octadecylsilane) Columns
The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobic retention.[12][13] It consists of silica particles bonded with 18-carbon alkyl chains.
-
Mechanism of Interaction: The primary interaction is hydrophobic (van der Waals forces) between the long alkyl chains and the non-polar regions of the Montelukast molecule.
-
Performance Characteristics: C18 columns provide high retentivity, which is ideal for retaining hydrophobic compounds like Montelukast.[12] This strong retention often translates to excellent resolution, allowing for the separation of closely related impurities from the main analyte peak.[14] Numerous validated methods for Montelukast utilize C18 columns, establishing them as a reliable default choice.[5][7]
-
Best Suited For: Comprehensive impurity profiling and stability-indicating assays where maximum separation of all potential components is required.
The Accelerator: C8 (Octylsilane) Columns
C8 columns are packed with silica bonded with shorter 8-carbon alkyl chains, making them less hydrophobic than their C18 counterparts.[12][14][15]
-
Mechanism of Interaction: The interaction is also hydrophobic but weaker than that of a C18 phase due to the shorter carbon chain length.[13]
-
Performance Characteristics: For a given mobile phase, Montelukast will elute faster from a C8 column than from a C18.[12] This can be advantageous for high-throughput screening or routine quality control where analysis time is a critical factor. The lower hydrophobicity can sometimes lead to sharper peaks for moderately polar analytes.[13][16]
-
Best Suited For: Rapid quantification assays where the separation from known, less-retained impurities is sufficient. It is a good choice when a C18 column provides excessive retention, leading to unnecessarily long run times.
The Specialist: Phenyl Columns
Phenyl columns utilize stationary phases containing phenyl groups, offering a completely different separation mechanism.[17][18]
-
Mechanism of Interaction: In addition to moderate hydrophobic interactions, Phenyl columns provide π-π interactions.[19][20] The electron-rich phenyl rings in the stationary phase can interact with the aromatic rings present in the Montelukast structure.[4]
-
Performance Characteristics: This alternative selectivity is invaluable when C18 or C8 columns fail to resolve Montelukast from critical impurities, particularly those that are also aromatic.[18][20] By introducing a different interaction mechanism, the elution order of compounds can be altered, potentially resolving co-eluting peaks.[11]
-
Best Suited For: Challenging separations where traditional alkyl phases (C18, C8) provide insufficient resolution for aromatic impurities. It is a powerful tool for method development when peak purity issues are encountered.
At-a-Glance Performance Comparison
The following table summarizes the expected performance of each column type for Montelukast analysis. The values are illustrative, representing typical outcomes based on chromatographic principles.
| Parameter | C18 (Octadecyl) | C8 (Octyl) | Phenyl | Rationale |
| Retention Time | Long | Moderate | Moderate to Long | C18 is most hydrophobic, leading to the strongest retention.[12][13] Phenyl retention is a mix of hydrophobic and π-π interactions. |
| Resolution (Rs) | Excellent | Good | Potentially Excellent | C18's high retentivity often yields high resolution. Phenyl offers unique selectivity that can resolve difficult peak pairs.[11][18] |
| Analysis Speed | Slow | Fast | Moderate | C8 offers the shortest run times due to lower retention.[15][16] |
| Selectivity | Hydrophobic | Hydrophobic | Mixed-Mode (Hydrophobic & π-π) | Phenyl columns provide an alternative selectivity based on aromaticity, useful for resolving complex mixtures.[19][20] |
| Primary Application | Stability-Indicating Methods, Impurity Profiling | High-Throughput QC, Rapid Screening | Method Development, Resolving Aromatic Impurities | Each column's strengths align with different analytical goals. |
Experimental Design and Protocols
A structured approach to column selection ensures efficiency and leads to a robust final method. The following workflow and protocols are grounded in established regulatory guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[9][21][22][23][24]
Logical Workflow for Column Selection
The process of selecting the optimal column should be systematic. The goal is to find a column that provides adequate retention, baseline resolution of the analyte from all impurities, and good peak symmetry, all within an acceptable analysis time.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Montelukast sodium | 151767-02-1 [chemicalbook.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. Method Development and Validation for Simultaneous Estimation of Montelukast Sodium and Desloratadine by RP-HPLC [scirp.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. usp.org [usp.org]
- 10. Montelukast, (S)- | C35H36ClNO3S | CID 6540473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mac-mod.com [mac-mod.com]
- 12. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 13. pharmasciences.in [pharmasciences.in]
- 14. pharmaguru.co [pharmaguru.co]
- 15. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 16. hawach.com [hawach.com]
- 17. halocolumns.com [halocolumns.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. [PDF] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol | Semantic Scholar [semanticscholar.org]
- 20. agilent.com [agilent.com]
- 21. m.youtube.com [m.youtube.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. database.ich.org [database.ich.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Montelukast and Methylstyrene in a Laboratory Setting
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Montelukast and α-Methylstyrene. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is structured to explain not just the "how" but the "why" behind each step, fostering a deep-seated culture of safety and responsibility in the laboratory.
Chapter 1: Foundational Principles of Chemical Waste Management
The safe disposal of laboratory chemicals is not merely a procedural task but a cornerstone of responsible scientific practice. The two compounds , Montelukast and α-Methylstyrene, possess distinct chemical properties and hazard profiles that necessitate separate and specific disposal pathways. Montelukast is a pharmaceutical compound that poses ecotoxicological risks, while α-Methylstyrene is a flammable and reactive monomer.
The foundational principle of their disposal is rigorous segregation. Under no circumstances should these, or any other incompatible chemicals, be mixed in the same waste container .[1] Mixing incompatible waste streams can lead to dangerous chemical reactions, including heat generation, gas evolution, or violent polymerization, posing a significant safety risk.[2]
Hazard Profile Analysis
A thorough understanding of the hazards associated with each chemical is the first step in safe handling and disposal.
| Characteristic | Montelukast Sodium | α-Methylstyrene (AMS) |
| Primary Hazards | Serious eye damage/irritation[3][4][5], Suspected reproductive toxicity[4], Potential for environmental persistence and ecotoxicity[6] | Flammable liquid and vapor[7][8], Aspiration hazard[7][8], Causes serious eye irritation[7], May cause respiratory irritation[8], Suspected carcinogen[7], Toxic to aquatic life with long-lasting effects[7][9] |
| GHS Pictograms | Corrosion, Health Hazard | Flammable, Health Hazard, Irritant, Environmental Hazard |
| Incompatibilities | Strong oxidizing agents[3] | Strong oxidizing agents, acids, bases, peroxides, iron, aluminum, copper[2][10][11][12] |
| Key Risk | Accidental ingestion of large amounts may be harmful[13]. Dusts can cause mechanical irritation to skin and eyes[14]. | May polymerize violently if exposed to heat, light, or incompatible materials[10][15]. Vapors are heavier than air and can travel to an ignition source[8]. |
Required Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable and must be worn at all times when handling these chemicals and their waste.
| Protection Type | Montelukast Sodium | α-Methylstyrene (AMS) |
| Eye/Face | Safety glasses with side shields or chemical safety goggles[3][5]. | Chemical safety goggles. A face shield may be required for splash hazards[10]. |
| Hand | Protective gloves (e.g., nitrile rubber)[5]. | Chemical-resistant gloves (e.g., nitrile, neoprene)[10]. |
| Body | Laboratory coat[5]. | Flame-retardant, antistatic laboratory coat[10]. |
| Respiratory | Required if dust is generated. Use a particulate filter respirator (e.g., N95)[3]. | Required if ventilation is inadequate. Use a NIOSH-approved respirator for organic vapors[9][10]. |
Chapter 2: Segregated Waste Streams and Containment
Proper segregation and containment from the point of generation are critical to prevent accidental mixing and ensure waste is routed to the correct final disposal facility. All laboratories generating hazardous waste must establish a designated "Satellite Accumulation Area" (SAA) for the temporary storage of waste containers.[16][17]
Montelukast Waste Stream (Pharmaceutical Waste)
As a pharmaceutical, Montelukast waste must be managed to prevent its release into the environment. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering (i.e., drain disposal) of hazardous pharmaceutical waste, a best practice that should be applied to all pharmaceutical waste to protect waterways.[18][19]
-
Waste Type: Non-hazardous or hazardous pharmaceutical waste (classification depends on concentration and local regulations).
-
Collection Container: Use a dedicated, clearly labeled, sealable container. A wide-mouth plastic (e.g., HDPE) container with a screw-top lid is suitable for solid waste.
-
Procedure:
-
Collect waste Montelukast powder, contaminated weigh boats, and consumables (e.g., gloves, wipes) in the designated container.
-
Ensure the container is kept tightly sealed when not in use.[1]
-
Store the container in your lab's SAA, away from incompatible chemical waste.
-
α-Methylstyrene Waste Stream (Flammable Liquid Hazardous Waste)
α-Methylstyrene is regulated as a flammable liquid hazardous waste. Its disposal requires stringent controls to mitigate fire and reactivity hazards.
-
Waste Type: Flammable Liquid Hazardous Waste.
-
Collection Container: Use a dedicated, chemically compatible container designed for flammable liquids (e.g., a safety can or a glass bottle with a screw cap, stored within a larger, non-reactive secondary containment bin).[1] The container must be kept grounded if large volumes are being transferred to prevent static discharge.[10]
-
Procedure:
-
Collect all α-Methylstyrene waste, including unused material and solvent rinses from cleaning glassware, in the designated container.
-
Crucially, ensure the waste is stabilized. Commercial α-Methylstyrene contains an inhibitor to prevent polymerization; waste streams may require additional stabilization if the inhibitor has been depleted. Consult with your institution's Environmental Health & Safety (EHS) department.
-
Keep the container tightly sealed and store it in a flammable-liquids storage cabinet within the SAA, away from heat, sparks, and open flames.[7][9]
-
Chapter 3: Standard Operating Procedures for Disposal
The following step-by-step protocols provide direct, actionable guidance for routine disposal and spill response.
Protocol 3.1: Routine Disposal of Solid Montelukast Waste
-
Don PPE: Wear the appropriate PPE as specified in the table above.
-
Designate Waste Container: Obtain a properly labeled container for "Montelukast Waste" from your EHS department or lab manager.
-
Transfer Waste: Carefully transfer solid Montelukast powder, contaminated materials (e.g., weighing paper, pipette tips), and grossly contaminated PPE into the waste container. Minimize dust generation.[14]
-
Seal Container: Securely close the container lid immediately after adding waste.
-
Store Properly: Place the container in the designated SAA.
-
Request Pickup: Once the container is full, or within one year of the start date[16], submit a waste pickup request to your EHS department.
Protocol 3.2: Routine Disposal of Liquid α-Methylstyrene Waste
-
Don PPE: Wear the appropriate PPE, including eye protection and chemical-resistant gloves.
-
Work in a Ventilated Area: Perform all transfers inside a certified chemical fume hood to prevent inhalation of vapors.[15]
-
Transfer Waste: Using a funnel, carefully pour liquid α-Methylstyrene waste into the designated "Flammable Liquid Hazardous Waste" container. Avoid splashing.
-
Seal and Store: Tightly seal the container. Wipe the exterior of the container clean and return it to its secondary containment bin inside the flammable storage cabinet.
-
Request Pickup: When the container is full, complete a hazardous waste tag and request a pickup from EHS. Do not store more than 10 gallons of hazardous waste in your lab.[1]
Protocol 3.3: Emergency Spill Response
Montelukast Spill (Solid):
-
Restrict access to the area.
-
Wearing appropriate PPE, sweep or vacuum up the spilled material and place it in the designated Montelukast waste container.[14] Avoid creating dust.
-
Decontaminate the spill area with soap and water.
-
Dispose of all cleanup materials as Montelukast waste.
α-Methylstyrene Spill (Liquid):
-
Alert personnel and eliminate all ignition sources immediately. [7][9] This includes turning off hot plates, equipment, and any potential spark-producing devices.
-
If the spill is large or ventilation is poor, evacuate the area and contact EHS or the emergency response team.
-
For small, manageable spills, don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill by surrounding it with an inert absorbent material like vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully scoop the absorbent material into a sealable container for disposal as α-Methylstyrene waste.[9][10]
-
Ventilate the area and wash the spill surface once the material has been removed.
Chapter 4: Labeling, Storage, and Regulatory Compliance
Accurate labeling and proper storage are mandated by law and are essential for safety and compliance.
Hazardous Waste Labeling
Each waste container must be labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"[16]
-
The full chemical name(s) of the contents (no abbreviations) and their approximate percentages[1]
-
The date the container was filled or the start date of accumulation
-
The name of the principal investigator and the laboratory location (building and room number)[16]
-
Appropriate hazard warnings (e.g., "Flammable," "Irritant")
Satellite Accumulation Area (SAA) Requirements
-
The SAA must be at or near the point of waste generation.[17]
-
Waste containers must be kept closed except when adding waste.[1][16]
-
Incompatible wastes must be segregated (e.g., flammables stored separately from oxidizers).[1]
-
Liquid waste containers must be kept in secondary containment bins.[1]
-
Once a container is full, it must be removed by EHS within three days.[16]
The overall management of laboratory waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA). Academic institutions may operate under the alternative standards of 40 CFR Part 262, Subpart K, which provides greater flexibility for laboratory settings.[20] All personnel handling chemicals must also be trained in accordance with OSHA's Hazard Communication Standard.[21]
Visual Workflow: Chemical Waste Disposal Decision Tree
The following diagram illustrates the critical decision-making process for managing laboratory chemical waste from the point of generation.
Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.
References
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). U.S. Environmental Protection Agency. [Link]
-
MATERIAL SAFETY DATA SHEET - Montelukast Sodium . Ajanta Pharma USA Inc. [Link]
-
SAFETY DATA SHEET - Alpha-Methylstyrene . (2021, July 8). Chemical Management. [Link]
-
α-Methylstyrene MSDS/SDS . Reinb Chemical. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Material Safety Data Sheet - Poly(Alpha-Methylstyrene) . Cole-Parmer. [Link]
-
Alpha Methylstyrene - Chemical Summary . (2012). U.S. Environmental Protection Agency. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering . (2019, June 18). Hazardous Waste Experts. [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . Waste Today Magazine. [Link]
-
ICSC 0732 - alpha-METHYL STYRENE . Inchem.org. [Link]
-
Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]
-
Montelukast Tablet Formulation - Safety Data Sheet . (2020, October 2). Organon. [Link]
-
Alpha-Methylstyrene - SAFETY DATA SHEET . (2018, June 6). INEOS Phenol GmbH. [Link]
-
SAFETY DATA SHEET - Montelukast Sodium Chewable Tablets . Slate Run Pharmaceuticals. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022, October 10). U.S. Environmental Protection Agency. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention (CDC). [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals . American Society of Health-System Pharmacists (ASHP). [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? . (2024, June 18). U.S. Chemical Storage. [Link]
-
Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water . ResearchGate. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . (2024, October 30). CDMS. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . EHS Today. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). Clean Management. [Link]
-
A Boxed Warning for Montelukast: The FDA Perspective . ResearchGate. [Link]
-
Montelukast Tablet Formulation - Safety Data Sheet . (2021, April 9). Organon. [Link]
-
Alpha Methyl Styrene(AMS) - SAFETY DATA SHEET . (2023, August 22). Advancion. [Link]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. honeywell-pmt.com [honeywell-pmt.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. ineos.com [ineos.com]
- 9. Login | Chemical Management [login.ehs.com]
- 10. α-Methylstyrene MSDS/SDS | Supplier & Distributor [reinb-chemical.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cometchemical.com [cometchemical.com]
- 13. ajantapharmausa.com [ajantapharmausa.com]
- 14. organon.com [organon.com]
- 15. ICSC 0732 - alpha-METHYL STYRENE [inchem.org]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 19. waste360.com [waste360.com]
- 20. epa.gov [epa.gov]
- 21. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
Navigating the Synthesis of Montelukast Methylstyrene: A definitive Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds demand a meticulous approach to safety. This guide provides an in-depth operational plan for the safe handling of Montelukast and methylstyrene, focusing on the critical aspect of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Understanding the Hazard Landscape
A comprehensive safety plan begins with a thorough understanding of the materials involved. Both Montelukast, a potent leukotriene receptor antagonist, and methylstyrene, a versatile organic monomer, present distinct and overlapping hazards that must be addressed.
Montelukast is a potent pharmaceutical compound, and while its final dosage form is designed for patient safety, the active pharmaceutical ingredient (API) requires careful handling in a laboratory setting. The primary concerns with Montelukast in a research context are the risks associated with inhalation of fine dust particles and direct contact with skin and eyes.[1][2][3] Inhalation of Montelukast dust can lead to respiratory irritation, and it is suspected of causing cancer if inhaled.[2] Direct contact with the skin or eyes can result in mechanical irritation.[2]
Methylstyrene (also known as vinyltoluene) is a flammable liquid and vapor, posing a significant fire risk.[4][5][6][7] It is also classified as a substance that may be fatal if swallowed and enters the airways.[5][6][7] Furthermore, it is a skin and eye irritant, can cause allergic skin reactions and respiratory irritation, and is suspected of causing cancer and damaging fertility.[5][7][8][9]
The concurrent use or mixture of these two substances necessitates a safety protocol that addresses both the potent, particulate nature of Montelukast and the flammable, volatile, and irritant properties of methylstyrene.
Core Principles of Protection: A Multi-layered Approach
Effective protection against chemical hazards in the laboratory is not achieved by a single piece of equipment but through a systematic, multi-layered approach. This involves a combination of engineering controls, administrative controls, and, as the last line of defense, appropriate Personal Protective Equipment.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, the laboratory environment itself should be engineered to minimize exposure.
-
Ventilation: All work with Montelukast and methylstyrene should be conducted in a certified chemical fume hood. Given the flammability of methylstyrene, this fume hood and all associated electrical equipment should be explosion-proof.[4][5] Local exhaust ventilation is also crucial to control the dispersion of Montelukast dust at the source.[2]
-
Containment: For procedures involving the handling of powdered Montelukast, consider the use of a glove box or a powder containment hood to minimize the risk of aerosolization.
-
Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[10]
Administrative Controls: Safe Work Practices
Administrative controls are the established procedures and policies that guide safe laboratory work.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving Montelukast and methylstyrene. These SOPs should be read and understood by all personnel before commencing any work.
-
Training: All personnel must be trained on the specific hazards of Montelukast and methylstyrene, the proper use of PPE, and emergency procedures.
-
Restricted Access: The area where these chemicals are handled should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Final Barrier
When engineering and administrative controls are in place, the correct selection and use of PPE provide the final, critical layer of protection for the researcher.
Recommended PPE for Handling Montelukast Methylstyrene
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2][4] | Provides protection against splashes of methylstyrene and airborne Montelukast particles. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), with consideration for double-gloving.[2][4] | Protects against skin contact with both Montelukast and methylstyrene. Double-gloving is recommended for handling potent compounds to minimize the risk of exposure in case of a breach in the outer glove. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. For larger-scale operations or in case of a spill, a disposable chemical-resistant suit may be necessary.[2][4] | Protects the skin from splashes and dust. Flame-resistant material is crucial due to the flammability of methylstyrene. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if there is a risk of inhaling Montelukast dust or methylstyrene vapors.[2][4] The specific type of respirator (e.g., an air-purifying respirator with appropriate cartridges or a supplied-air respirator) will depend on the concentration and nature of the airborne contaminants. | Protects the respiratory system from harmful dust and vapors. |
Operational Plan: Step-by-Step Guidance
The following workflow outlines the key steps for safely handling Montelukast and methylstyrene in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: A Step-by-Step Guide
-
Preparation:
-
Step 1: Documentation Review: Before entering the lab, thoroughly review the Safety Data Sheets (SDS) for both Montelukast and methylstyrene. Also, review the specific Standard Operating Procedure (SOP) for the planned experiment.
-
Step 2: PPE Inspection and Donning: Inspect all PPE for any signs of damage. Don the required PPE in the correct order: inner gloves, lab coat, outer gloves, safety goggles, and face shield. If respiratory protection is required, perform a fit check.
-
Step 3: Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Chemical Handling:
-
Step 4: Dispensing Methylstyrene: Ground and bond containers when transferring methylstyrene to prevent static discharge.[4] Use spark-proof tools.[4] Dispense the required amount slowly and carefully to avoid splashing.
-
Step 5: Weighing and Dispensing Montelukast: If handling powdered Montelukast, perform this step in a powder containment hood or glove box to minimize dust generation.[1] Use appropriate tools to handle the solid.
-
Step 6: Performing the Chemical Reaction/Procedure: Conduct all manipulations within the fume hood. Keep the sash at the lowest practical height.
-
-
Cleanup and Disposal:
-
Step 7: Decontamination: Decontaminate all work surfaces with an appropriate solvent.
-
Step 8: Waste Disposal: All waste, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][5][6][7] Do not dispose of this material down the drain.
-
Liquid Waste: Collect in a sealed, properly labeled container.
-
Solid Waste: Collect in a separate, sealed, and labeled container.
-
-
Step 9: Doffing and Disposing of PPE: Remove PPE in a manner that avoids self-contamination. Dispose of all disposable PPE as hazardous waste. Reusable PPE should be thoroughly cleaned and stored correctly.
-
Emergency Procedures: Planning for the Unexpected
Caption: A clear and concise emergency response plan for spills, fires, and personal exposure.
In the event of an emergency, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3][4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2][6] Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[4] For a large spill, evacuate the area and contact your institution's emergency response team.
-
Fire: For a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Do NOT use a solid stream of water as it may spread the fire.[4] For a large fire, evacuate the area and activate the fire alarm.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance the frontiers of pharmaceutical science. This guide serves as a foundational document, and it is imperative that it is supplemented with institution-specific training and a commitment to a culture of safety.
References
- Organon. (2021, April 9).
- Organon. (2020, October 2).
- U.S. National Library of Medicine. (2021, December 15).
- AbMole BioScience. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Methylstyrene, stabilized, 98%.
- Ajanta Pharma USA Inc. (n.d.).
- ALTIVIA Petrochemicals, LLC. (2021, July 8).
- Thermo Fisher Scientific. (2025, December 22).
- INEOS Phenol GmbH. (2018, August 6). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 (REACH) and Regulation (EU) No. 2015/830. Alpha-Methylstyrene.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - alpha-Methylstyrene, stabilized.
- Apollo Scientific. (2024, February 12). Safety Data Sheet (Conforms to Annex II of REACH (1907/2006)
- Fisher Scientific. (2025, December 20).
- Mayo Clinic. (2025, November 1). Montelukast (oral route) - Side effects & dosage.
- NHS. (n.d.). Side effects of montelukast.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Poly(Alpha-Methylstyrene), MW 15000.
Sources
- 1. organon.com [organon.com]
- 2. organon.com [organon.com]
- 3. abmole.com [abmole.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Login | Chemical Management [login.ehs.com]
- 6. ineos.com [ineos.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. ajantapharmausa.com [ajantapharmausa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
